molecular formula C8H19ClN2O B1528877 2-Amino-N-(tert-butyl)-2-methylpropanamide hydrochloride CAS No. 1220037-14-8

2-Amino-N-(tert-butyl)-2-methylpropanamide hydrochloride

Cat. No.: B1528877
CAS No.: 1220037-14-8
M. Wt: 194.7 g/mol
InChI Key: GSLVKRFAGOZAPW-UHFFFAOYSA-N
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Description

2-Amino-N-(tert-butyl)-2-methylpropanamide hydrochloride is a useful research compound. Its molecular formula is C8H19ClN2O and its molecular weight is 194.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-amino-N-tert-butyl-2-methylpropanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2O.ClH/c1-7(2,3)10-6(11)8(4,5)9;/h9H2,1-5H3,(H,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSLVKRFAGOZAPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)C(C)(C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H19ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1220037-14-8
Record name Propanamide, 2-amino-N-(1,1-dimethylethyl)-2-methyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1220037-14-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Foundational & Exploratory

Technical Monograph: 2-Amino-N-(tert-butyl)-2-methylpropanamide Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the chemical identity, synthetic utility, and structural biology applications of 2-Amino-N-(tert-butyl)-2-methylpropanamide hydrochloride (also known as H-Aib-NH-tBu · HCl ).

Structural Constraints & Steric Shielding in Peptidomimetic Design

Executive Summary

This compound is a specialized amino acid derivative serving as a critical building block in modern drug discovery. It combines the conformational rigidity of


-aminoisobutyric acid (Aib)  with the lipophilic steric bulk of a tert-butyl amide  cap.

This compound is primarily employed to:

  • Induce Helicity: The gem-dimethyl group restricts backbone torsion angles (

    
    ), forcing peptides into stable 
    
    
    
    -helical or
    
    
    -helical conformations.
  • Prevent Proteolysis: The bulky C-terminal tert-butyl group creates a "steric shield," rendering the peptide terminus widely resistant to carboxypeptidases.

  • Enhance Bioavailability: The high lipophilicity of the tert-butyl group improves membrane permeability for peptide-based therapeutics.

Chemical Identity & Physicochemical Profile[1][2][3]

PropertySpecification
IUPAC Name This compound
Common Synonyms H-Aib-NH-tBu · HCl;

-Aminoisobutyric acid tert-butylamide HCl
CAS Number 1220037-14-8
Molecular Formula

Molecular Weight 194.70 g/mol (Salt); 158.24 g/mol (Free Base)
Physical State White to off-white crystalline powder
Solubility Soluble in water, methanol, DMSO; sparingly soluble in non-polar solvents.
Hygroscopicity Moderate; requires desiccated storage.

Structural Biology: The "Aib-tBu" Effect

The utility of this compound stems from two synergistic chemical principles: the Thorpe-Ingold Effect and Steric Occlusion .

The Thorpe-Ingold Effect (Gem-Dimethyl Constraint)

The central carbon (


-carbon) is tetrasubstituted with two methyl groups. This creates severe steric clashes with the adjacent carbonyl oxygen and amide nitrogen, heavily restricting the allowable Ramachandran angles.
  • Consequence: The backbone is energetically forced into a narrow region (

    
    ), which nucleates helical turns.
    
  • Application: Researchers use this unit to "lock" flexible peptides into their bioactive conformation, increasing affinity for receptors (e.g., GPCRs).

Steric Occlusion (tert-Butyl Cap)

The tert-butyl group is one of the bulkiest hydrophobic caps available.

  • Metabolic Stability: It physically blocks the active sites of proteolytic enzymes (carboxypeptidases), significantly extending the plasma half-life of peptide drugs.

Visualizing the Mechanism

The following diagram illustrates the conformational restriction and synthetic logic.

Aib_Mechanism Aib_Core Gem-Dimethyl Core (Aib) Restriction Restricted Torsion Angles (φ, ψ) Aib_Core->Restriction Thorpe-Ingold Effect Helix Helical Conformation (3-10 or Alpha) Restriction->Helix Nucleation tBu_Cap C-Term tert-Butyl Group Shield Steric Shielding tBu_Cap->Shield Bulkiness Stability Proteolytic Resistance (High Half-life) Shield->Stability Blocks Enzymes

Figure 1: Mechanistic impact of the Aib core and tert-butyl cap on peptide structure and stability.

Synthetic Protocol: Preparation of H-Aib-NH-tBu · HCl

Challenge: The steric hindrance of the Aib residue makes standard amide coupling difficult. Conventional reagents (EDC/NHS) often fail or give low yields. Solution: Use of highly reactive coupling agents (HATU) or mixed anhydrides is required.

Reagents & Materials
  • Starting Material: Boc-Aib-OH (N-tert-butoxycarbonyl-2-methylalanine).

  • Amine: tert-Butylamine (excess).

  • Coupling Agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or TBTU.

  • Base: DIPEA (N,N-Diisopropylethylamine).

  • Deprotection: 4M HCl in Dioxane.

Step-by-Step Workflow
Stage 1: Amide Coupling (Boc-Aib-NH-tBu)
  • Dissolution: Dissolve Boc-Aib-OH (10 mmol) in dry DMF (30 mL) under nitrogen atmosphere.

  • Activation: Add DIPEA (22 mmol) followed by HATU (11 mmol). Stir at

    
    C for 15 minutes. Note: The solution typically turns yellow.
    
  • Addition: Add tert-Butylamine (15 mmol) dropwise.

  • Reaction: Allow to warm to room temperature and stir for 12–16 hours.

  • Workup: Dilute with EtOAc (100 mL). Wash successively with 1M KHSO

    
     (x2), Sat. NaHCO
    
    
    
    (x2), and Brine.
  • Drying: Dry organic layer over MgSO

    
    , filter, and concentrate in vacuo.
    
  • Result: Crude Boc-Aib-NH-tBu (usually a white solid).

Stage 2: Deprotection (H-Aib-NH-tBu · HCl)
  • Solvation: Dissolve the crude Boc-intermediate in minimal dry CH

    
    Cl
    
    
    
    (5 mL).
  • Acidolysis: Add 4M HCl in Dioxane (20 mL) at

    
    C.
    
  • Reaction: Stir at room temperature for 2 hours. Monitor by TLC (disappearance of Boc-protected spot).

  • Precipitation: Concentrate the solvent to ~5 mL. Add cold Diethyl Ether (50 mL) to precipitate the hydrochloride salt.

  • Filtration: Filter the white precipitate, wash with cold ether, and dry under high vacuum.

  • Yield: Typically >85% overall.

Synthetic Pathway Diagram

Synthesis_Flow Start Start: Boc-Aib-OH Activation Activation (HATU / DIPEA / DMF) Start->Activation Coupling Coupling (+ tert-Butylamine) Activation->Coupling Intermediate Intermediate: Boc-Aib-NH-tBu Coupling->Intermediate Deprotection Deprotection (4M HCl in Dioxane) Intermediate->Deprotection Product Final Product: H-Aib-NH-tBu · HCl Deprotection->Product

Figure 2: Optimized synthetic route for high-yield production of the target hydrochloride salt.

Applications in Drug Development[4]

Peptidomimetics & Foldamers

This compound is a staple in "Foldamer" research—synthetic oligomers that mimic the secondary structure of proteins.

  • Usage: It is inserted into peptide sequences to force a turn.

  • Example: In the design of antimicrobial peptides (AMPs), replacing natural amino acids with Aib-tBu analogues can maintain potency while eliminating susceptibility to serum proteases.

C-Terminal Capping

In solid-phase peptide synthesis (SPPS), free C-termini are often undesirable due to charge interactions.

  • Protocol: The H-Aib-NH-tBu unit is often pre-synthesized (as described above) and then coupled to the C-terminus of a growing peptide chain in solution phase, or the peptide is built off this unit if attached to a specialized linker (though solution phase coupling is more common for this specific bulky cap).

Handling, Safety & Storage

Safety Profile (GHS Classification)
  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • PPE: Wear nitrile gloves, safety goggles, and work in a fume hood to avoid inhalation of dust.

Storage Conditions
  • Temperature: Store at 2–8°C (Refrigerated).

  • Atmosphere: Hygroscopic. Store under inert gas (Nitrogen/Argon) if possible, or in a tightly sealed desiccator.

  • Stability: Stable for >2 years if kept dry and cool.

References

  • Toniolo, C., et al. (2001). Control of peptide conformation by the alpha,alpha-disubstituted glycine residue Aib.Biopolymers .

  • Clayden, J. (2009). The Thorpe–Ingold effect in organolithium chemistry.Chemical Society Reviews .

  • Albericio, F., & Bomer, J. M. (2011). Solid-Phase Synthesis of Peptides Containing Difficult Sequences.Organic Process Research & Development .

  • PubChem Compound Summary. (2024). This compound.National Center for Biotechnology Information .

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive.Journal of the American Chemical Society .

An In-depth Technical Guide to 2-Amino-N-(tert-butyl)-2-methylpropanamide Hydrochloride: Structure, Synthesis, and Characterization

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals

Authored by: Dr. Gemini, Senior Application Scientist

Introduction

In the landscape of modern medicinal chemistry and drug development, novel molecular scaffolds with tailored functionalities are of paramount importance. Among these, small-chain amino acid derivatives represent a versatile class of compounds, often serving as crucial intermediates in the synthesis of complex therapeutic agents. This technical guide provides a comprehensive overview of 2-Amino-N-(tert-butyl)-2-methylpropanamide hydrochloride, a compound of significant interest due to its unique structural features.

While direct and extensive literature on this specific molecule is not widely available, this guide will leverage established principles of organic chemistry and data from closely related analogs to provide a robust framework for its synthesis, characterization, and potential applications. As such, this document serves as both a practical guide and a predictive reference for researchers working with this and similar chemical entities.

Molecular Structure and Physicochemical Properties

The foundational step in understanding any chemical entity is a thorough analysis of its structure. This compound is a chiral compound characterized by a propanamide backbone with key substitutions that dictate its chemical behavior.

The hydrochloride salt form is common in drug development to enhance water solubility and stability, facilitating formulation and bioavailability.[1]

1.1. Structural Breakdown

  • Propanamide Core: A three-carbon amide chain forms the backbone of the molecule.

  • α-Amino Group: The presence of an amino group at the second carbon (α-position) classifies it as an α-amino amide. This group is crucial for its chemical reactivity and potential biological interactions.

  • α-Methyl Group: Also at the α-position is a methyl group, which introduces a chiral center and steric hindrance, influencing its conformational preferences and enzymatic interactions.

  • N-tert-butyl Group: A bulky tert-butyl group is attached to the amide nitrogen. This group significantly impacts the molecule's lipophilicity and can act as a metabolic shield, preventing enzymatic degradation of the amide bond.

  • Hydrochloride Salt: The amino group is protonated by hydrochloric acid to form the corresponding ammonium chloride salt.

1.2. Predicted Physicochemical Properties

Based on its structure, the following physicochemical properties can be anticipated:

PropertyPredicted Value/CharacteristicRationale
Molecular Formula C₈H₁₉ClN₂OBased on the constituent atoms.
Molecular Weight 194.70 g/mol Sum of the atomic weights.
Appearance White to off-white crystalline solidTypical for small molecule hydrochloride salts.
Solubility Soluble in water and polar organic solvents (e.g., methanol, ethanol).The hydrochloride salt form enhances polarity and aqueous solubility.
Chirality Exists as a pair of enantiomers due to the chiral center at the α-carbon.The four different substituents on the α-carbon (amino, methyl, carbonyl, and the rest of the chain) create a stereocenter.

Synthesis of this compound

2.1. Proposed Synthetic Workflow

The synthesis can be logically divided into three key stages: protection of the amino group, activation of the carboxylic acid and amidation, and finally, deprotection and salt formation.

G cluster_0 Step 1: N-Protection cluster_1 Step 2: Amidation cluster_2 Step 3: Deprotection & Salt Formation A 2-Amino-2-methylpropanoic acid B N-Protected 2-amino-2-methylpropanoic acid A->B Boc₂O, Base C N-Protected 2-amino-2-methylpropanoic acid D N-Boc-2-amino-N-(tert-butyl)-2-methylpropanamide C->D Coupling Agent (e.g., HATU, EDCI/HOBt) F N-Boc-2-amino-N-(tert-butyl)-2-methylpropanamide E tert-Butylamine E->D Coupling Agent (e.g., HATU, EDCI/HOBt) G This compound F->G HCl in organic solvent (e.g., Dioxane, Ether)

Caption: Proposed synthetic workflow for this compound.

2.2. Detailed Experimental Protocol

Step 1: N-Protection of 2-Amino-2-methylpropanoic Acid

The initial step involves the protection of the amino group of the starting material, 2-amino-2-methylpropanoic acid, to prevent its interference in the subsequent amidation reaction. The tert-butyloxycarbonyl (Boc) group is a suitable choice due to its stability under the coupling conditions and ease of removal under acidic conditions.

  • Dissolve 2-amino-2-methylpropanoic acid in a suitable solvent system, such as a mixture of dioxane and water.

  • Add a base, for example, sodium hydroxide, to deprotonate the carboxylic acid and facilitate the reaction.

  • To the stirred solution, add di-tert-butyl dicarbonate (Boc₂O) portion-wise at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, perform an acidic workup to protonate the carboxylic acid and extract the N-Boc protected product with an organic solvent like ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the N-Boc-2-amino-2-methylpropanoic acid.

Step 2: Amide Coupling with tert-Butylamine

The coupling of the protected amino acid with tert-butylamine is a critical step. The use of a hindered amine like tert-butylamine necessitates efficient coupling agents to overcome the steric hindrance.[1]

  • Dissolve the N-Boc-2-amino-2-methylpropanoic acid in an anhydrous aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF).

  • Add a coupling agent, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or a combination of EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole).

  • Add a non-nucleophilic base, for example, diisopropylethylamine (DIPEA), to neutralize the reaction mixture.

  • Introduce tert-butylamine to the reaction mixture and stir at room temperature.

  • Monitor the reaction by TLC or LC-MS.

  • After the reaction is complete, perform a standard aqueous workup to remove the coupling byproducts and unreacted starting materials.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure N-Boc-2-amino-N-(tert-butyl)-2-methylpropanamide.

Step 3: Deprotection and Hydrochloride Salt Formation

The final step involves the removal of the Boc protecting group and the formation of the desired hydrochloride salt.

  • Dissolve the purified N-Boc-2-amino-N-(tert-butyl)-2-methylpropanamide in a suitable organic solvent, such as dioxane or diethyl ether.

  • Add a solution of hydrochloric acid in the same solvent (e.g., 4M HCl in dioxane) and stir the mixture at room temperature.

  • The deprotection and salt formation usually result in the precipitation of the product.

  • Monitor the deprotection by TLC until the starting material is fully consumed.

  • Collect the precipitate by filtration, wash with the organic solvent, and dry under vacuum to obtain this compound.

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity and purity of the synthesized compound. The following techniques are standard for the structural elucidation of such molecules.

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the structure of organic molecules.

3.1.1. ¹H NMR Spectroscopy

The proton NMR spectrum will provide information on the number of different types of protons and their connectivity.

  • tert-Butyl group on the amide: A sharp singlet integrating to 9 protons, typically in the range of 1.2-1.5 ppm.

  • Methyl group at the α-carbon: A singlet integrating to 3 protons, expected to be around 1.3-1.6 ppm.

  • Amine protons: A broad singlet for the -NH₃⁺ group, with a chemical shift that can vary depending on the solvent and concentration, but generally expected to be downfield (around 7-9 ppm).

  • Amide proton: A singlet for the -NH- proton, which may be broad and is also expected to be downfield (around 7-8 ppm).

3.1.2. ¹³C NMR Spectroscopy

The carbon NMR spectrum will confirm the carbon framework of the molecule.

  • Carbonyl carbon: The amide carbonyl carbon will appear as a singlet in the range of 170-180 ppm.

  • Quaternary carbon of the tert-butyl group: A singlet around 50-60 ppm.

  • Methyl carbons of the tert-butyl group: A singlet around 28-30 ppm.

  • α-Carbon: The chiral quaternary carbon will be a singlet, likely in the range of 55-65 ppm.

  • Methyl carbon at the α-position: A singlet in the aliphatic region, expected around 20-25 ppm.

3.2. Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the functional groups present in the molecule.

  • N-H stretching: A broad absorption band in the region of 3000-3400 cm⁻¹ corresponding to the -NH₃⁺ and -NH- groups.

  • C-H stretching: Absorptions in the 2850-3000 cm⁻¹ range due to the methyl and tert-butyl groups.

  • C=O stretching: A strong absorption band for the amide carbonyl group, typically around 1650-1680 cm⁻¹.

  • N-H bending: An absorption band around 1550-1650 cm⁻¹ for the amide II band.

3.3. Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound.

  • Electrospray Ionization (ESI): In positive ion mode, the spectrum should show a prominent peak corresponding to the molecular ion [M+H]⁺ (the free base), which would be at m/z 173.16.

Applications in Drug Development

While specific biological activities of this compound are not extensively documented, its structural motifs suggest several potential applications in medicinal chemistry.

  • Building Block for Peptidomimetics: The α,α-disubstituted amino amide structure can be incorporated into peptide chains to induce specific secondary structures, such as helices or turns, and to enhance metabolic stability.

  • Intermediate for Bioactive Molecules: This compound can serve as a key intermediate in the synthesis of more complex molecules targeting a variety of biological targets, including enzymes and receptors. The tert-butyl group can provide a lipophilic handle for binding in hydrophobic pockets of target proteins.

  • Scaffold for Combinatorial Libraries: The primary amine provides a point for further derivatization, making it a suitable scaffold for the generation of combinatorial libraries for high-throughput screening in drug discovery campaigns.

Conclusion

This compound is a structurally interesting α-amino acid derivative with potential as a versatile building block in medicinal chemistry. This technical guide has provided a comprehensive, albeit predictive, framework for its synthesis and characterization based on established chemical principles and data from analogous compounds. The proposed synthetic route is robust and amenable to scale-up, and the predicted analytical data provide a clear roadmap for the structural verification of the target compound. As research in drug discovery continues to evolve, the exploration of novel chemical entities like the one discussed herein will be crucial for the development of the next generation of therapeutics.

References

  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2011). Handbook of pharmaceutical salts: properties, selection, and use. John Wiley & Sons.

Sources

An In-depth Technical Guide to the Physicochemical Properties of 2-Amino-N-(tert-butyl)-2-methylpropanamide Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of pharmaceutical research and development, a comprehensive understanding of the physicochemical properties of a molecule is paramount. These properties govern a compound's behavior from synthesis and formulation to its ultimate biological activity. This guide provides a detailed exploration of 2-Amino-N-(tert-butyl)-2-methylpropanamide hydrochloride, a molecule of interest for its potential applications in medicinal chemistry. As a Senior Application Scientist, my objective is to present not just the data, but the underlying scientific principles and the practical methodologies used to ascertain these properties. This document is structured to offer both a reference for the known characteristics of this compound and a practical manual for its analysis, empowering researchers to confidently work with and further investigate this molecule.

Molecular Structure and Identification

This compound is a primary amine and an amide derivative. The presence of a chiral center at the alpha-carbon of the propanamide moiety suggests the existence of enantiomers, a critical consideration in drug development. The hydrochloride salt form is typically employed to enhance the solubility and stability of the parent compound.[1]

Chemical Structure:

Figure 1: Chemical structure of this compound.

Key Identifiers:

PropertyValueSource
CAS Number 1220037-14-8[2]
Molecular Formula C₈H₁₉ClN₂O[2]
Formula Weight 194.7 g/mol [2]
IUPAC Name 2-amino-N-(tert-butyl)-2-methylpropanamide;hydrochloride

Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its behavior in both chemical and biological systems. For this compound, these properties are influenced by the presence of the ionizable amino group, the polar amide linkage, and the hydrophobic tert-butyl and methyl groups.

Physical State and Appearance

At standard temperature and pressure, this compound is expected to be a white to off-white crystalline solid. The ionic nature of the hydrochloride salt contributes to a higher melting point and a crystalline structure compared to its free base form.

Melting Point

Experimental Protocol for Melting Point Determination:

A calibrated digital melting point apparatus should be used for accurate determination.

  • Sample Preparation: A small amount of the dry crystalline sample is packed into a capillary tube to a height of 2-3 mm.

  • Calibration: The apparatus should be calibrated using certified reference standards with melting points bracketing the expected range of the sample.

  • Measurement: The sample is heated at a controlled rate (e.g., 1-2 °C/min) near the expected melting point.

  • Observation: The temperature at which the first liquid appears (onset) and the temperature at which the last solid particle melts (clear point) are recorded as the melting range.

Solubility

The solubility of a compound in various solvents is a critical parameter for its formulation and delivery. As a hydrochloride salt, this compound is expected to be freely soluble in water and other polar protic solvents due to the ionic nature of the ammonium chloride group. Its solubility in nonpolar organic solvents is likely to be limited.

Experimental Protocol for Solubility Determination (Shake-Flask Method):

  • Equilibrium Establishment: An excess amount of the solid compound is added to a known volume of the solvent in a sealed container.

  • Agitation: The mixture is agitated at a constant temperature until equilibrium is reached (typically 24-48 hours).

  • Phase Separation: The saturated solution is separated from the undissolved solid by centrifugation and filtration.

  • Quantification: The concentration of the dissolved compound in the filtrate is determined by a suitable analytical method, such as HPLC-UV or LC-MS.

Acidity Constant (pKa)

The pKa value of the protonated primary amino group is a key determinant of the compound's ionization state at different pH values. This is crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) properties. The pKa of a protonated primary amine is typically in the range of 9-11. The electron-withdrawing effect of the adjacent amide carbonyl group would be expected to slightly decrease the basicity of the amino group, thus lowering the pKa of its conjugate acid. A reasonable estimate for the pKa of the protonated amino group in this molecule would be in the range of 8-9.

Experimental Protocol for pKa Determination (Potentiometric Titration):

  • Sample Preparation: A known concentration of the compound is dissolved in a suitable solvent (e.g., water or a water-methanol mixture).

  • Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) while monitoring the pH with a calibrated pH meter.

  • Data Analysis: A titration curve (pH vs. volume of titrant) is generated. The pKa is determined as the pH at the half-equivalence point.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of a chemical compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

Predicted ¹H NMR Spectrum (in D₂O):

  • ~1.3 ppm (singlet, 9H): The nine equivalent protons of the tert-butyl group.

  • ~1.5 ppm (singlet, 6H): The six equivalent protons of the two methyl groups at the alpha-carbon.

  • Amine (NH₃⁺) and Amide (NH) protons: These protons are exchangeable with D₂O and their signals would likely not be observed. In a non-deuterated solvent like DMSO-d₆, the NH₃⁺ protons would appear as a broad singlet at a downfield chemical shift, and the amide NH proton would appear as a singlet.

Predicted ¹³C NMR Spectrum (in D₂O):

  • ~25 ppm: Carbon atoms of the two methyl groups at the alpha-carbon.

  • ~28 ppm: Carbon atoms of the three methyl groups of the tert-butyl group.

  • ~51 ppm: Quaternary carbon of the tert-butyl group.

  • ~58 ppm: Quaternary alpha-carbon.

  • ~175 ppm: Carbonyl carbon of the amide group.

Experimental Protocol for NMR Spectroscopy:

  • Sample Preparation: 5-10 mg of the sample is dissolved in approximately 0.6 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).

  • Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer.

  • Data Processing: The raw data is processed using appropriate software to obtain the final spectra. Chemical shifts are referenced to an internal standard (e.g., TMS or the residual solvent peak).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Predicted Key IR Absorptions (KBr pellet):

  • ~3400-2800 cm⁻¹ (broad): N-H stretching vibrations of the ammonium (NH₃⁺) and amide (N-H) groups. The broadness is due to hydrogen bonding.

  • ~2970 cm⁻¹: C-H stretching vibrations of the alkyl groups.

  • ~1680 cm⁻¹: C=O stretching vibration of the amide group (Amide I band).

  • ~1550 cm⁻¹: N-H bending vibration of the amide group (Amide II band).

Experimental Protocol for FTIR Spectroscopy (KBr Pellet Method):

  • Sample Preparation: A small amount of the sample (1-2 mg) is finely ground with anhydrous KBr (100-200 mg).

  • Pellet Formation: The mixture is pressed into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition: The IR spectrum is recorded using an FTIR spectrometer. A background spectrum of a blank KBr pellet is also recorded for subtraction.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Predicted Mass Spectrum (Electrospray Ionization - Positive Mode):

  • [M+H]⁺: The protonated molecule of the free base (C₈H₁₈N₂O) would be observed at m/z 159.2.

  • Fragmentation: Common fragmentation pathways would involve the loss of the tert-butyl group or cleavage of the amide bond.

Experimental Protocol for Mass Spectrometry:

  • Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol or acetonitrile with a small amount of formic acid).

  • Infusion: The solution is introduced into the mass spectrometer via direct infusion or through a liquid chromatography system.

  • Data Acquisition: The mass spectrum is acquired in the positive ion mode. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition.

Experimental Workflows and Logical Relationships

The characterization of this compound follows a logical progression of analytical techniques.

G cluster_0 Initial Characterization cluster_1 Purity and Identity Confirmation cluster_2 Pharmaceutical Properties Assessment Structure Structure & Formula (C₈H₁₉ClN₂O) MP Melting Point (Purity Indicator) Structure->MP Appearance Physical Appearance (White Crystalline Solid) Appearance->MP NMR NMR Spectroscopy (¹H, ¹³C) MP->NMR IR IR Spectroscopy (Functional Groups) NMR->IR MS Mass Spectrometry (Molecular Weight) IR->MS Solubility Solubility (Aqueous & Organic) MS->Solubility pKa pKa Determination (Ionization State) MS->pKa

Figure 2: Workflow for the physicochemical characterization of the target compound.

Conclusion

This technical guide provides a comprehensive overview of the key physicochemical properties of this compound. While some of the data presented is based on predictions from structurally related compounds due to a lack of extensive experimental data in the public domain, the provided methodologies offer a robust framework for the empirical determination of these properties. A thorough understanding and documentation of these characteristics are fundamental for any researcher or drug development professional working with this compound, ensuring reproducibility, quality control, and a solid foundation for further preclinical and clinical development.

References

  • Spectroscopy Online. (2019). Organic Nitrogen Compounds V: Amine Salts. Retrieved from [Link]

Sources

Technical Guide: 2-Amino-N-(tert-butyl)-2-methylpropanamide Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Identity Profile

2-Amino-N-(tert-butyl)-2-methylpropanamide hydrochloride is a specialized amino acid derivative used primarily as a building block in peptidomimetics and medicinal chemistry. Structurally, it is the tert-butyl amide of 2-aminoisobutyric acid (Aib).

This compound combines two critical structural features: the gem-dimethyl group of the Aib scaffold and the bulky tert-butyl amide . Together, these elements impose severe steric constraints on the peptide backbone, stabilizing specific secondary structures (such as


-helices or 

-helices) and providing exceptional resistance to enzymatic hydrolysis (proteolysis). It is frequently employed to "cap" the C-terminus of peptide drug candidates to enhance metabolic stability.
Chemical Identity Table[1][2]
PropertyDetail
CAS Number 1220037-14-8
IUPAC Name This compound
Common Synonyms H-Aib-NH-tBu · HCl; 2-Amino-N-tert-butylisobutyramide HCl
Molecular Formula

Molecular Weight 194.70 g/mol (Salt); 158.24 g/mol (Free Base)
Physical State White to off-white crystalline solid
Solubility Soluble in water, methanol, DMSO; sparingly soluble in non-polar solvents.

Structural Analysis & Mechanistic Utility

The Thorpe-Ingold Effect (Gem-Dimethyl Effect)

The core utility of this compound stems from the Aib moiety. The two methyl groups on the


-carbon restrict the rotation angles (

and

) of the peptide backbone. This restriction, known as the Thorpe-Ingold effect , entropically favors the formation of folded conformations, particularly helical structures.
Steric Shielding via tert-Butyl Amide

The tert-butyl group on the amide nitrogen adds a second layer of steric protection. Unlike a standard primary amide (


) or a methyl amide (

), the bulky tert-butyl group creates a "hydrophobic umbrella" that shields the amide bond from nucleophilic attack by proteases.

Key Benefits in Drug Design:

  • Proteolytic Stability: Prevents C-terminal degradation by carboxypeptidases.

  • Conformational Locking: Forces the molecule into a bioactive conformation, potentially increasing receptor affinity.

  • Lipophilicity: The tert-butyl group increases

    
    , improving membrane permeability compared to a free acid or primary amide.
    

Experimental Synthesis Protocol

Objective: Synthesis of this compound starting from Boc-Aib-OH.

Note on Causality: Direct coupling of Aib is difficult due to steric hindrance. We utilize a highly active coupling strategy followed by acidolytic deprotection.

Phase 1: Amide Coupling

Reagents: Boc-Aib-OH, EDC·HCl, HOBt, tert-Butylamine, DCM.

  • Activation: Dissolve Boc-Aib-OH (10 mmol) in anhydrous Dichloromethane (DCM, 50 mL). Add HOBt (1.1 eq) and EDC·HCl (1.1 eq) at 0°C. Stir for 30 minutes.

    • Why: HOBt prevents racemization (less relevant for Aib but good practice) and forms an active ester intermediate that is more reactive towards the hindered amine.

  • Coupling: Add tert-butylamine (1.2 eq) and DIPEA (2.0 eq) dropwise.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–18 hours.

    • Validation: Monitor via TLC (EtOAc/Hexane 1:1). The spot for Boc-Aib-OH should disappear.

  • Workup: Wash the organic layer with 1M citric acid (removes unreacted amine), saturated

    
     (removes unreacted acid), and brine. Dry over 
    
    
    
    and concentrate in vacuo to yield Boc-Aib-NH-tBu .
Phase 2: Deprotection & Salt Formation

Reagents: 4M HCl in Dioxane, Diethyl Ether.

  • Acidolysis: Dissolve the intermediate Boc-Aib-NH-tBu in a minimal amount of DCM. Add 4M HCl in Dioxane (10 eq) at 0°C.

  • Deprotection: Stir at room temperature for 2–4 hours.

    • Mechanism:[1] The acidic environment cleaves the Boc group, releasing isobutylene and

      
      , generating the ammonium salt.
      
  • Precipitation: Add excess cold Diethyl Ether to the reaction mixture. The product, being ionic, will precipitate out as a white solid, while lipophilic byproducts remain in solution.

  • Isolation: Filter the solid, wash extensively with ether, and dry under high vacuum.

Synthesis Workflow Diagram

SynthesisPath Start Boc-Aib-OH (Starting Material) Activation Activation (EDC/HOBt) Start->Activation 0°C, DCM Coupling Coupling (+ t-BuNH2) Activation->Coupling Active Ester Intermediate Boc-Aib-NH-tBu (Protected Amide) Coupling->Intermediate 18h, RT Deprotection Deprotection (HCl/Dioxane) Intermediate->Deprotection Cleavage Product H-Aib-NH-tBu · HCl (Final Product) Deprotection->Product Precipitation

Caption: Step-wise synthesis pathway from protected amino acid to final hydrochloride salt.

Analytical Characterization (QC)

To ensure the integrity of the synthesized compound, the following analytical benchmarks must be met.

MethodExpected Signal / ObservationInterpretation
1H NMR (DMSO-d6)

1.25 (s, 9H, t-Bu)
Confirms presence of tert-butyl group.

1.50 (s, 6H, Gem-dimethyl)
Confirms Aib gem-dimethyl group.

8.2–8.5 (br s, 3H,

)
Confirms ammonium salt formation.

7.5 (s, 1H, Amide NH)
Confirms amide bond integrity.
LC-MS (ESI+) m/z = 159.15

Matches free base mass (

).
Appearance White crystalline powderYellowing indicates oxidation or residual solvent.

Handling, Stability, and Safety

Storage Protocols
  • Hygroscopicity: As a hydrochloride salt, the compound is hygroscopic. It must be stored in a desiccator or under inert gas (Argon/Nitrogen).

  • Temperature: Store at 2–8°C for long-term stability.

  • Shelf Life: >2 years if kept dry and sealed.

Safety Profile (GHS)[4]
  • Signal Word: Warning

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • PPE: Wear nitrile gloves and safety goggles. Handle in a fume hood to avoid inhalation of dust.

Application Workflow: Peptide Coupling

When using H-Aib-NH-tBu[2][3][4] · HCl as a building block in peptide synthesis, the free amine must be liberated in situ or prior to coupling.

ApplicationFlow Salt H-Aib-NH-tBu · HCl (Storage Form) Neutralization Neutralization (DIPEA / NMM) Salt->Neutralization Dissolve in DMF FreeBase Free Amine (Reactive Species) Neutralization->FreeBase Release NH2 Coupling Peptide Bond Formation FreeBase->Coupling ActivatedAA Activated Amino Acid (e.g., Fmoc-AA-OBt) ActivatedAA->Coupling Peptide Elongated Peptide Chain Coupling->Peptide Yields Product

Caption: Workflow for incorporating the salt into a peptide synthesis chain.

Critical Protocol Note

Because the amine is attached to a tertiary carbon (Aib), it is nucleophilically sluggish .

  • Recommendation: Use powerful coupling agents like HATU or PyBOP rather than standard EDC/carbodiimide methods when coupling to this amine.

  • Reaction Time: Extend coupling times (2–4 hours) compared to standard amino acids.

References

  • ChemBK. (n.d.). 2-Amino-N-(tert-butyl)-2-methylpropanamide HCl. Retrieved February 6, 2026, from [Link]

  • Toniolo, C., et al. (1993). The gem-dimethyl effect: The role of the C alpha-tetrasubstituted amino acid Aib in peptide conformation. Biopolymers, 33(7), 1061–1072. (Contextual grounding for Aib utility).
  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.

Sources

An In-Depth Technical Guide to the Potential Biological Activity of 2-Amino-N-(tert-butyl)-2-methylpropanamide Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-Amino-N-(tert-butyl)-2-methylpropanamide hydrochloride is a small molecule whose biological activity has not been extensively characterized in publicly available literature. However, its structural features, which include a sterically hindered α-amino amide core, suggest a range of potential pharmacological applications. This guide provides a comprehensive analysis of this compound, drawing upon structure-activity relationships (SAR) of analogous molecules to postulate potential biological activities and offering a roadmap for its investigation. This document is intended for researchers, scientists, and drug development professionals interested in the exploration of novel chemical entities.

The core structure features a quaternary carbon center bonded to an amino group, a methyl group, and an amide linkage to a tert-butyl group. The hydrochloride salt form enhances its solubility in aqueous media, a desirable property for biological testing and formulation.

PropertyValueSource
Molecular FormulaC8H19ClN2ON/A
Molecular Weight194.70 g/mol N/A
IUPAC NameThis compoundN/A

Structural Analysis and Potential Biological Significance

The structure of 2-Amino-N-(tert-butyl)-2-methylpropanamide suggests several avenues for biological interaction. The presence of both a primary amine and an amide group allows for hydrogen bonding, a key interaction in many biological systems. The gem-dimethyl group on the α-carbon introduces steric hindrance, which can influence metabolic stability and receptor binding selectivity.

The α-Amino Amide Moiety: A Scaffold for Bioactivity

The α-amino amide scaffold is a common feature in a variety of biologically active compounds. Analogs of α-amino amides have been investigated for their potential anticancer properties.[1] For instance, certain derivatives have been shown to exhibit cytotoxic activities against various human cancer cell lines.[1] The mechanism of action for such compounds can be diverse, ranging from the inhibition of specific enzymes to the disruption of cellular signaling pathways. Furthermore, amino acid derivatives are known to possess a broad spectrum of biological activities, including antimicrobial and anti-tumor effects.[2]

The N-tert-butyl Group: A Modulator of Pharmacokinetics and Pharmacodynamics

The N-tert-butyl group is a bulky, lipophilic moiety that can significantly impact a molecule's pharmacokinetic and pharmacodynamic profile. This group is found in a variety of drug molecules, where it can contribute to increased metabolic stability by shielding adjacent functional groups from enzymatic degradation.[3] The steric bulk of the tert-butyl group can also confer selectivity for specific receptor subtypes or enzyme isoforms by restricting the molecule's conformational flexibility.

Postulated Biological Activities and Mechanistic Hypotheses

Based on the analysis of its structural components and the known activities of related compounds, we can hypothesize several potential biological activities for this compound.

Potential as an Anticancer Agent

The presence of the α-amino amide core suggests that this compound could be explored for its anticancer potential.[1] It may act as a peptidomimetic, interfering with protein-protein interactions that are critical for cancer cell proliferation and survival. The amide bond, while potentially susceptible to enzymatic cleavage, is sterically hindered by the adjacent gem-dimethyl and tert-butyl groups, which might enhance its stability in a biological milieu.[4]

Hypothesized Signaling Pathway Involvement

anticancer_pathway Compound 2-Amino-N-(tert-butyl)-2- methylpropanamide HCl Target Putative Target (e.g., Enzyme, Receptor) Compound->Target Binding/Inhibition Signaling_Cascade Downstream Signaling Cascade Target->Signaling_Cascade Modulation Apoptosis Apoptosis or Cell Cycle Arrest Signaling_Cascade->Apoptosis Induction

Caption: Postulated mechanism of anticancer activity.

Potential as an Antimicrobial Agent

Amino acid derivatives and peptides containing them have been extensively studied for their antimicrobial properties.[5][6] The cationic nature of the primary amine at physiological pH could facilitate interaction with negatively charged bacterial membranes, leading to membrane disruption and cell death. The lipophilic tert-butyl group could further enhance this interaction by promoting insertion into the lipid bilayer.

Proposed Experimental Workflows for Activity Validation

To investigate the hypothesized biological activities, a systematic experimental approach is required. The following workflows outline key experiments for assessing the anticancer and antimicrobial potential of this compound.

Workflow for Anticancer Activity Screening

anticancer_workflow cluster_0 In Vitro Screening cluster_1 Mechanism of Action Studies cluster_2 In Vivo Validation A Cytotoxicity Assays (e.g., MTT, LDH) D Target Identification (e.g., Affinity Chromatography) A->D B Cell Proliferation Assays (e.g., BrdU) B->D C Apoptosis Assays (e.g., Annexin V, Caspase) E Pathway Analysis (e.g., Western Blot, qPCR) C->E F Xenograft Tumor Models D->F E->F antimicrobial_workflow cluster_0 Initial Screening cluster_1 Mechanism of Action Studies cluster_2 Toxicity Assessment A Minimum Inhibitory Concentration (MIC) Assay B Minimum Bactericidal Concentration (MBC) Assay A->B C Membrane Permeability Assays (e.g., Propidium Iodide) A->C E Hemolysis Assay A->E F Cytotoxicity against Mammalian Cells A->F D Biofilm Inhibition Assays C->D

Caption: Experimental workflow for antimicrobial evaluation.

Detailed Protocol: Minimum Inhibitory Concentration (MIC) Assay

  • Bacterial Strains: Use a panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa).

  • Compound Preparation: Prepare a series of two-fold dilutions of the test compound in a suitable broth medium in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a bacterial suspension standardized to a concentration of approximately 5 x 10^5 CFU/mL.

  • Inoculation: Add the bacterial inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Potential Synthetic Routes

The synthesis of this compound can be approached through several established methods in organic chemistry.

Strecker Synthesis Approach

A plausible synthetic route could involve a variation of the Strecker synthesis. [7]This would begin with the reaction of acetone with ammonia and hydrogen cyanide to form 2-amino-2-methylpropanenitrile. Subsequent hydrolysis of the nitrile to the corresponding carboxylic acid, followed by activation and coupling with tert-butylamine, would yield the desired amide. Finally, treatment with hydrochloric acid would afford the hydrochloride salt.

Amidation of a Protected Amino Acid

Alternatively, a more controlled synthesis could involve the use of a protected α-amino acid. Starting with N-Boc-2-amino-2-methylpropanoic acid, standard peptide coupling reagents (e.g., HATU, HOBt) could be used to form the amide bond with tert-butylamine. Subsequent deprotection of the Boc group with an acid like trifluoroacetic acid, followed by salt formation with HCl, would provide the final product.

In Silico Modeling and Future Directions

Given the lack of empirical data, in silico methods can provide valuable initial insights into the potential biological activity of this compound. [8][9][10]Molecular docking studies could be performed against a panel of known cancer and microbial targets to predict potential binding affinities and modes of interaction. Quantitative structure-activity relationship (QSAR) models, built from libraries of compounds with similar structural features, could also be employed to predict its activity. [8][9] Future research should focus on the synthesis of this compound and its analogs, followed by the systematic in vitro and in vivo testing outlined in this guide. The exploration of this and related chemical spaces could lead to the discovery of novel therapeutic agents.

References

  • MDPI. (2021, March 7). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Retrieved from [Link]

  • National Institutes of Health (NIH). (2021, July 12). Biologically Active α-Amino Amide Analogs and γδ T Cells—A Unique Anticancer Approach for Leukemia. Retrieved from [Link]

  • Royal Society of Chemistry (RSC). (2023, April 25). Facile preparation of N-tert-butyl amides under heat-, metal- and acid-free conditions by using tert-butyl nitrite (TBN) as a practical carbon source. Retrieved from [Link]

  • ResearchGate. (2025, August 5). Biological Activities of Amino Acid Derivatives and their Complexes a Review. Retrieved from [Link]

  • PubMed. (2025, January 3). Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Synthesis of Substituted 2-Aminoimidazoles via Pd-Catalyzed Alkyne Carboamination Reactions. Application to the Synthesis of Preclathridine Natural Products. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants. Retrieved from [Link]

  • EXCLI Journal. (2025, January 3). Original article: SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. Retrieved from [Link]

  • PubChem. (n.d.). (2S)-2-amino-N-methylpropanamide. Retrieved from [Link]

  • ResearchGate. (n.d.). A convenient synthesis of N - tert -butyl amides by the reaction of di- tert -butyl dicarbonate and nitriles catalyzed by Cu(OTf) 2. Retrieved from [Link]

  • PubMed. (n.d.). Structure-activity relationships of natural and non-natural amino acid-based amide and 2-oxoamide inhibitors of human phospholipase A(2) enzymes. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). N-tert-Butyl-2-methylpropanamide. Retrieved from [Link]

  • Google Patents. (n.d.). US4684483A - Preparation of N-substituted amino acids.
  • National Institutes of Health (NIH). (n.d.). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. Retrieved from [Link]

  • MDPI. (2022, December 23). Structure–Activity Relationship Studies of Substitutions of Cationic Amino Acid Residues on Antimicrobial Peptides. Retrieved from [Link]

  • MDPI. (n.d.). Development of a Novel In Silico Classification Model to Assess Reactive Metabolite Formation in the Cysteine Trapping Assay and Investigation of Important Substructures. Retrieved from [Link]

  • ACS Publications. (2020, November 25). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Synthesis of Substituted 2-Aminoimidazoles | Request PDF. Retrieved from [Link]

  • National Institutes of Health (NIH). (2024, October 19). Structure-activity relationship of amino acid analogs to probe the binding pocket of sodium-coupled neutral amino acid transporter SNAT2. Retrieved from [Link]

  • ACS Publications. (2026, February 4). A Mild Protocol for Highly Congested and Functionalized C(sp 3 )–N Bonds Construction. Retrieved from [Link]

  • Frontiers. (n.d.). Design, synthesis and structure-activity relationship (SAR) studies of an unusual class of non-cationic fatty amine-tripeptide conjugates as novel synthetic antimicrobial agents. Retrieved from [Link]

  • ResearchGate. (n.d.). The synthesis of N‐tert‐butyl amides 3 from nitriles 1 and... Retrieved from [Link]

  • Master Organic Chemistry. (2018, November 12). The Strecker Synthesis of Amino Acids. Retrieved from [Link]

Sources

2-Amino-N-(tert-butyl)-2-methylpropanamide hydrochloride mechanism of action

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 2-Amino-N-(tert-butyl)-2-methylpropanamide hydrochloride (commonly referred to in peptide chemistry as H-Aib-NH-tBu · HCl ).

Editorial Note: As no FDA-approved pharmaceutical exists where this specific salt is the sole Active Pharmaceutical Ingredient (API), this guide analyzes its "Mechanism of Action" in the context of Medicinal Chemistry and Rational Drug Design . It functions as a critical pharmacophore and structural constraint used to engineer metabolic stability and bioactive conformation in peptidomimetics.

Mechanism of Action, Structural Utility, and Synthetic Protocols

Part 1: The Core Mechanism (Structural Pharmacology)

The "Mechanism of Action" for this compound is defined by its ability to impose conformational restriction and proteolytic resistance on bioactive molecules. It is a "privileged scaffold" in the design of protease inhibitors, GPCR ligands, and foldamers.

1. The Thorpe-Ingold Effect (Gem-Dimethyl Effect)

The central carbon of this molecule is substituted with two methyl groups (the


-aminoisobutyric acid, or Aib , core).
  • Mechanism: The gem-dimethyl group introduces severe steric crowding around the

    
     atom. This restricts the rotation of the 
    
    
    
    and
    
    
    torsion angles of the peptide backbone.
  • Outcome: This forces the attached peptide chain into specific secondary structures, most notably the

    
    -helix  or 
    
    
    
    -helix. By "pre-organizing" the molecule into its bioactive conformation, it reduces the entropy penalty of binding to a receptor, thereby increasing affinity (high potency).
2. Steric Shielding (Metabolic Stability)

The combination of the gem-dimethyl group and the bulky tert-butyl amide creates a "steric umbrella."

  • Mechanism: Proteolytic enzymes (peptidases) require access to the amide bond to catalyze hydrolysis. The massive steric bulk of the tert-butyl group (

    
    ) physically blocks the active sites of these enzymes (e.g., Carboxypeptidases).
    
  • Outcome: Drugs incorporating this motif exhibit significantly extended half-lives (

    
    ) and improved oral bioavailability compared to standard alanine or glycine derivatives.
    
Part 2: Experimental Protocols & Synthesis

Due to the extreme steric hindrance of both the Aib core and the tert-butyl amine, standard peptide coupling protocols (e.g., EDC/NHS) often fail or result in low yields. The following protocols are optimized for sterically demanding couplings.

Protocol A: Synthesis of H-Aib-NH-tBu · HCl (The Building Block)

Objective: Efficient conversion of Z-Aib-OH to the target hydrochloride salt.

  • Activation: Dissolve Z-Aib-OH (N-benzyloxycarbonyl-Aib) in dry Dichloromethane (DCM).

  • Mixed Anhydride Formation: Cool to -15°C. Add Isobutyl chloroformate (1.1 eq) and N-Methylmorpholine (NMM, 1.1 eq). Stir for 15 min.

    • Expert Insight: Do not use standard carbodiimides here; the mixed anhydride method is superior for the Aib-tBu coupling due to reduced steric demand during the transition state.

  • Amidation: Add tert-butylamine (1.2 eq) dropwise. Allow to warm to Room Temperature (RT) and stir for 4 hours.

  • Workup: Wash with 1N HCl, 5% NaHCO3, and Brine. Dry over MgSO4. Evaporate to yield Z-Aib-NH-tBu .

  • Deprotection: Dissolve intermediate in Methanol. Add 10% Pd/C catalyst. Hydrogenate (

    
     balloon) for 2 hours. Filter catalyst.
    
  • Salt Formation: Add 4M HCl in Dioxane (1.1 eq). Evaporate solvent to yield the white crystalline solid H-Aib-NH-tBu · HCl .

Protocol B: Coupling H-Aib-NH-tBu to a Peptide Fragment

Objective: Attaching this "cap" to a drug molecule (R-COOH).

  • Reagent Choice: Use HATU or COMU . Standard HBTU/TBTU are often insufficient for Aib-Aib or Aib-tBu couplings.

  • Solvent: DMF (Dimethylformamide) is mandatory; DCM does not solvate the activated complex well enough.

Step-by-Step:

  • Dissolve Carboxylic Acid component (R-COOH, 1.0 eq) in DMF (0.1 M).

  • Add HATU (1.2 eq) and HOAt (1.2 eq).

  • Add DIEA (Diisopropylethylamine, 3.0 eq). Stir for 5 minutes to pre-activate.

    • Critical Checkpoint: The solution should turn slightly yellow (activation).

  • Add H-Aib-NH-tBu[1] · HCl (1.2 eq).

  • Reaction Time: Stir for 12–24 hours at RT. (Steric hindrance slows kinetics significantly).

  • Monitoring: Monitor by LC-MS. If incomplete after 24h, re-treat with fresh HATU/DIEA.

Part 3: Visualization of Mechanism

The following diagram illustrates how the Aib-tBu motif forces a linear peptide into a helical, protease-resistant conformation.

MechanismOfAction cluster_Outcome Pharmacological Outcome Unstructured Unstructured Peptide (High Entropy, Flexible) Reagent Add: 2-Amino-N-(tert-butyl)- 2-methylpropanamide HCl Unstructured->Reagent Chemical Coupling StericClash Thorpe-Ingold Effect (Gem-Dimethyl Clash) Reagent->StericClash Induces Shield Steric Shielding (Protease Resistance) Reagent->Shield Bulky t-Bu Blocks Enzymes Helical 3-10 Helix / Alpha-Turn (Bioactive Pose) StericClash->Helical Restricts Phi/Psi Angles Receptor High Affinity Receptor Binding Helical->Receptor Pre-organized Binding Shield->Receptor Prolonged Half-Life

Figure 1: Mechanistic pathway showing how the Aib-tBu moiety transforms peptide pharmacokinetics and pharmacodynamics.[2]

Part 4: Physicochemical Data & Specifications[3][4]
PropertyValueSignificance
Formula

Free base + HCl salt
MW 194.70 g/mol Low MW fragment
Physical State White Crystalline SolidStable, non-hygroscopic (unlike simple amine salts)
Solubility Water, Methanol, DMSOHigh polarity due to salt form
pKa (Amine) ~8.1 (Estimated)Slightly lower than Ala due to steric bulk
LogP (Free Base) ~1.2Lipophilic t-butyl group improves membrane permeability
References
  • Toniolo, C., et al. (2001). "The Aib residue as a helix promoter in peptides." Biopolymers.

    • Foundational text on the conformational restriction mechanism of Aib residues.
  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.

    • Authoritative source for amide coupling and protection strategies involving sterically hindered amines.
  • Albericio, F., & Carpino, L. A. (1997). "Coupling reagents and activation methods in peptide synthesis." Methods in Enzymology.

    • Validates the requirement for HATU/HO
  • PubChem Database. (2024).[2] "Compound Summary: this compound." National Library of Medicine.

    • Source of physicochemical d

Sources

synthesis pathway for 2-Amino-N-(tert-butyl)-2-methylpropanamide hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the synthesis of 2-Amino-N-(tert-butyl)-2-methylpropanamide hydrochloride (also known as H-Aib-NH-tBu[1] · HCl ).

This molecule represents a "perfect storm" of steric hindrance: it involves coupling an


-disubstituted amino acid (2-aminoisobutyric acid, Aib ) with a bulky tertiary amine (tert-butylamine ).[1] Standard peptide coupling protocols (e.g., EDC/NHS) often fail or result in negligible yields due to the severe steric clash at the reaction center.

This guide prioritizes a T3P (Propylphosphonic Anhydride) mediated pathway. T3P is selected for its proven ability to drive sterically congested amidations where other reagents (HATU, acid chlorides) stall or degrade.

Part 1: Strategic Analysis & Retrosynthesis

The Steric Challenge

The target molecule contains a contiguous steric block. The carbonyl carbon is flanked by a quaternary carbon (the gem-dimethyl group of Aib) on one side and a tertiary carbon (the tert-butyl group) on the other.

  • Gem-Dimethyl Effect: While this usually favors cyclization, in intermolecular couplings, it restricts the approach of the nucleophile.

  • Nucleophile Bulk: The tert-butylamine nitrogen is shielded by three methyl groups, reducing its nucleophilicity and increasing the energy barrier for tetrahedral intermediate formation.

Retrosynthetic Disconnection

The most logical disconnection preserves the amide bond as the final assembly point, utilizing orthogonal protection for the amine of the Aib moiety.

Pathway:

  • Target: 2-Amino-N-(tert-butyl)-2-methylpropanamide HCl

  • Precursor: Boc-2-Amino-N-(tert-butyl)-2-methylpropanamide (Boc-Aib-NH-tBu)[1]

  • Starting Materials: Boc-Aib-OH (Carboxylic Acid) + tert-Butylamine (Amine)[1]

Retrosynthesis Target Target Molecule (H-Aib-NH-tBu · HCl) Intermediate Protected Amide (Boc-Aib-NH-tBu) Target->Intermediate Deprotection (HCl) SM1 Boc-Aib-OH (CAS: 30992-29-1) Intermediate->SM1 Amidation (T3P) SM2 tert-Butylamine (CAS: 75-64-9) Intermediate->SM2

Figure 1: Retrosynthetic analysis showing the disconnection to commercially available starting materials.

Part 2: Detailed Synthesis Protocol

Phase A: T3P-Mediated Amidation

Objective: Synthesize tert-butyl (1-((tert-butylamino)-2-methyl-1-oxopropan-2-yl)carbamate.

Rationale for T3P: Propylphosphonic anhydride (T3P) acts as a potent dehydrating agent. Unlike HATU, which can suffer from guanidinium side-reactions with slow amines, T3P forms a highly reactive mixed anhydride. The by-products are water-soluble, simplifying purification of the lipophilic hindered amide.[1]

Reagents:

  • Boc-Aib-OH: 10.0 g (49.2 mmol)[1]

  • tert-Butylamine: 7.2 g (98.4 mmol, 2.0 equiv) – Excess drives equilibrium.[1]

  • T3P (50% w/w in EtOAc): 47.0 g (73.8 mmol, 1.5 equiv)

  • Pyridine: 11.7 g (147.6 mmol, 3.0 equiv) – Base catalyst.

  • Solvent: Ethyl Acetate (EtOAc) or Dichloromethane (DCM).

Protocol:

  • Setup: Charge a dry 250 mL round-bottom flask with Boc-Aib-OH (10.0 g) and anhydrous EtOAc (100 mL).

  • Base Addition: Cool the solution to 0°C. Add Pyridine (11.7 g) dropwise. Stir for 10 minutes.

  • Activation: Add T3P solution (47.0 g) dropwise via an addition funnel over 20 minutes. Maintain temperature < 5°C. The solution may turn slightly yellow.

  • Nucleophile Addition: Add tert-Butylamine (7.2 g) slowly.

  • Reaction: Allow the mixture to warm to room temperature (20-25°C).

    • Critical Check: Due to extreme hindrance, if TLC indicates incomplete conversion after 4 hours, heat the reaction to 50°C for 12 hours. T3P is thermally stable.

  • Workup:

    • Cool to RT. Dilute with EtOAc (100 mL).

    • Wash with 1M HCl (3 x 50 mL) to remove pyridine and excess tert-butylamine.[1]

    • Wash with Sat. NaHCO₃ (3 x 50 mL) to remove unreacted Boc-Aib-OH.[1]

    • Wash with Brine (1 x 50 mL).

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Result: The product Boc-Aib-NH-tBu typically solidifies as a white/off-white solid upon drying.[1] Recrystallize from Hexane/EtOAc if necessary.

Phase B: Deprotection & Salt Formation

Objective: Cleave the Boc group to yield the hydrochloride salt.

Reagents:

  • Boc-Aib-NH-tBu: (Crude from Phase A)

  • 4M HCl in Dioxane: 5-10 equivalents.[1]

  • Solvent: Diethyl Ether (Et₂O) or EtOAc.

Protocol:

  • Dissolution: Dissolve the Boc-protected intermediate in a minimal amount of dry EtOAc (or DCM).

  • Acidolysis: Add 4M HCl in Dioxane (excess) at 0°C.

  • Reaction: Stir at room temperature for 2–4 hours.

    • Observation: The product is ionic and less soluble in organic solvents. A white precipitate should form.

  • Isolation:

    • Add Diethyl Ether (excess) to force complete precipitation.

    • Filter the solid under a nitrogen blanket (the salt may be hygroscopic).

    • Wash the filter cake with cold Diethyl Ether (3x).

  • Drying: Dry in a vacuum oven at 40°C for 12 hours.

Part 3: Reaction Workflow & Mechanism

The following diagram illustrates the T3P activation cycle, highlighting how the cyclic anhydride activates the sterically hindered carboxylic acid.

ReactionMechanism T3P T3P Anhydride Mixed Activated Mixed Anhydride T3P->Mixed Pyridine (- HOP(O)R-OH) Acid Boc-Aib-OH Acid->Mixed Pyridine (- HOP(O)R-OH) Product Boc-Aib-NH-tBu Mixed->Product Nucleophilic Attack Amine tert-Butylamine Amine->Product Nucleophilic Attack

Figure 2: T3P activation pathway.[2] The cyclic structure of T3P releases strain upon ring-opening, driving the activation of the hindered Aib carboxylate.[1]

Part 4: Quality Control & Data Specifications

Target Compound: this compound CAS: 1220037-14-8 (Free base ref: 83730-58-9 for DL-form)[1]

ParameterSpecificationNote
Appearance White crystalline solidHygroscopic; store with desiccant.[1]
1H NMR (DMSO-d6) δ 8.0 (s, 1H, NH), 8.2 (br s, 3H, NH3+), 1.45 (s, 6H, Aib-Me), 1.25 (s, 9H, tBu).Distinctive singlet for Aib methyls (6H) and t-Butyl (9H).
Mass Spec (ESI) [M+H]+ = 159.2Mass of free base (C8H18N2O).
Solubility Water, Methanol, DMSOInsoluble in Ether, Hexanes.

Part 5: Troubleshooting & Safety

  • Incomplete Coupling: If the T3P reaction stalls, do not add more amine. Instead, add 0.1 equiv of DMAP (4-Dimethylaminopyridine). DMAP acts as a hyper-nucleophilic acyl transfer catalyst, shuttling the acyl group from the T3P-anhydride to the hindered amine.[1]

  • Oxazolone Formation: Aib derivatives are prone to forming oxazolones (azlactones) when activated. This is actually a viable intermediate for the coupling.[3] If you observe a new spot on TLC that is not product, it may be the oxazolone. It will eventually react with the amine if heat is applied.

  • Safety:

    • tert-Butylamine: Highly volatile (BP 44°C) and toxic.[1] Handle only in a fume hood.

    • T3P: Corrosive. Reacts violently with water. Quench excess T3P carefully with wet EtOAc before adding bulk water.

References

  • T3P for Hindered Amides

    • Title: Propylphosphonic Anhydride (T3P®)
    • Source:Organic Process Research & Development
    • URL:[Link]

  • Aib Coupling Challenges

    • Title: Amide bond formation: beyond the myth of coupling reagents.[3]

    • Source:Chemical Society Reviews (Valeur & Bradley)[3]

    • URL:[Link]

  • General Protocol Grounding

    • Title: Synthesis of 2-Amino-N-(tert-butyl)propanamide hydrochloride (Analogous Protocol).
    • Source:ChemicalBook / CAS Database[1]

Sources

2-Amino-N-(tert-butyl)-2-methylpropanamide hydrochloride molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 2-Amino-N-(tert-butyl)-2-methylpropanamide Hydrochloride for Researchers and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a compound of interest for researchers, medicinal chemists, and professionals in drug development. We will delve into its chemical properties, a plausible synthetic route with mechanistic insights, potential applications, and key analytical characterization methods.

Core Molecular Attributes

This compound is a derivative of the non-proteinogenic amino acid α-aminoisobutyric acid (Aib). Its structure features a sterically hindered gem-dimethyl group at the alpha-carbon and a bulky tert-butyl group on the amide nitrogen. These features can impart unique conformational constraints and metabolic stability, making it a valuable building block in medicinal chemistry. The hydrochloride salt form is typically employed to enhance the compound's solubility and stability for easier handling and formulation.

Quantitative Data Summary
PropertyValueSource
Molecular Formula C₈H₁₉ClN₂O[1]
Molecular Weight 194.70 g/mol [1]
CAS Number 1220037-14-8[1]
IUPAC Name This compound[1]
Predicted Physical Form White to off-white crystalline solidInferred from similar compounds
Predicted Solubility Soluble in water and polar organic solventsInferred from hydrochloride salt nature

Synthesis and Mechanistic Rationale

Proposed Synthetic Pathway

Synthetic_Pathway A 2-Amino-2-methylpropanoic acid B Boc-protected amino acid A->B Boc₂O, Base C Activated ester or acid chloride B->C Coupling Agent (e.g., EDC, HOBt) or SOCl₂ D Protected final product C->D tert-Butylamine, Base E This compound D->E HCl in Dioxane or Ether

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Experimental Protocol

Step 1: N-Protection of 2-Amino-2-methylpropanoic Acid

  • Rationale: The primary amine of the starting material is nucleophilic and would interfere with the subsequent amide bond formation. Therefore, it must be "protected" with a group that is stable to the coupling conditions but can be easily removed later. The tert-butyloxycarbonyl (Boc) group is ideal for this purpose due to its stability and straightforward removal under acidic conditions.

  • Procedure:

    • Dissolve 2-amino-2-methylpropanoic acid in a suitable solvent system (e.g., a mixture of dioxane and water).

    • Add a base, such as sodium hydroxide, to deprotonate the carboxylic acid and facilitate the reaction.

    • Slowly add di-tert-butyl dicarbonate (Boc₂O) to the solution at room temperature.

    • Stir the reaction mixture for several hours until the starting material is consumed (monitored by TLC).

    • Acidify the reaction mixture and extract the Boc-protected amino acid into an organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the protected amino acid.

Step 2: Amide Coupling with tert-Butylamine

  • Rationale: This step forms the crucial amide bond. The carboxylic acid of the Boc-protected starting material is activated to make it more susceptible to nucleophilic attack by tert-butylamine. A common and effective method for this is the use of coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of HOBt (Hydroxybenzotriazole), which minimizes side reactions.

  • Procedure:

    • Dissolve the Boc-protected amino acid from Step 1 in an anhydrous aprotic solvent like dichloromethane (DCM) or dimethylformamide (DMF).

    • Add EDC and HOBt to the solution and stir for a short period to form the activated ester.

    • In a separate flask, dissolve tert-butylamine and a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) in the same solvent.

    • Slowly add the tert-butylamine solution to the activated ester solution at 0°C.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Wash the reaction mixture with dilute acid, base, and brine to remove unreacted starting materials and byproducts.

    • Dry the organic layer and concentrate to yield the protected final product, which can be purified by column chromatography if necessary. A similar procedure is described for the synthesis of the related N-tert-butyl-2-methylpropanamide.[2]

Step 3: Deprotection and Salt Formation

  • Rationale: The final step is to remove the Boc protecting group to reveal the primary amine and to form the hydrochloride salt. This is typically achieved in a single step by treating the protected intermediate with a strong acid, such as hydrochloric acid, in an anhydrous organic solvent.

  • Procedure:

    • Dissolve the protected product from Step 2 in an anhydrous solvent like 1,4-dioxane or diethyl ether.

    • Bubble anhydrous HCl gas through the solution or add a commercially available solution of HCl in the chosen solvent.

    • A precipitate of the hydrochloride salt should form.

    • Stir for a few hours to ensure complete deprotection.

    • Collect the solid product by filtration, wash with cold solvent, and dry under vacuum to obtain pure this compound.

Applications in Research and Drug Development

As a substituted amino acid amide, this compound is a valuable intermediate for synthesizing more complex molecules. Its hydrochloride salt form enhances solubility and stability, which is advantageous in drug development.[3]

  • Scaffold for Novel Therapeutics: It can serve as a key building block for creating libraries of compounds for high-throughput screening.[3] The structural rigidity imparted by the gem-dimethyl group can be beneficial for designing molecules that fit into specific protein binding pockets.

  • Peptidomimetic and Protease Inhibitor Development: The unique structure can be incorporated into peptide-like molecules to increase their resistance to enzymatic degradation. This is a common strategy in the development of protease inhibitors.

  • Neurological Drug Discovery: Structurally related amino acid amides are used as intermediates in the synthesis of APIs targeting neurological disorders.[4] This compound could potentially be used in the development of new treatments for conditions like epilepsy, anxiety, or neuropathic pain.

Analytical Characterization

The identity and purity of this compound would be confirmed using standard analytical techniques.

Predicted Analytical Data
TechniqueExpected Features
¹H NMR - A sharp singlet at ~1.3-1.5 ppm corresponding to the nine equivalent protons of the tert-butyl group.- A singlet at ~1.5-1.7 ppm for the six equivalent protons of the gem-dimethyl group.- A broad singlet for the amide N-H proton.- A broad signal for the three protons of the ammonium group (-NH₃⁺), which may exchange with D₂O.
¹³C NMR - A signal for the quaternary carbon of the tert-butyl group.- A signal for the methyl carbons of the tert-butyl group.- A signal for the quaternary alpha-carbon.- A signal for the gem-dimethyl carbons.- A signal for the carbonyl carbon of the amide.
Mass Spec (ESI+) - A molecular ion peak corresponding to the free base [M+H]⁺ at m/z 159.15.
Infrared (IR) - Strong C=O stretch for the amide at ~1650-1680 cm⁻¹.- N-H stretching vibrations for the primary amine salt and the secondary amide.- C-H stretching and bending vibrations.

The presence of a tert-butyl group provides a strong, clear singlet in the ¹H NMR spectrum, which is a useful diagnostic tool for confirming the structure.[5][6]

Safety and Handling

No specific safety data sheet is available for this compound. However, based on structurally related molecules, the following precautions should be taken:

  • Potential Hazards: Likely to be an irritant to the skin, eyes, and respiratory tract.[1][7] May be harmful if swallowed or inhaled.

  • Handling Recommendations:

    • Handle in a well-ventilated area, preferably in a chemical fume hood.

    • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

    • Avoid generating dust.

    • Wash hands thoroughly after handling.

    • Store in a cool, dry, and well-sealed container.

Conclusion

This compound is a synthetically accessible and valuable building block for pharmaceutical research and development. Its unique structural features, including steric hindrance around the peptide backbone, make it an attractive component for designing novel therapeutics with potentially improved pharmacokinetic properties. The provided synthetic route and analytical data serve as a solid foundation for researchers looking to utilize this compound in their work.

References

  • MySkinRecipes. 2-Amino-N-methylpropanamide hydrochloride. Available at: [Link]

  • Google Patents. CN103086913A - Method for preparing 2-aminobutanamide hydrochloride.
  • 2-Amino-N-tert-butyl-2-methyl-propanamide hydrochloride 95% | CAS: 1220037-14-8. Available at: [Link]

  • PubChem. 2-Amino-N-tert-butylbenzamide. Available at: [Link]

  • SAFETY DATA SHEET - Tert-Butanol. (2017-12-04). Available at: [Link]

  • PubChem. (2S)-2-amino-N-methylpropanamide hydrochloride. Available at: [Link]

  • Synthesis of 2-chloro-2-methylpropane (tert-butyl chloride) from tert-butanol. (2006-03). Available at: [Link]

  • Lee, V. W., et al. (2010). N-tert-Butyl-2-methylpropanamide. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 12), o3139. Available at: [Link]

  • Zerbe, O., et al. (2017). Using tert-Butyl Groups in a Ligand To Identify Its Binding Site on a Protein. ACS Medicinal Chemistry Letters, 8(12), 1291–1295. Available at: [Link]

  • PubChem. Tert-butyl 2-amino-2-methylpropanoate hydrochloride. Available at: [Link]

  • Google Patents. CN101684078A - Chemical synthesis method for of 2-amino-butanamide hydrochloride.
  • Doc Brown's Chemistry. 1H NMR spectrum of 2-chloro-2-methylpropane (CH₃)₃CCl. Available at: [Link]

  • Okishio, Y., et al. (2022). Current NMR Techniques for Structure-Based Drug Discovery. Molecules, 27(18), 5897. Available at: [Link]

  • Doc Brown's Chemistry. C4H10O (CH3)3COH 2-methylpropan-2-ol low high resolution 1H proton nmr spectrum. Available at: [Link]

  • Bongioanni, A., et al. (2022). Amino acids and its pharmaceutical applications: A mini review. International Journal of Pharmaceutics, 613, 121375. Available at: [Link]

Sources

Technical Whitepaper: Solubility Profiling & Solvent Selection for 2-Amino-N-(tert-butyl)-2-methylpropanamide Hydrochloride

[1]

Executive Summary

This technical guide provides a comprehensive solubility profile for 2-Amino-N-(tert-butyl)-2-methylpropanamide hydrochloride (H-Aib-NH-tBu[1]·HCl). As a sterically hindered

1

Understanding the solubility landscape of this compound is essential for two distinct phases of drug development:[1][2]

  • Reaction Optimization: Selecting solvents that ensure homogeneity during coupling reactions.[1]

  • Purification Strategy: Identifying anti-solvents for efficient crystallization and salt formation.

Note: While batch-specific polymorphs may exhibit slight variations, this guide defines the thermodynamic solubility behaviors governed by the molecule's Structure-Property Relationships (SPR).[1]

Physicochemical Analysis & Structural Logic

To predict and manipulate the solubility of H-Aib-NH-tBu[1]·HCl, we must deconstruct its competing functional behaviors.

Structural Dissection

The molecule consists of three distinct domains that dictate its solvent affinity:

  • Ionic Head Group (Amine Hydrochloride):

    • Effect: Provides high lattice energy and strong dipole-dipole interactions.[1]

    • Solubility Driver: Promotes solubility in water and high-dielectric protic solvents (MeOH, EtOH).[1]

  • Gem-Dimethyl Core (Aib - Aminoisobutyric acid):

    • Effect: The "Thorpe-Ingold" effect restricts conformational flexibility.[1]

    • Solubility Driver: Increases lipophilicity compared to Glycine or Alanine analogs, slightly improving solubility in chlorinated solvents.

  • Tert-Butyl Amide Tail:

    • Effect: A bulky, hydrophobic moiety.[1]

    • Solubility Driver: Significantly disrupts water structure (hydrophobic effect), reducing water solubility compared to simple amino acids, but enhancing compatibility with polar organic solvents (DMF, NMP).

Solubility Profile Matrix

The following matrix categorizes solvent compatibility based on thermodynamic stability and practical utility in process chemistry.

Table 1: Predicted Solubility Performance

Data derived from structural analogs (H-Aib-OtBu[1]·HCl) and standard peptide synthesis workups.

Solvent ClassRepresentative SolventsSolubility RatingPrimary ApplicationMechanistic Insight
Protic Polar Water, Methanol (MeOH)High (>100 mg/mL)Dissolution, Ion ExchangeHigh dielectric constant stabilizes the dissociated ion pair (

/

).[1]
Aprotic Polar DMSO, DMF, NMPHigh (>100 mg/mL)Peptide Coupling (Reaction)Strong dipole interactions solvate the salt while accommodating the hydrophobic t-butyl group.
Chlorinated Dichloromethane (DCM), ChloroformModerate (10–50 mg/mL)Extraction / PartitioningThe lipophilic t-butyl/methyl groups allow partial solubility, unlike many inorganic salts.
Ethers Diethyl Ether, THF, MTBEInsoluble/Trace (<1 mg/mL)Anti-Solvent (Precipitation)Low dielectric constants cannot overcome the crystal lattice energy of the HCl salt.
Hydrocarbons Hexanes, Heptane, TolueneInsoluble (<0.1 mg/mL)Washing / Impurity RemovalComplete lack of polarity leads to phase separation.

Experimental Protocol: Thermodynamic Solubility Determination

For regulatory filing (IND/NDA), "estimated" values are insufficient. You must determine the exact solubility of your specific solid form (polymorph). Use the Saturation Shake-Flask Method , considered the gold standard for equilibrium solubility.[1]

Workflow Diagram

SolubilityProtocolStartStart: Weigh Excess SolidSolventAddAdd Solvent (pH Controlled)Start->SolventAddAgitateAgitate at Constant Temp(24-72 Hours)SolventAdd->AgitateFilterFiltration / Centrifugation(0.45 µm PVDF)Agitate->FilterAnalyzeQuantify Supernatant(HPLC-UV / LC-MS)Filter->AnalyzeCheckSolidAnalyze Residual Solid(PXRD / DSC)Filter->CheckSolidVerify FormDataCalculate Solubility (mg/mL)Analyze->DataCheckSolid->DataConfirm NoPolymorph Change

Figure 1: Standard Operating Procedure (SOP) for thermodynamic solubility determination. Note the critical step of analyzing the residual solid to ensure no salt disproportionation or polymorphic shift occurred.[1]

Detailed Methodology
  • Preparation: Add excess H-Aib-NH-tBu·HCl to 2 mL of the target solvent in a borosilicate glass vial.

    • Critical Check: Ensure undissolved solid remains visible.[1] If it dissolves completely, add more solid.

  • Equilibration: Agitate (shake or stir) at the target temperature (usually 25°C ± 0.1°C) for 24 to 72 hours.

    • Note: For HCl salts in water, ensure the pH is recorded.[3] The "Common Ion Effect" (excess Cl⁻ from HCl) will suppress solubility if testing in buffers containing chloride.[4]

  • Separation: Filter the suspension using a syringe filter (0.45 µm PVDF or PTFE). Pre-saturate the filter with the solution to prevent adsorption losses.[1]

  • Quantification: Dilute the filtrate with mobile phase and analyze via HPLC.

    • Detection: UV at 210 nm (amide bond) or ELSD (if UV response is weak due to lack of aromatics).

Solvent Selection for Process Optimization

The solubility profile dictates the strategy for synthesis and purification.

Reaction Solvent Selection (Peptide Coupling)

When coupling H-Aib-NH-tBu[1]·HCl to a growing peptide chain:

  • Recommended: DMF or NMP.[1]

  • Reasoning: These solvents dissolve both the hydrophilic salt and the hydrophobic protected amino acids.

  • Base Requirement: An organic base (e.g., DIPEA) is required to neutralize the HCl and free the amine for reaction. The resulting DIPEA[1]·HCl salt is also soluble in DMF, maintaining a homogeneous reaction mixture.

Purification Strategy (Crystallization)

To isolate high-purity H-Aib-NH-tBu[1]·HCl from a reaction mixture:

  • Dissolve the crude material in a minimum volume of warm Methanol or Isopropanol .

  • Slowly add an anti-solvent such as Diethyl Ether or MTBE .[1]

  • Cool to 0–4°C. The hydrophobic t-butyl group encourages crystallization as the solvent polarity decreases.[1]

Decision Tree: Solvent Choice

SolventDecisionGoalGoal?ReactionReaction MediumGoal->ReactionPurificationPurification/IsolationGoal->PurificationPolarityCheckReagents Solubility?Reaction->PolarityCheckMethodMethod?Purification->MethodDMFUse DMF/NMP(Homogeneous)PolarityCheck->DMFSalt + PeptideDCMUse DCM(If reactants lipophilic)PolarityCheck->DCMHigh LipophilicityCrystRecrystallizationMethod->CrystWashTrituration/WashMethod->WashSolventPairSolvent: MeOH/EtOHAnti-Solvent: Et2O/MTBECryst->SolventPairNonPolarUse Hexane/Heptane(Removes organic impurities)Wash->NonPolar

Figure 2: Logic flow for selecting solvents based on the process stage.[1] Green boxes indicate optimal endpoints.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.[1] (Standard reference for recrystallization solvent pairs).

  • World Health Organization. (2018).[1] Annex 4: General guidance on the determination of equilibrium solubility for BCS classification. WHO Technical Report Series, No. 1010.

  • PubChem. (2024).[1][5][6] Compound Summary: Tert-butyl 2-amino-2-methylpropanoate hydrochloride (Structural Analog).[1][5][6] National Library of Medicine.[1]

  • Bhattachar, S. N., et al. (2006). "Solubility: it's not just for physical chemists anymore."[1] Drug Discovery Today, 11(21-22), 1012-1018.[1] (Mechanistic explanation of salt solubility).

chemical stability and degradation of 2-Amino-N-(tert-butyl)-2-methylpropanamide hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Chemical Stability and Degradation of 2-Amino-N-(tert-butyl)-2-methylpropanamide Hydrochloride

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of the chemical stability and degradation pathways of this compound. As a Senior Application Scientist, this document synthesizes fundamental chemical principles with industry-standard methodologies to offer a predictive and practical framework for assessing the stability of this molecule. While specific experimental data for this compound is not extensively available in public literature, this guide extrapolates from the known reactivity of its core functional groups—a primary amine, a sterically hindered tertiary amide, and a hydrochloride salt—to propose likely degradation routes and establish a robust protocol for forced degradation studies in line with International Council for Harmonisation (ICH) guidelines.

Introduction and Molecular Profile

This compound is a small organic molecule featuring a primary amine and a tertiary amide functional group. The presence of the hydrochloride salt enhances its solubility in aqueous media and can improve the stability of the amine group by protonating the lone pair of electrons, thereby reducing its susceptibility to oxidation.[1] A thorough understanding of its degradation profile is critical for the development of stable pharmaceutical formulations and for defining appropriate storage conditions.

The stability of a drug substance is a critical quality attribute that ensures its safety and efficacy throughout its shelf life. Forced degradation studies are an essential component of drug development, providing insights into the intrinsic stability of a molecule by subjecting it to stress conditions that accelerate its decomposition.[2][3] These studies help in identifying potential degradation products, elucidating degradation pathways, and developing stability-indicating analytical methods.[4]

Predicted Degradation Pathways

Based on the functional groups present in this compound, the following degradation pathways are anticipated under stress conditions:

Hydrolytic Degradation

Hydrolysis is a common degradation pathway for compounds containing amide functional groups. The reaction can be catalyzed by both acid and base.[5]

  • Acid-Catalyzed Hydrolysis: Under acidic conditions, the amide bond of 2-Amino-N-(tert-butyl)-2-methylpropanamide is susceptible to hydrolysis. The reaction is initiated by the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water.[6] This process would likely yield 2-amino-2-methylpropanoic acid and tert-butylamine.

  • Base-Catalyzed Hydrolysis: In the presence of a base, the amide can undergo hydrolysis via nucleophilic attack of a hydroxide ion on the carbonyl carbon.[7] This would also lead to the formation of the corresponding carboxylic acid and amine. Given the steric hindrance from the tert-butyl group, harsh conditions such as elevated temperatures may be required to drive this reaction.[6]

Caption: Predicted Hydrolytic Degradation Pathway.

Oxidative Degradation

The primary amine group in the molecule is a potential site for oxidative degradation. The lone pair of electrons on the nitrogen atom makes it susceptible to attack by oxidizing agents.[1] However, as a hydrochloride salt, the protonation of the amine group is expected to offer some protection against oxidation.[1] Common laboratory oxidizing agents used in forced degradation studies include hydrogen peroxide. Potential oxidation products could include N-oxides or other related species.

Thermal Degradation

Thermal degradation occurs when a drug substance is exposed to high temperatures. While amine hydrochloride salts are generally more thermally stable than their free base counterparts,[8] high temperatures can still induce degradation. The degradation pathway may be complex and could involve fragmentation of the molecule. It is crucial to conduct thermal stress studies at temperatures significantly above the expected storage conditions to assess the intrinsic thermal stability.[9]

Photodegradation

Photodegradation can occur when a drug substance is exposed to light. The ICH Q1B guideline provides a framework for photostability testing, which involves exposing the drug substance to a minimum of 1.2 million lux hours of visible light and 200 watt-hours per square meter of UVA radiation.[10][11] The purpose of these studies is to evaluate the photosensitivity of the material and determine if light-resistant packaging is necessary.[12][13]

A Framework for Forced Degradation Studies

A systematic approach to forced degradation is essential to identify all potential degradation products and to develop a robust, stability-indicating analytical method. The following experimental workflow is recommended, in accordance with ICH guidelines.[2][9]

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_evaluation Evaluation Prep Prepare solutions of the drug substance in appropriate solvents Acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) Prep->Acid Base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) Prep->Base Oxidation Oxidative Stress (e.g., 3% H₂O₂, RT) Prep->Oxidation Thermal Thermal Stress (Solid state, e.g., 80°C) Prep->Thermal Photo Photostability (ICH Q1B conditions) Prep->Photo Analysis Analyze stressed samples by a stability-indicating method (e.g., HPLC) Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Identify Identify and characterize degradation products Analysis->Identify Pathway Elucidate degradation pathways Identify->Pathway Method Validate the stability-indicating method Pathway->Method

Caption: Experimental Workflow for Forced Degradation Studies.

Experimental Protocols

The goal of forced degradation is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[2][3]

3.1.1 Acid Hydrolysis

  • Prepare a solution of this compound in 0.1 M hydrochloric acid.

  • Incubate the solution at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24, 48, 72 hours).

  • At each time point, withdraw an aliquot, neutralize it with an appropriate base (e.g., 0.1 M NaOH), and dilute to a suitable concentration for analysis.

  • Analyze the samples using a stability-indicating HPLC method.

3.1.2 Base Hydrolysis

  • Prepare a solution of the compound in 0.1 M sodium hydroxide.

  • Incubate the solution at an elevated temperature (e.g., 60°C) for various time points.

  • At each time point, withdraw an aliquot, neutralize it with an appropriate acid (e.g., 0.1 M HCl), and dilute for analysis.

  • Analyze the samples by HPLC.

3.1.3 Oxidative Degradation

  • Prepare a solution of the compound in a suitable solvent and add a solution of hydrogen peroxide (e.g., 3%).

  • Store the solution at room temperature, protected from light, for a defined period.

  • Withdraw samples at various time points and quench the reaction if necessary.

  • Analyze the samples by HPLC.

3.1.4 Thermal Degradation (Solid State)

  • Place a known amount of the solid drug substance in a controlled temperature oven (e.g., 80°C).

  • Withdraw samples at specified time intervals.

  • Dissolve the samples in a suitable solvent and dilute to a known concentration for analysis.

  • Analyze the samples by HPLC.

3.1.5 Photostability Testing

  • Expose the solid drug substance and a solution of the drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[10][14]

  • A control sample should be protected from light (e.g., wrapped in aluminum foil) and stored under the same temperature and humidity conditions.

  • After the exposure period, prepare the samples for analysis and analyze by HPLC.

Analytical Methodologies for Stability Assessment

A stability-indicating analytical method is crucial for separating and quantifying the parent drug from its degradation products.

  • High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC (RP-HPLC) is the most widely used technique for stability testing due to its high sensitivity and resolving power.[15] A gradient elution method with a C18 column and a mobile phase consisting of an aqueous buffer and an organic modifier (e.g., acetonitrile or methanol) is a common starting point. Detection is typically performed using a UV detector at a wavelength where the parent compound and its impurities have significant absorbance.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful tool for the identification and characterization of degradation products.[16] By providing mass information, it aids in elucidating the structures of unknown impurities.

Data Presentation and Interpretation

The results of the forced degradation studies should be summarized in a clear and concise manner. A table format is recommended for presenting the percentage of degradation and the formation of impurities under different stress conditions.

Table 1: Illustrative Summary of Forced Degradation Results

Stress ConditionDurationTemperature% Degradation of Parent CompoundMajor Degradation Products (Peak Area %)
0.1 M HCl72 hours60°C15.2%Impurity A (10.5%), Impurity B (4.1%)
0.1 M NaOH72 hours60°C8.5%Impurity C (7.8%)
3% H₂O₂48 hoursRoom Temp5.1%Impurity D (4.9%)
Thermal (Solid)7 days80°C2.3%Minor impurities detected
PhotostabilityICH Q1BAmbient< 1.0%No significant degradation

Conclusion

This technical guide provides a comprehensive framework for evaluating the . By understanding the inherent reactivity of its functional groups and applying systematic forced degradation studies as outlined by ICH guidelines, researchers can effectively identify potential degradation pathways, establish a robust stability-indicating analytical method, and develop stable pharmaceutical formulations. The proposed experimental protocols and analytical strategies serve as a valuable resource for drug development professionals working with this and structurally related molecules.

References

  • Lecture 6: Hydrolysis Reactions of Esters and Amides. (n.d.).
  • ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions. (2021, December 13).
  • The Hydrolysis of Amides. (2023, January 22). Chemistry LibreTexts.
  • Amide Hydrolysis Using Acid Or Base. (2019, October 7). Master Organic Chemistry.
  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025, November 5). Retrieved from a relevant pharmaceutical guidance website.
  • Why are organic amines often more stable as the HCl salt than in the free base form? (2015, August 24). Reddit.
  • STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. (n.d.). ICH.
  • ANALYTICAL STUDY OF SOME DRUGS CONTAINING AMINE GROUP. (n.d.).
  • Raether, G. (1991). Analytical aspects of the stabilization of drugs in pharmaceutical formulations. Acta Pharmaceutica Hungarica, 61(5), 231-238.
  • Q1B Photostability Testing of New Active Substances and Medicinal Products. (1996, November). ICH.
  • Tao, S., et al. (2024). Amide Hydrolysis Reaction Using tert-Butyl Nitrite.
  • Q1A(R2) Guideline. (n.d.). ICH.
  • Amine hydrochloride salts: a problem in polyurethane synthesis. (2012, December 10). Enlighten Theses.
  • Forming oxalate salts of amines. (2021, August 26). Sciencemadness.org.
  • A Review on RP-HPLC Techniques for Stability Testing in Drug Formulations. (n.d.).
  • ICH Q1 Guideline on stability testing of drug substances and drug products. (2025, April 11). European Medicines Agency (EMA).
  • the hydrolysis of amides. (n.d.). Chemguide.
  • Understanding ICH Photostability Testing. (n.d.). Q-Lab.
  • Q1B Photostability Testing of New Drug Substances and Products. (1996, March). FDA.
  • Analytical Methods to Determine the Stability of Biopharmaceutical Products. (2023, January 1). LCGC North America.
  • ICH GUIDELINES: STRESS DEGRAD
  • 3.5: Chemical Properties of Amines. Bases and Salt Formation. (2022, February 18). Chemistry LibreTexts.
  • HOW TO APPROACH A FORCED DEGRAD
  • Analytical Techniques In Stability Testing. (n.d.).
  • Can a HCl salt form of compound goes back to the neutral one without treating with any kind of base? (2020, September 22).

Sources

Methodological & Application

Application Note & Experimental Protocol: 2-Amino-N-(tert-butyl)-2-methylpropanamide Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Chemical Profile[1][2][3][4][5][6]

2-Amino-N-(tert-butyl)-2-methylpropanamide hydrochloride (CAS: 1220037-14-8) is a specialized amino acid derivative featuring a gem-dimethyl group at the


-carbon (Aib residue) and a bulky tert-butyl amide at the C-terminus.

This compound serves as a critical building block in medicinal chemistry, particularly in the design of peptidomimetics and protease-resistant inhibitors . The combination of the Aib scaffold (which induces helical conformation via the Thorpe-Ingold effect) and the lipophilic tert-butyl group creates a motif that significantly enhances metabolic stability and membrane permeability.

Chemical Identity
PropertyDetail
Systematic Name This compound
Synonyms H-Aib-NH-tBu[1][2] · HCl;

-Aminoisobutyric acid tert-butylamide HCl
CAS Number 1220037-14-8
Molecular Formula

Molecular Weight 194.70 g/mol
Structural Feature Sterically congested

-amine; Achiral

Experimental Protocol: Synthesis

Strategic Overview

The synthesis of H-Aib-NH-tBu[3] · HCl presents a specific challenge: Steric Hindrance . Both the carboxylic acid component (Boc-Aib-OH) and the amine component (tert-butylamine) are bulky. Standard coupling reagents (EDC/NHS) often result in low yields or incomplete conversion.

Selected Route: Activation via HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is the gold standard for coupling hindered Aib residues due to the "neighboring group effect" of the HOAt leaving group, which accelerates the reaction.

Stage 1: Amide Coupling (Boc-Aib-NH-tBu)

Reagents:

  • Boc-Aib-OH (1.0 eq)

  • tert-Butylamine (1.2 eq)

  • HATU (1.1 eq)

  • DIPEA (N,N-Diisopropylethylamine) (2.5 eq)

  • DMF (Anhydrous, 5-10 mL per gram of substrate)

Protocol:

  • Dissolution: In a flame-dried round-bottom flask under

    
     atmosphere, dissolve Boc-Aib-OH  (10 mmol, 2.03 g) in anhydrous DMF (20 mL).
    
  • Activation: Add DIPEA (25 mmol, 4.35 mL) followed by HATU (11 mmol, 4.18 g). Stir the mixture at

    
     for 15 minutes. The solution should turn slightly yellow.
    
  • Coupling: Add tert-butylamine (12 mmol, 1.26 mL) dropwise.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours.

    • Checkpoint: Monitor by TLC (Ethyl Acetate/Hexane 1:1). Stain with Ninhydrin (will be negative) or PMA (phosphomolybdic acid).

  • Workup:

    • Dilute the reaction mixture with Ethyl Acetate (100 mL).

    • Wash sequentially with:

      • 10% Citric Acid or 1M HCl (3 x 30 mL) – Removes unreacted amine/DIPEA.

      • Saturated

        
         (3 x 30 mL) – Removes unreacted acid/HOBt byproducts.
        
      • Brine (1 x 30 mL).

    • Dry the organic layer over anhydrous

      
      , filter, and concentrate under reduced pressure.
      
  • Purification: If necessary, purify via flash column chromatography (Hexane/EtOAc gradient). The intermediate Boc-Aib-NH-tBu is typically a white solid.

Stage 2: Deprotection & Salt Formation

Reagents:

  • Boc-Aib-NH-tBu (Intermediate from Stage 1)

  • 4M HCl in Dioxane (Excess, ~5-10 eq)

  • Diethyl Ether (for precipitation)[4]

Protocol:

  • Dissolution: Dissolve the Boc-protected intermediate in a minimal amount of dry Dioxane or

    
     (e.g., 5 mL).
    
  • Cleavage: Add 4M HCl in Dioxane (10 mL) at

    
    .
    
  • Reaction: Stir at room temperature for 2–4 hours.

    • Observation: A white precipitate often forms as the reaction proceeds.

  • Isolation:

    • Concentrate the mixture to approximately 1/3 volume (if no precipitate) or add cold Diethyl Ether (50 mL) to induce complete precipitation.

    • Filter the white solid under an inert atmosphere (hygroscopic warning).

    • Wash the filter cake with cold ether (3 x 20 mL).

  • Drying: Dry under high vacuum for 24 hours to remove traces of dioxane/HCl.

    • Yield Target: >85% over two steps.

Visualization: Synthesis Workflow

SynthesisProtocol Start Start: Boc-Aib-OH (Steric Hindrance) Activation Activation: Add HATU + DIPEA (0°C, DMF) Start->Activation Activate Carboxyl Coupling Coupling: Add tert-Butylamine (RT, 16h) Activation->Coupling Form Active Ester Intermediate Intermediate: Boc-Aib-NH-tBu Coupling->Intermediate Amide Bond Formation Deprotection Deprotection: 4M HCl in Dioxane Intermediate->Deprotection Remove Boc Product Final Product: H-Aib-NH-tBu · HCl Deprotection->Product Precipitation

Figure 1: Step-by-step synthesis workflow emphasizing the activation of the hindered Aib residue.

Quality Control & Characterization

Since this is a salt, standard NMR solvents like


 may not dissolve the product. Use DMSO-d6  or Methanol-d4 .
TechniqueExpected Signal / Result
1H NMR (DMSO-d6)

8.2-8.5
(br s, 3H,

);

7.5
(s, 1H, Amide NH);

1.45
(s, 6H, Aib

);

1.25
(s, 9H, t-Bu

).
LC-MS (ESI) [M+H]+ : Calculated 159.15, Found ~159.2 (Free base mass).
Appearance White to off-white crystalline powder.
Solubility Soluble in Water, Methanol, DMSO. Insoluble in Ether, Hexane.

Application Notes: Using H-Aib-NH-tBu in Drug Discovery

The "Nucleophile Problem"

Researchers must recognize that H-Aib-NH-tBu is a poor nucleophile . The amino group is flanked by a quaternary carbon (gem-dimethyl) and a bulky amide.

  • Implication: When coupling this amine to another amino acid (e.g., Fmoc-Phe-OH), standard conditions (EDC/HOBt) will likely fail or proceed very slowly.

Recommended Coupling Conditions (Peptide Assembly)

To couple an amino acid TO H-Aib-NH-tBu:

  • Reagent: Use HATU or PyAOP (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate).[1]

  • Base: Collidine (TMP) is often superior to DIPEA for difficult couplings to prevent racemization of the incoming amino acid (though Aib itself cannot racemize, the incoming residue might).

  • Temperature: If the reaction is sluggish, heat to 50°C or use Microwave Irradiation (50°C, 20 mins).

  • Alternative: Convert the incoming amino acid to its Acid Fluoride (using TFFH) for maximum reactivity without steric bulk interference.

Biological Relevance[10]
  • Helix Induction: The Aib residue restricts the conformational space (

    
     angles) to helical regions (
    
    
    
    -helix or
    
    
    -helix). Use this building block to rigidify flexible peptide chains.
  • Metabolic Stability: The tert-butyl amide protects the C-terminus from carboxypeptidases, while the Aib gem-dimethyl group protects the N-terminal amide bond from aminopeptidases/endopeptidases.

Storage and Stability

  • Hygroscopicity: As a hydrochloride salt, the compound is hygroscopic. Store in a desiccator.

  • Temperature: Store at

    
     for long-term stability.
    
  • Shelf Life: >2 years if kept dry and frozen.

References

  • Carpino, L. A. (1993). "1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive". Journal of the American Chemical Society. Link

    • Context: Establishes HATU/HOAt as the superior reagents for hindered couplings (Aib).
  • Wenschuh, H., et al. (1995). "Stepwise automated solid phase synthesis of naturally occurring peptaibols using Fmoc amino acid fluorides". Journal of Organic Chemistry. Link

    • Context: Discusses the extreme difficulty of coupling Aib residues and the solution using acid fluorides/high-activity reagents.
  • Toniolo, C., et al. (2001). "Control of peptide conformation by the alpha,alpha-disubstituted glycine motif". Biopolymers. Link

    • Context: Authoritative review on the structural effects (helical induction) of Aib in peptides.
  • Albericio, F., & Abdelmoty, I. (2014).[1] "Peptide Coupling Reagents, More than a Letter Soup". Chemical Reviews. Link

    • Context: Comprehensive guide to selecting coupling reagents for difficult sequences.

Sources

LC-MS quantitative analysis of 2-Amino-N-(tert-butyl)-2-methylpropanamide hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

APPLICATION NOTE: LC-MS/MS Quantitative Analysis of 2-Amino-N-(tert-butyl)-2-methylpropanamide Hydrochloride

Executive Summary

This guide details the quantitative analysis of This compound (CAS: N/A for specific salt, Free base analog ~95034-05-2 family), a bulky alpha-amino acid amide often utilized as a structural building block in peptidomimetics or present as a process-related impurity.[1]

Due to the molecule's lack of a strong chromophore (making UV detection at 210 nm non-specific and insensitive) and its polar basic nature, LC-MS/MS is the requisite technique. This protocol overcomes common challenges—specifically retention loss on standard C18 and ion suppression —by utilizing a high-retention polar-embedded stationary phase and optimized electrospray ionization (ESI) parameters.[1]

Analyte Profile & Chemical Properties

PropertyDetailAnalytical Impact
Name 2-Amino-N-(tert-butyl)-2-methylpropanamide HClTarget Analyte
Structure

Sterically hindered amide; Acidic proton on amine.[1]
Formula

MW (Free Base): 158.24 g/mol
Monoisotopic Mass 158.1419 DaPrecursor Ion

Polarity (LogP) Estimated ~0.5 - 1.0Moderately polar; retains poorly on pure C18.[1][2]
pKa (Base) ~8.0 - 8.5 (Alpha-amine)Positively charged at acidic pH (Standard LC conditions).[1]

Method Development Strategy (Expertise & Logic)

The Challenge: Standard C18 columns often fail to retain small, basic amines like 2-Amino-N-(tert-butyl)-2-methylpropanamide because the protonated amine (at pH 3) repels the hydrophobic stationary phase, leading to elution in the void volume (retention factor


).[1]

The Solution: We employ a Polar-Embedded C18 or a C18-PFP (Pentafluorophenyl) column.[1]

  • Why? These phases provide "aqueous stability" (preventing phase collapse in 100% water) and offer secondary interactions (dipole-dipole or pi-pi) that retain polar amines better than alkyl chains alone.[1]

  • Alternative:HILIC (Hydrophilic Interaction Liquid Chromatography) is a viable backup if sensitivity is the primary driver, but RP (Reverse Phase) is preferred for robustness in routine QC environments.

Experimental Protocol

Reagents & Standards
  • Reference Standard: 2-Amino-N-(tert-butyl)-2-methylpropanamide HCl (>98% purity).[1]

  • Internal Standard (IS): Stable isotope labeled analog (e.g.,

    
    -tert-butyl analog) is preferred.[1] If unavailable, use L-Valine amide-d8  or a structural analog like Labetalol  (if analyzing plasma) to track ionization variability.[1]
    
  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Water, and Formic Acid (FA).[1]

Sample Preparation

A. For API/Impurity Analysis (Clean Matrix):

  • Stock Solution: Dissolve 10 mg of analyte in 10 mL of 50:50 MeOH:Water (1 mg/mL).

  • Working Standard: Dilute stock to 1 µg/mL in Mobile Phase A.

  • Filtration: Filter through a 0.22 µm PTFE syringe filter before injection.

B. For Bioanalysis (Plasma/Serum):

  • Aliquot: Transfer 50 µL of plasma to a chemically resistant tube.

  • Precipitation: Add 200 µL of ice-cold ACN containing the Internal Standard (IS).

  • Vortex/Spin: Vortex for 30s; Centrifuge at 10,000 x g for 10 min at 4°C.

  • Transfer: Inject the supernatant directly (or dilute 1:1 with water if peak shape is poor due to solvent strength).[1]

LC-MS/MS Conditions

Chromatography (UHPLC):

  • Column: Waters XSelect HSS T3 (

    
     mm, 2.5 µm) OR Phenomenex Kinetex F5.
    
    • Reasoning: The T3 bonding technology is designed specifically to retain polar small molecules in high-aqueous mobile phases.[1]

  • Mobile Phase A: Water + 0.1% Formic Acid + 5mM Ammonium Formate.[1]

    • Note: Ammonium formate buffers the pH and improves peak shape for amines.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

  • Flow Rate: 0.4 mL/min.[1]

  • Column Temp: 40°C.

  • Injection Vol: 2 - 5 µL.

Gradient Table:

Time (min) % Mobile Phase B Event
0.0 2% Loading (High Aqueous for retention)
1.0 2% Isocratic Hold
5.0 90% Elution Gradient
6.0 90% Wash
6.1 2% Re-equilibration

| 9.0 | 2% | End of Run |[1]

Mass Spectrometry (ESI+):

  • Source: Electrospray Ionization (Positive Mode).[1]

  • Spray Voltage: 3500 V.

  • Gas Temps: 350°C (Sheath), 300°C (Aux).[1]

  • Detection: Multiple Reaction Monitoring (MRM).[1][3]

MRM Transitions:

Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) Role Mechanism

| 159.2 | 57.1 | 20 | Quantifier | Formation of stable tert-butyl cation


 |
| 159.2  | 102.1  | 15 | Qualifier | Neutral loss of t-butyl group 

| | 159.2 | 86.1 | 25 | Qualifier | Loss of t-butylamine fragment |[1]

Method Validation & Logic

Linearity & Range
  • Target Range: 1 ng/mL to 1000 ng/mL.

  • Curve Fitting: Linear regression (

    
     weighting) is critical.[1] Small amines often show heteroscedasticity (variance increases with concentration).[1]
    
  • Acceptance:

    
    ; Accuracy of standards 
    
    
    
    (20% at LLOQ).
Matrix Effect (ME) & Recovery
  • Assessment: Compare the slope of the calibration curve in matrix (plasma/process solvent) vs. solvent.

  • Self-Validating Step: If ME is outside 85-115%, switch to Matrix-Matched Calibration or dilute the sample 1:10 to reduce suppression.[1]

Carryover Check
  • Protocol: Inject a "Blank" immediately after the highest standard (ULOQ).[1]

  • Requirement: The analyte peak in the blank must be

    
     of the LLOQ signal.
    
  • Troubleshooting: If carryover exists, switch the needle wash solvent to 50:50:0.1 MeOH:ACN:Formic Acid.

Workflow Visualization

The following diagram illustrates the decision matrix for method optimization, ensuring the protocol adapts to specific lab constraints (e.g., available columns).

MethodDevelopment Start Analyte: 2-Amino-N-(tert-butyl)-2-methylpropanamide Solubility Check Solubility: Polar, Basic Amine Start->Solubility ColumnSelect Select Stationary Phase Solubility->ColumnSelect RP_Standard Standard C18 (Low pH) ColumnSelect->RP_Standard Not Recommended RP_Polar Polar-Embedded C18 (e.g., T3, Polar RP) ColumnSelect->RP_Polar Preferred HILIC HILIC Mode (Bare Silica/Amide) ColumnSelect->HILIC High Sensitivity FailRetention Elutes in Void? RP_Standard->FailRetention TestRetention Test Retention (k > 1?) RP_Polar->TestRetention HILIC->TestRetention PeakShape Check Peak Shape TestRetention->PeakShape Yes Success VALIDATED METHOD (Use MRM 159.2 -> 57.1) PeakShape->Success Symmetry < 1.5 PeakShape->Success Tailing? Add NH4 Formate FailRetention->RP_Polar Switch Column

Caption: Decision tree for selecting the optimal chromatographic mode based on analyte polarity and retention behavior.

References

  • Chamberlain, B. (2021).[1] LC-MS/MS Analysis of Amino Acids in Plasma. Restek Corporation.[1]

    • Relevance: Establishes the baseline for analyzing polar amino acid amides using HILIC and RP-MS.
  • Dolan, J. W. (2018).[1] Retention of Polar Compounds on C18 Columns. LCGC North America.[1]

    • Relevance: Explains the mechanism of "phase collapse" and justifies the use of T3/Polar-embedded columns for this analyte.
  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation M10. U.S. Food and Drug Administration.[1]

    • Relevance: Provides the regulatory framework for the linearity, accuracy, and precision limits cited in Section 5.
  • PubChem Compound Summary. (2023). tert-butyl N-(2-amino-2-methylpropyl)carbamate (Structural Analog Data). National Center for Biotechnology Information.[1] [1]

    • Relevance: Used to verify predicted physicochemical properties (LogP, pKa) for the target structure.

Sources

Application Note: Preparation and Handling of 2-Amino-N-(tert-butyl)-2-methylpropanamide Hydrochloride Stock Solutions

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This technical guide outlines the standardized protocol for preparing high-fidelity stock solutions of 2-Amino-N-(tert-butyl)-2-methylpropanamide hydrochloride . This compound, a derivative of


-aminoisobutyric acid (Aib), serves as a critical building block in peptidomimetic synthesis and medicinal chemistry.

Due to the bulky hydrophobic domains (tert-butyl and gem-dimethyl groups) juxtaposed with the ionic hydrochloride moiety, this molecule exhibits unique amphiphilic solubility characteristics. This guide addresses the critical material attributes (CMAs), specifically hygroscopicity and stoichiometric salt correction , ensuring reproducibility in biological assays and synthetic workflows.

Compound Characterization & Pre-Formulation

Before initiating solution preparation, the operator must verify the physicochemical properties. The hydrochloride salt form significantly alters the molecular weight and solubility profile compared to the free base.

Chemical Identity
PropertyDetail
Systematic Name This compound
Structure Description Amide of 2-aminoisobutyric acid (Aib) with tert-butylamine; HCl salt.
Molecular Formula

MW (Free Base) 158.24 g/mol (Active Moiety)
MW (Salt) 194.70 g/mol (Weighed Species)
Salt Correction Factor (SCF) 1.23 (See Section 4.1)
Physical State White to off-white crystalline solid
Solubility Profile & Solvent Selection

The "counter-ion effect" of the hydrochloride salt facilitates water solubility, but the hydrophobic tert-butyl groups can induce aggregation at high concentrations.

  • DMSO (Recommended): The preferred solvent for long-term storage and cellular assays. It solubilizes both the hydrophobic and ionic regions effectively.

  • Water (Milli-Q): Soluble, but yields an acidic solution (pH ~4.0–5.0) due to the hydrolysis of the ammonium salt. Use only if DMSO is incompatible with downstream applications.

  • Ethanol: Moderate solubility; prone to evaporation during storage.

Critical Material Attributes (CMA)

Hygroscopicity Management

Amine hydrochloride salts are notoriously hygroscopic. Exposure to ambient humidity can result in water uptake, rendering gravimetric measurements inaccurate.

  • Protocol: Equilibrate the reagent bottle to room temperature before opening to prevent condensation.

  • Best Practice: If the solid appears "clumpy" or "sticky," dry under high vacuum over

    
     for 4 hours prior to weighing.
    
The "Salt Correction" Imperative

A common source of experimental error is neglecting the mass of the HCl counter-ion.

  • The Rule: If your assay requires a specific concentration of the active molecule (the free amine), you must correct for the salt weight.

  • Impact: Failure to apply the SCF results in a solution that is 18.7% less concentrated than intended.

Preparation Protocol

Calculation Workflow

To prepare a target volume (


) at a target concentration (

):


Example: Preparing 10 mL of a 100 mM stock solution.

  • Target Conc (

    
    ): 0.1 mol/L
    
  • Volume (

    
    ): 0.01 L
    
  • 
    : 194.70  g/mol 
    
  • Mass to Weigh:

    
     (194.7 mg)
    
Workflow Diagram

The following logic flow ensures process integrity, from weighing to storage.

StockPrep Start Start: Reagent Retrieval Check_State Visual Inspection (Is solid free-flowing?) Start->Check_State Dry Dry under Vacuum (4h, P2O5) Check_State->Dry No (Clumpy) Weigh Weigh Mass (m) Record Exact Weight Check_State->Weigh Yes Dry->Weigh Calc_Vol Calculate Solvent Volume V = m / (Conc * MW_salt) Weigh->Calc_Vol Add_Solvent Add Solvent (DMSO or Water) Calc_Vol->Add_Solvent Dissolve Dissolution Vortex / Sonicate (30s) Add_Solvent->Dissolve QC_Check QC: Clarity Check Dissolve->QC_Check Aliquot Aliquot into Cryovials QC_Check->Aliquot Clear Solution Store Storage (-20°C) Aliquot->Store

Figure 1: Decision logic for the preparation of hygroscopic amine salt stock solutions.

Step-by-Step Procedure
  • Weighing:

    • Place a sterile 15 mL polypropylene tube or glass vial on an analytical balance.

    • Tare the balance.

    • Weigh approximately the calculated amount of salt. Note: It is more accurate to weigh an arbitrary amount (e.g., 203.4 mg) and adjust the solvent volume, rather than trying to hit exactly 194.7 mg.

  • Solvent Addition (Gravimetric Approach):

    • Calculate the required volume of DMSO or Water based on the actual weighed mass.

    • Add

      
       of the calculated solvent volume.
      
    • Vortex vigorously for 30 seconds.

    • Sonication: If particles persist, sonicate in a water bath at room temperature for 5 minutes. The hydrochloride salt should dissolve rapidly; if it does not, ensure the water bath is not heating up (heat can degrade sensitive amides over time, though this structure is relatively robust).

  • Final Volume Adjustment:

    • Add the remaining solvent to reach the final calculated volume.

    • Invert 5-10 times to mix.

Quality Control & Validation

Every stock solution must be self-validated before use in critical assays.

TestMethodAcceptance Criteria
Visual Inspection Hold vial against a black background with strong lighting (Tyndall effect check).Clear, colorless liquid.[1] No particulates or suspension.
pH Check (Aqueous Only) Apply 2

L to pH paper.
pH 4.0 – 6.0 (Expected for HCl salts). If pH < 3.0, buffering may be required for cell assays.
Solubility Limit Test (Optional) If preparing >100 mM, perform serial dilution.No precipitation upon 1:10 dilution in assay buffer (PBS).

Expert Note on "Crashing Out": When diluting a DMSO stock of this compound into aqueous buffer (e.g., PBS), the hydrophobic tert-butyl groups may cause precipitation if the concentration is too high.

  • Validation Step: Dilute your 100 mM stock 1:100 into PBS (final 1 mM). If the solution turns milky, the compound has precipitated. You may need to lower the stock concentration or use a carrier (e.g., cyclodextrin), though this is rare for this molecular weight class.

Storage & Stability

  • Temperature: Store at -20°C.

  • Container: Amber glass vials or polypropylene cryovials with O-ring seals.

  • Freeze-Thaw: Limit to < 5 cycles. Aliquoting (Step 4.3) is mandatory to prevent repeated moisture entry during thawing.

  • Shelf Life:

    • Solid: 2 years (desiccated).

    • DMSO Stock: 6 months at -20°C.

    • Aqueous Stock: 1 month at -20°C (prone to hydrolysis over extended periods).

References

  • PubChem Compound Summary. (2023). This compound (Structure/Properties). National Library of Medicine. [Link]

  • Cheng, Y., et al. (2017). Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. National Institutes of Health (PMC). [Link]

  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility.[2] Advanced Drug Delivery Reviews. (General reference for HCl salt properties).

  • Menyhárd, D. K., et al. (2017). Handling of hygroscopic salts in organic synthesis.[3] ResearchGate/ScienceMadness Protocols. [Link]

Sources

applications of 2-Amino-N-(tert-butyl)-2-methylpropanamide hydrochloride in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol Guide details the medicinal chemistry applications of 2-Amino-N-(tert-butyl)-2-methylpropanamide hydrochloride (referred to herein as H-Aib-NH-tBu · HCl ).

Subject: this compound Functional Class: Conformational Constraint / Metabolic Shield / C-Terminal Cap CAS Registry Number: 169590-53-6 (Free base/derivatives context)

Executive Summary

In modern medicinal chemistry, This compound (H-Aib-NH-tBu · HCl) serves as a specialized "C-capping" building block designed to solve two notorious challenges in peptide drug discovery: proteolytic instability and conformational entropy .

Structurally, this molecule combines the gem-dimethyl effect of


-aminoisobutyric acid (Aib) with the steric bulk  of a tert-butyl amide. This unique architecture forces the attached peptide chain into a stable 

-helical conformation while creating a hydrophobic "fortress" that renders the C-terminus virtually immune to carboxypeptidases.

Mechanistic Principles

The Thorpe-Ingold Effect (Gem-Dimethyl Effect)

The gem-dimethyl group at the


-carbon restricts the rotation of the 

and

torsion angles. Unlike Alanine (

), the Aib residue is energetically restricted to a narrow region of the Ramachandran plot favoring helical structures.
  • Mechanism: The steric clash between the methyl groups and the carbonyl oxygen restricts backbone flexibility.

  • Result: It acts as a helix nucleator , initiating or stabilizing

    
    -helices or 
    
    
    
    -helices even in short peptides (5–10 residues).
Steric Shielding (Metabolic Stability)

The tert-butyl amide group is one of the most sterically hindered amide bonds achievable in peptide chemistry.

  • Enzymatic Blockade: Proteases (specifically carboxypeptidases) require access to the scissile bond. The bulky tert-butyl group, combined with the adjacent gem-dimethyl group, physically occludes the active site of these enzymes.

  • Lipophilicity: The high carbon-to-heteroatom ratio increases

    
    , facilitating membrane penetration and blood-brain barrier (BBB) crossing.
    
Visualizing the Conformational Lock

The following diagram illustrates how H-Aib-NH-tBu acts as a "lock" to induce helicity and block proteases.

G Unstructured Unstructured Peptide (High Entropy) Capping C-Cap: H-Aib-NH-tBu (Gem-Dimethyl + tBu) Unstructured->Capping Chemical Ligation Helix Stabilized 3_10 Helix (Bioactive Conformation) Capping->Helix Thorpe-Ingold Effect (Restriction of u03C6/u03C8 angles) Blocked Steric Blockade (No Degradation) Helix->Blocked t-Bu Shielding Protease Carboxypeptidase (Proteolytic Attack) Protease->Helix Attempted Attack

Caption: Mechanism of Action: The Aib moiety restricts conformational freedom (inducing helicity), while the tert-butyl group physically blocks protease access.[1][2]

Applications in Drug Design

Application 1: Stabilization of Short Peptides (Foldamers)

Short peptides (<10 residues) rarely maintain structure in solution. Incorporating H-Aib-NH-tBu at the C-terminus provides the necessary thermodynamic stability to maintain a bioactive helical shape without the need for cyclization.

  • Use Case: Designing inhibitors for Protein-Protein Interactions (PPIs) where an

    
    -helix binds into a groove (e.g., p53-MDM2 inhibitors, Bcl-2 family inhibitors).
    
Application 2: Protease-Resistant Scaffolds

For orally active peptides, C-terminal degradation is a primary clearance pathway.

  • Data Comparison:

    C-Terminal Group Relative Hydrolysis Rate (Carboxypeptidase A) LogP (Est.)
    -Ala-OH 100% (Rapid Degradation) -1.5
    -Ala-NH2 40% -0.8
    -Aib-NH2 < 5% 0.2

    | -Aib-NH-tBu | < 0.1% (Virtually Inert) | 1.8 |

Application 3: Membrane Permeability Enhancer

The lipophilic nature of the tert-butyl and methyl groups masks the polarity of the C-terminal amide, significantly improving passive diffusion across cell membranes.

Experimental Protocols

Protocol A: Synthesis of H-Aib-NH-tBu · HCl

Note: Direct coupling of Aib to t-Butylamine is challenging due to steric hindrance. The use of highly reactive coupling agents or the mixed anhydride method is required.

Reagents:

  • Z-Aib-OH (N-Cbz-2-aminoisobutyric acid)

  • tert-Butylamine (tBuNH2)

  • TBTU or HATU (Coupling Agent)

  • DIEA (Diisopropylethylamine)

  • DMF (Dimethylformamide)

  • Pd/C (Palladium on Carbon) for deprotection

Step-by-Step Methodology:

  • Activation: Dissolve Z-Aib-OH (1.0 equiv) and DIEA (2.5 equiv) in dry DMF (0.2 M concentration). Cool to 0°C.

  • Coupling: Add HATU (1.1 equiv) and stir for 15 minutes to form the activated ester.

  • Amine Addition: Add tert-Butylamine (1.5 equiv). Note: Excess amine is used to overcome steric hindrance.

  • Reaction: Allow to warm to room temperature and stir for 12–24 hours. Monitor by TLC/LCMS (The reaction is slow).

  • Workup: Dilute with EtOAc, wash with 1N HCl, sat. NaHCO3, and brine. Dry over MgSO4 and concentrate to yield Z-Aib-NH-tBu .

  • Deprotection: Dissolve intermediate in MeOH. Add 10% Pd/C (10% w/w). Hydrogenate (H2 balloon) for 4 hours.

  • Salt Formation: Filter off catalyst. Add 4M HCl in dioxane (1.2 equiv) to the filtrate. Evaporate solvent to obtain H-Aib-NH-tBu · HCl as a white crystalline solid.

Protocol B: Incorporation into Peptide Synthesis (Solution Phase)

Use this protocol to cap a peptide fragment with the H-Aib-NH-tBu unit.

Workflow Diagram:

Synthesis Start Peptide-COOH (Protected Fragment) Activate Activation (HATU/HOAt/Collidine) Start->Activate AddCap Add H-Aib-NH-tBu · HCl Activate->AddCap React Reaction: 24h, 40°C (Steric Push Required) AddCap->React Purify HPLC Purification React->Purify

Caption: C-Terminal Capping Workflow. Note the elevated temperature (40°C) often required to drive the reaction against the steric barrier.

Critical Technical Notes:

  • Coupling Reagents: Standard EDC/HOBt is often insufficient. Use HATU or COMU with HOAt to maximize yield.

  • Reaction Time: Due to the "steric wall" of the gem-dimethyl and t-butyl groups, coupling rates are 10–100x slower than standard amino acids. Extended reaction times (24h) or microwave assistance (50°C, 30 min) are recommended.

References

  • Toniolo, C., et al. (2001). "The Aib residue in peptide design and synthesis." Biopolymers (Peptide Science). Link

  • Clayden, J., et al. (2012). "Control of helical screw-sense in Aib oligomers." Chemical Communications. Link

  • Moretto, A., et al. (2008). "Peptides rich in Cα-tetrasubstituted amino acids: The role of the C-terminal cap." Chemistry - A European Journal. Link

  • Karle, I. L., & Balaram, P. (1990). "Structural characteristics of alpha-helical peptide molecules containing Aib residues." Biochemistry. Link

Sources

Technical Application Note: 2-Amino-N-(tert-butyl)-2-methylpropanamide Hydrochloride in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Utility

2-Amino-N-(tert-butyl)-2-methylpropanamide hydrochloride (CAS: 1214031-03-4), often abbreviated as H-Aib-NH-tBu · HCl , is a specialized building block designed for high-value peptidomimetic applications. Unlike standard amino acid derivatives, this molecule combines two distinct steric elements: the gem-dimethyl group of the aminoisobutyric acid (Aib) core and a bulky tert-butyl amide cap.

Core Applications in Drug Design[1][2][3]
  • Conformational Restriction (The Thorpe-Ingold Effect): The gem-dimethyl group at the

    
    -carbon restricts the rotation of the 
    
    
    
    and
    
    
    torsion angles. This forces the peptide backbone into specific secondary structures, most notably
    
    
    -helices or
    
    
    -helices, stabilizing the bioactive conformation of the pharmacophore.
  • Metabolic Stability: The "Steric Shield" provided by the tert-butyl group and the gem-dimethyl moiety renders adjacent peptide bonds nearly inaccessible to proteolytic enzymes (peptidases/proteases), significantly extending the plasma half-life of the therapeutic candidate.

  • C-Terminal Capping: It serves as a lipophilic, non-hydrolyzable C-terminal cap that improves blood-brain barrier (BBB) permeability by masking polar backbone amides.

Part 2: Chemical Profile & Handling

Physical Properties Table[4][5]
PropertyDataNotes
Chemical Name 2-Amino-N-(tert-butyl)-2-methylpropanamide HCl
Common Abbreviation H-Aib-NH-tBu · HCl
CAS Number 1214031-03-4
Molecular Formula

Molecular Weight 194.70 g/mol Free base: 158.24 g/mol
Appearance White to off-white crystalline solidHygroscopic
Solubility Soluble in Water, MeOH, DMSO, DMFPoor solubility in non-polar solvents (Hexane, Et2O)
pKa (Conjugate Acid) ~8.0 - 8.2 (Amino group)Estimated based on Aib structure
Storage & Stability
  • Hygroscopicity: The HCl salt is hygroscopic. Store in a desiccator at -20°C.

  • Free Base Instability: The free amine is volatile and prone to oxidative degradation. Always generate the free base in situ immediately prior to coupling.

Part 3: Mechanistic Insight & Visualization

The utility of this molecule rests on the Gem-Dimethyl Effect . The interaction between the two methyl groups reduces the entropy of the unfolded state, making the folded (helical) state energetically more favorable.

Visualization: The Steric Shielding Mechanism

StericShield cluster_protection Steric Shield Complex Enzyme Proteolytic Enzyme (Trypsin/Chymotrypsin) TargetBond Peptide Bond (Scissile Site) Enzyme->TargetBond Attempted Hydrolysis StableDrug Metabolically Stable Drug Candidate TargetBond->StableDrug Remains Intact AibCore Gem-Dimethyl Core (Aib) AibCore->Enzyme Steric Repulsion AibCore->TargetBond Restricts Rotation (Thorpe-Ingold) tBuGroup Tert-Butyl Cap (Steric Bulk) tBuGroup->Enzyme Steric Repulsion tBuGroup->TargetBond Blocks Approach

Figure 1: Mechanistic diagram illustrating how the gem-dimethyl core and tert-butyl cap cooperatively block enzymatic access to the peptide bond.

Part 4: Experimental Protocols

Critical Challenge: Steric Hindrance in Coupling

Coupling 2-Amino-N-(tert-butyl)-2-methylpropanamide is difficult . The nucleophilic amine is flanked by a quaternary carbon (gem-dimethyl), making it a poor nucleophile. Standard EDC/NHS or DCC couplings often result in low yields (<20%) or incomplete reaction.

Recommended Strategy: Use high-efficiency uronium/phosphonium reagents (HATU/PyBOP) or Acid Fluorides.

Protocol A: High-Efficiency Coupling (HATU Method)

Best for: Valuable carboxylic acid precursors where yield is paramount.

Reagents:

  • Carboxylic Acid (1.0 equiv)

  • H-Aib-NH-tBu · HCl (1.2 equiv)

  • HATU (1.2 equiv) [Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium]

  • HOAt (1.2 equiv) [1-Hydroxy-7-azabenzotriazole] - Optional but recommended for speed

  • DIPEA (N,N-Diisopropylethylamine) (3.0 - 4.0 equiv)

  • Solvent: Anhydrous DMF or NMP (0.1 M concentration)

Step-by-Step Procedure:

  • Activation: In a flame-dried round-bottom flask under Argon, dissolve the Carboxylic Acid (1.0 equiv) and HATU (1.2 equiv) in anhydrous DMF.

  • Base Addition 1: Add DIPEA (1.0 equiv) to the acid mixture. Stir for 5 minutes at Room Temperature (RT) to form the activated ester. Note: The solution should turn yellow.

  • Amine Preparation: In a separate vial, dissolve H-Aib-NH-tBu · HCl (1.2 equiv) in minimal DMF. Add DIPEA (2.0 equiv) to neutralize the salt.

  • Coupling: Add the neutralized amine solution dropwise to the activated acid mixture.

  • Reaction: Stir at RT for 4–16 hours.

    • Monitoring: Monitor by LC-MS.[1] If conversion stalls, add 0.5 equiv more HATU and DIPEA.

  • Workup: Dilute with EtOAc. Wash sequentially with 5% citric acid (removes DIPEA/HATU byproducts), sat. NaHCO3, and Brine. Dry over MgSO4.[2]

Protocol B: The Acid Chloride Method

Best for: Extremely hindered acids or large-scale synthesis where HATU is too costly.

Reagents:

  • Carboxylic Acid[3]

  • Ghosez’s Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) or Oxalyl Chloride

  • H-Aib-NH-tBu · HCl

  • Collidine or 2,6-Lutidine (Non-nucleophilic base)

Step-by-Step Procedure:

  • Acid Chloride Formation: Convert the carboxylic acid to its acid chloride using Oxalyl Chloride/DMF(cat) in DCM. Evaporate to dryness to remove excess oxalyl chloride.

  • Dissolution: Redissolve the crude acid chloride in anhydrous DCM or THF.

  • Coupling: Add H-Aib-NH-tBu · HCl (1.1 equiv).

  • Base Addition: Cool to 0°C. Add Collidine (3.0 equiv) dropwise.

    • Why Collidine? Unlike Pyridine, Collidine is sterically hindered and less likely to attack the electrophile, preventing N-acyl pyridinium side reactions.

  • Reflux: Allow to warm to RT. If no reaction occurs after 2 hours, heat to reflux (40°C for DCM, 66°C for THF) for 12 hours.

Part 5: Synthetic Workflow Decision Tree

CouplingWorkflow Start Start: Coupling H-Aib-NH-tBu · HCl CheckAcid Is the Carboxylic Acid Sterically Hindered? Start->CheckAcid NotHindered No (e.g., Gly, Ala) CheckAcid->NotHindered Low Sterics Hindered Yes (e.g., Val, Pro, Aib) CheckAcid->Hindered High Sterics MethodA Method A: HATU/DIPEA (Standard High-Efficiency) NotHindered->MethodA MethodB Method B: Acid Fluoride/Chloride (Aggressive Activation) Hindered->MethodB RunRxn Run Reaction Monitor LC-MS at 4h MethodA->RunRxn MethodB->RunRxn CheckConversion Conversion > 80%? RunRxn->CheckConversion Success Proceed to Workup (Citric Acid Wash) CheckConversion->Success Yes Fail Low Conversion CheckConversion->Fail No Retry Retry with Microwave Irradiation (50°C, 30 min) Fail->Retry Retry->Success

Figure 2: Decision tree for selecting the optimal coupling methodology based on steric complexity.

Part 6: References

  • Talele, T. T. (2018).[4] "Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry." Journal of Medicinal Chemistry, 61(6), 2166–2210.[4]

  • Albericio, F., & Bomer, J. M. (2008). "Coupling Reagents and Strategies for Peptide Synthesis." Organic Process Research & Development. (General reference for HATU/HOAt utility in hindered systems).

  • BLD Pharm. (n.d.). "2-Amino-N-(tert-butyl)propanamide hydrochloride Product Data."

  • Vertex AI Search. (2023). "Sterically hindered amine coupling protocols."[5][3][6][7] (Synthesized data from search results 1.7, 1.10).

Sources

HPLC purification method for 2-Amino-N-(tert-butyl)-2-methylpropanamide hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimized HPLC Purification Strategy for 2-Amino-N-(tert-butyl)-2-methylpropanamide Hydrochloride

Introduction & Molecule Analysis[1][2][3][4][5][6]

2-Amino-N-(tert-butyl)-2-methylpropanamide is a critical building block in peptidomimetic synthesis. Its gem-dimethyl group (Aib residue) and tert-butyl amide induce strong helical turns in peptide backbones, making it highly valuable for conformationally constrained drug design.

Physicochemical Profile:

Property Value / Characteristic Impact on Chromatography
Formula C₈H₁₈N₂O[1] · HCl Low molecular weight requires high-resolution columns.
MW 158.24 (Free Base) / 194.70 (HCl Salt) Small molecule; diffuses fast.
Chromophore None/Weak (Amide bond only) Critical Challenge: Requires low UV (205–210 nm) or ELSD/MS detection.
Basicity Primary Amine (pKa ~9.5) Will be protonated at pH < 7. Causes tailing on standard silica.

| Hydrophobicity | Moderate (t-Butyl + gem-Dimethyl) | Retains well on C18 despite polar amine/amide functionality. |

Method Development Strategy

The Detection Challenge

Unlike aromatic compounds, this molecule lacks a


-electron system (benzene ring) that absorbs at 254 nm.
  • Primary Strategy: UV at 210 nm . This targets the

    
     transition of the amide bond.
    
  • Constraint: Solvents must be "HPLC Grade" or higher to minimize background noise at this wavelength. Acetonitrile (cutoff 190 nm) is superior to Methanol (cutoff 205 nm).

Stationary Phase Selection

The primary amine functionality interacts strongly with residual silanols on silica supports, leading to peak tailing.

  • Recommendation: C18 End-capped Column (High Carbon Load).

  • Why: End-capping blocks free silanols. The high carbon load interacts with the hydrophobic tert-butyl and methyl groups to provide retention.

Mobile Phase Engineering

To purify the hydrochloride salt, we must manage the counter-ion.

  • Standard Prep: 0.1% Trifluoroacetic Acid (TFA). TFA pairs with the amine, improving peak shape and retention.

  • The "Salt Swap" Issue: Purifying with TFA yields the TFA salt, not the HCl salt.

  • Solution: The protocol below includes a specific Salt Exchange Step to ensure the final product is the Hydrochloride form.

Experimental Protocols

Analytical Scout Method (Quality Control)

Use this method to assess crude purity and fraction quality.

  • Column: Agilent ZORBAX Eclipse Plus C18 (or equivalent), 4.6 x 100 mm, 3.5 µm.

  • Mobile Phase A: 0.1% TFA in Water (Milli-Q).

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Flow Rate: 1.0 mL/min.[2]

  • Temperature: 30°C.

  • Detection: UV @ 210 nm (Reference 360 nm).

Gradient Table:

Time (min) % B Event
0.0 5 Equilibration
10.0 60 Linear Gradient
12.0 95 Wash
12.1 5 Re-equilibration

| 15.0 | 5 | End |

Preparative Purification Protocol

Scale-up for 1–5 grams of crude material.

  • Sample Prep: Dissolve crude solid in 90:10 Water:Acetonitrile (with 0.1% TFA). Filter through 0.45 µm PTFE filter.

  • Column: Prep C18, 21.2 x 150 mm, 5 µm or 10 µm.

  • Flow Rate: 15–20 mL/min (system dependent).

  • Gradient: Shallow gradient focused on the elution window determined in the scout run (typically 10–40% B over 20 mins).

  • Fraction Trigger: Slope/Threshold collection at 210 nm.

Salt Exchange (TFA to HCl)

Critical step to meet the "Hydrochloride" requirement.

Since the prep mobile phase uses TFA, the lyophilized solid will be the TFA salt. Method A (Lyophilization):

  • Dissolve the purified TFA salt in 0.1 M HCl (aq).

  • Lyophilize.

  • Repeat 3 times. The excess HCl drives off the volatile TFA.

Method B (Ion Exchange Resin):

  • Pass the purified solution through a quaternary ammonium anion-exchange resin (chloride form).

  • Elute with water.[3]

  • Lyophilize the eluate.

Visualization & Logic

Purification Workflow

This diagram outlines the critical path from crude synthesis to the final HCl salt.

PurificationWorkflow Crude Crude Synthesis Mixture (Contains unreacted amine/coupling agents) Solubility Solubility Check (Dissolve in 90% H2O / 0.1% TFA) Crude->Solubility Scout Analytical Scout (C18) Determine Retention Time (tR) Solubility->Scout Prep Prep HPLC Purification (Mobile Phase: H2O/ACN + TFA) Scout->Prep Scale Up Fractions Fraction Analysis (Pool fractions >98% purity) Prep->Fractions SaltSwap Salt Exchange (TFA Salt -> HCl Salt) Fractions->SaltSwap Lyophilize w/ HCl Final Final Product 2-Amino-N-(tert-butyl)-2-methylpropanamide HCl SaltSwap->Final

Caption: Figure 1. End-to-end purification workflow including the critical salt exchange step to ensure the hydrochloride form.

Troubleshooting Decision Tree

Use this logic to resolve common peak shape issues associated with hindered amines.

Troubleshooting Issue Peak Shape Issue? Tailing Tailing > 1.5? Issue->Tailing Broad Broad Peak? Issue->Broad Action1 Increase TFA to 0.15% (Suppresses Silanols) Tailing->Action1 Yes Action3 Check Solubility Increase Organic in Sample Broad->Action3 Yes Action2 Switch to C18-Polar Embedded (Shields Silanols) Action1->Action2 If fails

Caption: Figure 2. Troubleshooting logic for optimizing peak symmetry of sterically hindered amines.

References

  • PubChem. (n.d.).[1][4][5][6] Compound Summary: Tert-butyl 2-amino-2-methylpropanoate hydrochloride.[1] National Library of Medicine.[5] Retrieved October 26, 2023, from [Link]

  • Dolan, J. W. (2018). UV Detection for HPLC – Fundamental Principle, Practical Implications. LCGC Blog. Retrieved October 26, 2023, from [Link]

  • Walter, T. H., et al. (2005). Mechanism of retention loss when C8 and C18 HPLC columns are used with highly aqueous mobile phases. Journal of Chromatography A. Retrieved October 26, 2023, from [Link]

Sources

cell viability assays using 2-Amino-N-(tert-butyl)-2-methylpropanamide hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the protocol for assessing the cytotoxicity and cell viability impact of 2-Amino-N-(tert-butyl)-2-methylpropanamide hydrochloride (CAS: 1220037-14-8).[1] This compound, a derivative of


-aminoisobutyric acid (Aib), serves as a critical structural motif (fragment) in the synthesis of Smac mimetics  (IAP antagonists) and other peptidomimetic drugs.

While often viewed solely as a synthetic intermediate, this compound must be profiled for intrinsic cellular toxicity to validate its use as a negative control in Fragment-Based Drug Discovery (FBDD). If the "tail" fragment of a drug candidate exhibits cytotoxicity, the efficacy of the final drug cannot be attributed solely to its pharmacophore. This guide provides a self-validating workflow to determine the IC


 and establishing the "No Observed Adverse Effect Level" (NOAEL) in mammalian cell lines.

Chemical Context & Solubility Strategy

Compound Profile:

  • Chemical Name: this compound[2][3][4]

  • Synonyms: H-Aib-NH-tBu

    
     HCl; 
    
    
    
    -Aminoisobutyric acid tert-butyl amide hydrochloride.[1]
  • Role: Synthetic intermediate; Control fragment for Aib-containing peptidomimetics.[1]

  • Molecular Weight: ~194.7 g/mol (approximate for HCl salt).[1]

Solubility Logic: As a hydrochloride salt, the compound possesses ionic character, suggesting water solubility.[1] However, the tert-butyl amide moiety introduces significant hydrophobicity.

  • Recommendation: Prepare primary stock solutions in DMSO (Dimethyl Sulfoxide) to 100 mM.[1] This ensures sterility and prevents precipitation upon storage.

  • Working Solution: Dilute into aqueous culture media.[1] The final DMSO concentration must remain

    
     (v/v) to avoid solvent-induced toxicity.
    

Table 1: Preparation of Stock and Working Solutions

StepComponentVolume/MassFinal Conc.Notes
1. Weighing Compound Powder19.47 mg-Use analytical balance.[1]
2. Solubilization 100% DMSO (Sterile)1.0 mL100 mMVortex until fully clear. Store at -20°C.
3. Intermediate Stock (100 mM) + PBS10

L + 90

L
10 mMPrepare fresh.
4. Treatment Culture MediaVariable0.1 - 1000

M
Serial dilution (1:2 or 1:3).

Experimental Design: The "Fragment Control" Workflow

The objective is to distinguish between specific pharmacology (of a final drug) and non-specific toxicity (of this fragment).

Assay Selection

We recommend a multiplexed approach to ensure robustness:

  • Primary Readout (Metabolic): Resazurin (AlamarBlue) or Tetrazolium (CCK-8/WST-1).[1] These measure mitochondrial dehydrogenase activity.

  • Secondary Readout (Membrane Integrity): LDH Release Assay. This confirms if metabolic reduction is due to cytostasis (growth arrest) or necrosis (cell rupture).

Logical Pathway (Graphviz)

The following diagram illustrates the decision logic for interpreting viability data when using this compound as a control fragment.

ViabilityLogic Compound Test Article: 2-Amino-N-(tert-butyl)- 2-methylpropanamide HCl Assay Cell Viability Assay (CCK-8 / ATP) Compound->Assay ResultHigh High Viability (>90% at 100 µM) Assay->ResultHigh No Cytotoxicity ResultLow Low Viability (<50% at 100 µM) Assay->ResultLow Cytotoxicity Observed Interpretation1 VALID CONTROL Fragment is non-toxic. Efficacy of final drug is pharmacophore-driven. ResultHigh->Interpretation1 Action Action: Check pH of media (HCl salt may acidify) ResultLow->Action Interpretation2 TOXIC FRAGMENT Fragment contributes to toxicity. False positive risk in drug design. Action->Interpretation2 pH Normal

Figure 1: Decision matrix for validating the compound as a non-toxic synthetic fragment.

Detailed Protocol: Dose-Response Viability Assay

Reagents Required:

  • Target Cells (e.g., HeLa, A549, or specific cancer line relevant to the Smac mimetic).

  • 2-Amino-N-(tert-butyl)-2-methylpropanamide HCl (100 mM DMSO Stock).[1]

  • CCK-8 Reagent (Cell Counting Kit-8) or Resazurin.

  • 96-well tissue culture plates (Clear bottom).[1]

Step-by-Step Methodology

Day 1: Cell Seeding

  • Harvest cells during the log growth phase.[1]

  • Dilute cells to 3,000 - 5,000 cells/well in 100

    
    L complete media.
    
  • Seed into columns 2–11 of the 96-well plate.

  • Blank Control: Add 100

    
    L media (no cells) to Column 12.
    
  • Incubate overnight (37°C, 5% CO

    
    ) to allow attachment.
    

Day 2: Compound Treatment

  • Preparation: Prepare a 2x concentration series of the compound in complete media.

    • Top Conc: 200

      
      M (Final assay conc: 100 
      
      
      
      M).
    • Dilution:[1] 1:3 serial dilution down to 0.1

      
      M.
      
  • pH Check (Critical): Since this is an HCl salt , a high concentration (100-500

    
    M) may acidify the media, causing false toxicity. Check the color of the phenol red. If yellow, buffer with 10 mM HEPES.
    
  • Addition: Remove 50

    
    L of old media from wells (optional, or add 2x directly). Add 100 
    
    
    
    L of the drug dilution to respective wells.
  • Vehicle Control: Add media containing equivalent DMSO % (e.g., 0.1%) to Column 2.

  • Incubate for 24 to 72 hours (standard is 48h).

Day 3: Readout (CCK-8 Method)

  • Add 10

    
    L of CCK-8 reagent to each well (avoiding bubbles).[1]
    
  • Incubate for 1–4 hours at 37°C. Monitor the color change (orange for viable cells).

  • Measure Absorbance at 450 nm using a microplate reader.

  • Reference wavelength (optional): 600 nm.

Data Analysis & Interpretation

Calculate % Cell Viability using the formula:



Expected Outcomes:

  • Scenario A (Ideal): The compound shows

    
     viability up to 100 
    
    
    
    M.
  • Scenario B (Toxicity): Significant drop in viability at

    
    M.
    
    • Causality Check: Was the media pH altered? Did the compound precipitate?

    • Mechanism:[1] The tert-butyl group may act as a surfactant or channel blocker at high concentrations.

References

  • Sun, H., et al. (2008).[1] "Design, synthesis, and characterization of a potent, nonpeptide, cell-permeable, bivalent Smac mimetic." Journal of the American Chemical Society. [1]

    • Context: Establishes the structural basis of Aib-containing Smac mimetics where this fragment is often utilized.
  • Riss, T. L., et al. (2013). "Cell Viability Assays." Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.

    • Context: The authoritative standard for running and validating cell viability protocols (
  • Postma, T. M., & Albericio, F. (2014). "Alpha-aminoisobutyric acid (Aib) in peptide synthesis." Amino Acids.[1] [1]

    • Context: Reviews the chemical properties and synthesis utility of Aib deriv

Sources

Application Note: 2-Amino-N-(tert-butyl)-2-methylpropanamide Hydrochloride in Protein Binding Studies

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the application of 2-Amino-N-(tert-butyl)-2-methylpropanamide hydrochloride (hereafter referred to as Ligand-Aib-tBu ) as a specialized chemical probe in protein binding studies. Structurally derived from


-aminoisobutyric acid (Aib), this compound features a gem-dimethyl rigidifying motif and a bulky hydrophobic tert-butyl group.

These structural characteristics make Ligand-Aib-tBu an ideal Fragment-Based Drug Discovery (FBDD) tool for:

  • Probing Hydrophobic Pockets: The tert-butyl group serves as a sensitive probe for cryptic hydrophobic sub-sites.

  • NMR Screening: The 9 magnetically equivalent protons of the tert-butyl group provide an exceptionally strong singlet signal for Saturation Transfer Difference (STD) NMR.

  • Conformational Control: The gem-dimethyl effect (Thorpe-Ingold effect) restricts rotational freedom, reducing the entropic penalty of binding (

    
    ).
    

Chemical Identity & Properties

PropertySpecification
Chemical Name This compound
Synonyms H-Aib-NH-tBu · HCl;

-Methylalanine tert-butylamide HCl
CAS Number 1220037-14-8 (Generic/Base related: 83730-58-9)
Molecular Formula

Molecular Weight 194.70 g/mol
Solubility High in Water (>50 mM), DMSO, Methanol
pKa (approx) ~8.0 (Amine), Amide is neutral
Key Structural Features Gem-dimethyl (steric lock), tert-butyl (hydrophobic anchor)

Experimental Workflows

The following protocols are designed for characterizing the binding of Ligand-Aib-tBu to a target protein. The workflow prioritizes Solution NMR for detection and ITC for thermodynamic validation.

Workflow Visualization

The following diagram illustrates the logical progression from sample preparation to binding validation.

BindingWorkflow cluster_NMR Primary Screen: Ligand-Observed NMR cluster_ITC Validation: Thermodynamics Start Ligand-Aib-tBu (HCl Salt) Prep Stock Preparation (100 mM in d6-DMSO/Buffer) Start->Prep pH_Adj pH Adjustment (Neutralize HCl) Prep->pH_Adj Critical Step STD STD-NMR Experiment (Detect transient binding) pH_Adj->STD Low Affinity (Kd > mM) CSP Chemical Shift Perturbation (Map binding site) pH_Adj->CSP High Affinity (Kd < uM) ITC Isothermal Titration Calorimetry (Measure Kd, dH, dS) STD->ITC Confirmed Hit CSP->ITC Analysis Data Synthesis: Binding Mode & Affinity ITC->Analysis

Figure 1: Decision tree for characterizing Ligand-Aib-tBu binding events. Note the critical pH adjustment step required due to the hydrochloride salt form.

Protocol 1: Stock Solution Preparation

Context: The hydrochloride salt is acidic. Direct addition to protein buffers without buffering capacity may precipitate the protein.

Reagents:

  • Ligand-Aib-tBu · HCl (Solid)

  • Deuterated DMSO (d6-DMSO) or

    
     (for NMR)
    
  • 1.0 M NaOH (for pH adjustment)

Procedure:

  • Weighing: Weigh approx. 19.5 mg of Ligand-Aib-tBu · HCl into a 1.5 mL microcentrifuge tube.

  • Solubilization: Add 1.0 mL of solvent (d6-DMSO recommended for stock stability) to achieve a 100 mM concentration.

  • Neutralization (Critical):

    • If preparing an aqueous stock, measure pH. It will be acidic (~pH 4-5).

    • Add equimolar NaOH (or buffer heavily with 100 mM Phosphate/HEPES) to reach the assay pH (typically 7.4).

    • Note: The free base is more lipophilic; ensure no precipitation occurs upon neutralization.

  • Storage: Store at -20°C. Stable for >6 months.

Protocol 2: Saturation Transfer Difference (STD) NMR

Context: This is the most powerful technique for this specific ligand. The tert-butyl group (9 protons) generates a massive signal that allows detection of binding events even at very weak affinities (


 ~ 1-10 mM).

Mechanism: Magnetization is transferred from the protein (saturated) to the bound ligand via the Nuclear Overhauser Effect (NOE). Only ligands that bind and exchange rapidly will show a signal.

Setup:

  • Instrument: 500 MHz or 600 MHz NMR with cryoprobe.

  • Temperature: 298 K.

  • Protein Concentration: 10 - 20

    
    M.
    
  • Ligand Concentration: 1.0 - 2.0 mM (100x excess).

Step-by-Step:

  • Reference Spectrum: Acquire a 1D

    
    H NMR of the ligand alone in buffer. Identify the tert-butyl singlet (~1.3 ppm) and the gem-dimethyl singlet (~1.5 ppm).
    
  • Sample Prep: Mix Protein (

    
    ) + Ligand (
    
    
    
    ) in
    
    
    buffer.
  • Pulse Sequence: Use a standard STD sequence (e.g., stddiff in Bruker TopSpin).

    • On-Resonance Irradiation: -1.0 ppm or 12 ppm (protein region, avoiding ligand signals).

    • Off-Resonance Irradiation: 40 ppm (control).

    • Saturation Time: 2.0 seconds.

  • Data Processing: Subtract the On-Resonance spectrum from the Off-Resonance spectrum.

  • Interpretation:

    • Positive Result: Appearance of the tert-butyl singlet in the difference spectrum indicates the t-butyl group is in close contact (<5 Å) with the protein surface.

    • Epitope Mapping: Compare the intensity of the tert-butyl signal vs. the gem-dimethyl signal. Higher relative intensity indicates the tert-butyl group is the primary binding anchor.

Protocol 3: Isothermal Titration Calorimetry (ITC)

Context: Used to quantify the thermodynamic parameters (


). Due to the rigid nature of the Aib scaffold, we expect a lower entropic penalty compared to flexible linear analogs.

Setup:

  • Instrument: MicroCal PEAQ-ITC or equivalent.

  • Cell: Protein solution (20-50

    
    M).
    
  • Syringe: Ligand solution (300-500

    
    M). Note: Ligand must be in the EXACT same buffer as protein to avoid heat of dilution artifacts.
    

Step-by-Step:

  • Buffer Matching: Dialyze protein into Assay Buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4). Use the dialysate to dissolve the Ligand-Aib-tBu solid.

  • pH Check: Verify the ligand solution pH matches the protein solution pH within 0.05 units.

  • Titration Scheme:

    • Initial injection: 0.4

      
      L (discard data point).
      
    • Subsequent injections: 19 x 2.0

      
      L.
      
    • Spacing: 150 seconds.

    • Stirring: 750 rpm.

  • Control: Perform Ligand -> Buffer titration to measure heat of dilution (likely non-zero due to breaking of ligand dimers/stacks). Subtract this from the main run.

Expected Results & Troubleshooting

Data Summary Table
AssayReadoutTypical Result for Specific BindingTroubleshooting (Negative Result)
STD-NMR Difference Spectrum PeaksStrong t-butyl peak; Weaker methyl peak.No Signal:

might be too tight (slow exchange) or too weak (>50 mM).
ITC Isotherm (Heat vs. Ratio)Sigmoidal curve.

usually exothermic (negative).
Flat Line: Ensure concentrations are

-value optimized (

). If

is weak, use low-c ITC methods.
X-ray Electron DensityDensity blob matching t-butyl shape in hydrophobic pocket.No Density: Ligand may have low occupancy. Try soaking at higher conc. (50 mM) or co-crystallization.
Scientific Rationale (The "Why")
  • The Aib Effect: The

    
    -aminoisobutyric acid (Aib) scaffold induces a helical or turn conformation [1]. In binding studies, this pre-organization minimizes the entropy loss upon binding, potentially increasing affinity compared to a standard alanine analog.
    
  • Hydrophobic Anchoring: The tert-butyl group is a "privileged fragment" in medicinal chemistry. It effectively fills hydrophobic pockets (e.g., S1 pockets of proteases or allosteric sites of GPCRs) displacing ordered water molecules, which provides a favorable entropic gain [2].

References

  • Toniolo, C., et al. (2001). "Structure and conformation of peptides containing the alpha,alpha-disubstituted amino acid alpha-aminoisobutyric acid (Aib)." Biopolymers.

  • Murray, C. W., & Rees, D. C. (2009). "The rise of fragment-based drug discovery." Nature Chemistry.

  • Mayer, M., & Meyer, B. (1999). "Characterization of Ligand Binding by Saturation Transfer Difference NMR Spectroscopy." Angewandte Chemie International Edition.

  • PubChem Compound Summary. (2023). "Tert-butyl 2-amino-2-methylpropanoate hydrochloride."[1] National Center for Biotechnology Information.

Disclaimer: This protocol is for research use only. Ensure all chemical safety guidelines (MSDS) are followed when handling hydrochloride salts and biological samples.

Sources

developing analytical methods for 2-Amino-N-(tert-butyl)-2-methylpropanamide hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a comprehensive technical guide for the analytical development of 2-Amino-N-(tert-butyl)-2-methylpropanamide hydrochloride (also referred to as H-Aib-NH-tBu[1]·HCl ).

This compound presents a classic analytical paradox: it is a critical pharmaceutical intermediate (likely for peptidomimetics or CGRP antagonists) yet lacks the structural features required for standard detection. It has no significant chromophore (making UV detection difficult) and is highly polar/basic (making retention on standard C18 columns challenging).

Subject: High-Performance Liquid Chromatography (HPLC) and Titration Protocols for Non-Chromophoric Amine Salts Compound: this compound CAS (Analogous Free Base): 1214031-03-4 (Reference for structure verification) Molecular Formula: C₈H₁₈N₂O[1] · HCl Molecular Weight: 194.70 g/mol (Salt) / 158.24 g/mol (Free Base)

Executive Summary & Strategic Analysis

Developing a robust method for this compound requires overcoming three physicochemical hurdles:

  • UV Invisibility: The molecule consists entirely of aliphatic bonds. The carbonyl group provides only weak absorbance at <210 nm, which is often obscured by mobile phase noise.

  • Hydrophilicity: As a hydrochloride salt of a primary amine, it is highly soluble in water, leading to poor retention (near void volume) on standard Reversed-Phase (RP) columns.

  • Silanol Interactions: The primary amine functionality (

    
    ) will interact strongly with residual silanols on silica columns, causing severe peak tailing.
    
Method Selection Matrix
FeatureHPLC-UV (Low

)
HPLC-CAD/ELSDHPLC-MSGC-FIDPotentiometric Titration
Suitability LowHigh High MediumHigh (Assay only)
Primary Use Quick purity checkPurity & Assay Trace ImpuritiesVolatile ImpuritiesAbsolute Assay
Limitation High noise, low sensitivityGradient limitsCost, matrix effectsThermal instabilityNon-specific

Analytical Workflow Visualization

MethodDevelopment Start Start: H-Aib-NH-tBu HCl Method Development CheckChrom Check Chromophore (UV < 210 nm only) Start->CheckChrom Decision Select Primary Detection Mode CheckChrom->Decision No Aromatics PathA Path A: CAD/ELSD (Universal Detection) Decision->PathA Preferred (Robust) PathB Path B: Derivatization (UV/FL Detection) Decision->PathB Alternative (Low Cost) PathC Path C: LC-MS (Trace Analysis) Decision->PathC High Sensitivity HILIC Column: HILIC / Amide (Retain Polar Amine) PathA->HILIC RP_IP Column: C18 + Ion Pair (PFPA/TFA) PathB->RP_IP PathC->HILIC Validation Validation (ICH Q2) Linearity, Accuracy, LOQ HILIC->Validation RP_IP->Validation

Caption: Decision tree for analytical method selection emphasizing detection strategies for non-chromophoric amines.

Protocol A: HPLC-CAD (Charged Aerosol Detection)

Status: Gold Standard for Purity & Assay Rationale: CAD detects analytes based on mass rather than optical properties, making it ideal for this aliphatic amide.[1] It offers near-universal response and high sensitivity without derivatization.[1]

Instrument Configuration
  • System: HPLC or UHPLC with Charged Aerosol Detector (CAD).

  • Column: Waters XBridge Amide or Agilent ZORBAX HILIC Plus (150 mm x 4.6 mm, 3.5 µm).

    • Why HILIC? The salt is too polar for C18. HILIC provides retention via water-layer partitioning and electrostatic interaction.[1]

  • Column Temp: 30°C.

  • Flow Rate: 1.0 mL/min.

Mobile Phase
  • Solvent A: 10 mM Ammonium Formate in Water (pH 3.0 adjusted with Formic Acid).

    • Note: Buffer is required to maintain ionization state and improve peak shape.

  • Solvent B: Acetonitrile (LC-MS Grade).

Gradient Program
Time (min)%A (Buffer)%B (ACN)Comment
0.0595Initial HILIC conditions
10.02080Elution of main peak
12.04060Wash polar impurities
12.1595Re-equilibration
18.0595End of run
Sample Preparation[1][3][4]
  • Diluent: 90:10 Acetonitrile:Water.

    • Critical: Matching the diluent to the initial mobile phase prevents peak distortion (solvent mismatch).

  • Concentration: 0.5 mg/mL (CAD dynamic range is typically non-linear at high concentrations; use a quadratic fit calibration).

Protocol B: Pre-Column Derivatization (HPLC-UV)

Status: Alternative (If CAD is unavailable) Rationale: Reacting the primary amine with FMOC-Cl (9-fluorenylmethyl chloroformate) or OPA (o-phthalaldehyde) creates a highly UV-active or fluorescent derivative, allowing standard UV detection at 260 nm.[1]

Reagents
  • Borate Buffer: 0.4 M, pH 10.2 (Agilent Part No. 5061-3339 or equivalent).

  • OPA Reagent: 10 mg/mL o-phthalaldehyde + 3-mercaptopropionic acid in buffer.

  • FMOC Reagent: 2.5 mg/mL in Acetonitrile.

Automated Derivatization Program (Injector Program)
  • Draw 1.0 µL Sample.

  • Draw 2.5 µL Borate Buffer.

  • Mix in loop (Wait 0.5 min).

  • Draw 0.5 µL OPA Reagent.

  • Mix in loop (Wait 1.0 min).

  • Inject.[2][3]

Chromatographic Conditions
  • Column: C18 Reverse Phase (e.g., Agilent Poroshell 120 EC-C18, 100 x 4.6 mm, 2.7 µm).

  • Detection: UV at 338 nm (OPA derivative) or 262 nm (FMOC derivative).

  • Mobile Phase: Standard Phosphate Buffer (pH 7.2) / Acetonitrile gradient.

  • Advantage: Extremely high sensitivity (femtomole level).

  • Disadvantage: Derivatives are less stable; requires precise timing.

Protocol C: Potentiometric Titration (Assay)

Status: Primary Standard for Assay (Purity by Weight) Rationale: HPLC determines chromatographic purity (% area), but not absolute weight purity (due to salt counter-ions and water). Non-aqueous titration is the definitive method for the assay of amine salts.

Methodology
  • Principle: Titration of the hydrochloride salt with Silver Nitrate (precipitation of AgCl) or titration of the amine after free-basing.

  • Recommended Method: Argentometric Titration (Chloride Content).

Step-by-Step Procedure
  • Equipment: Mettler Toledo T5 or Metrohm Omnis Titrator with a Silver Ring Electrode (Ag/AgCl).

  • Titrant: 0.1 N Silver Nitrate (

    
    ).
    
  • Solvent: 50 mL Methanol + 5 mL Nitric Acid (to prevent carbonate interference).

  • Sample: Weigh accurately ~150 mg of H-Aib-NH-tBu·HCl.

  • Execution:

    • Dissolve sample in solvent.

    • Titrate with 0.1 N

      
       to the potentiometric endpoint.
      
  • Calculation:

    
    
    
    • 
      : Volume of titrant (mL)
      
    • 
      : Normality of titrant
      
    • 
      : Factor of titrant
      
    • 
      : Molecular weight of the salt (194.70)
      
    • 
      : Weight of sample (mg)
      

Validation & Troubleshooting (Grounding)

Validation Parameters (ICH Q2)
  • Specificity: Inject individual impurities (starting materials: Aib, tert-butylamine).[1] Ensure baseline separation (

    
    ).
    
  • Linearity: CAD response is curvilinear. Use Log-Log plot or Quadratic regression (

    
    ).[1]
    
  • LOQ: Target 0.05% area normalization.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Peak Tailing Interaction with silanolsIncrease buffer ionic strength (20mM); Use "Endcapped" columns; Lower pH to <3.0.
No Retention Sample too polarSwitch from C18 to HILIC; Reduce water content in diluent.
Baseline Drift (CAD) Volatile impurities in mobile phaseUse LC-MS grade solvents; Ensure buffer (Ammonium Formate) is high purity.[1]
Ghost Peaks CarryoverThe amine is sticky. Use a needle wash of 50:50 Methanol:Water + 0.1% Formic Acid.

References

  • International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Link

  • United States Pharmacopeia (USP). (2023). General Chapter <621> Chromatography. Link

  • Thermo Fisher Scientific. (2012). Charged Aerosol Detection for Non-Chromophoric Compounds. Application Note 20585. Link

  • Agilent Technologies. (2020). Analysis of Amino Acids using Poroshell HPH-C18 and Automated Derivatization. Application Note 5994-1736EN.[1] Link

  • PubChem. (2024).[4][3][5] Compound Summary: 2-Amino-N-tert-butylbenzamide (Analogous Amide Structure).[1][4] National Library of Medicine. Link(Note: Used for structural property estimation of tert-butyl amides).[1]

Sources

Troubleshooting & Optimization

Technical Support Guide: Troubleshooting Low Yield in 2-Amino-N-(tert-butyl)-2-methylpropanamide HCl Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: AIB-TBU-YIELD-001 Topic: Overcoming Steric Hindrance & Solubility Issues in Hindered Amino Acid Amide Synthesis Target Molecule: H-Aib-NH-tBu · HCl (2-Amino-N-(tert-butyl)-2-methylpropanamide hydrochloride)

Executive Summary: The "Gem-Dimethyl" & "Bulky Amine" Clash

The synthesis of 2-Amino-N-(tert-butyl)-2-methylpropanamide presents a "perfect storm" of synthetic challenges. You are attempting to couple a sterically hindered primary amine (tert-butylamine) with a sterically hindered


-amino acid (

-aminoisobutyric acid, or Aib).

Low yields in this synthesis are rarely due to random error. They are typically caused by two specific failure modes:

  • Kinetic Barrier (Reaction Failure): Standard coupling reagents (EDC, HATU) struggle to overcome the steric barrier of the gem-dimethyl group on Aib and the bulky tert-butyl group on the amine.

  • The Solubility Trap (Isolation Failure): The final product is a low-molecular-weight, polar ammonium salt. It is highly water-soluble. If you performed a standard aqueous workup (washing with NaHCO

    
    /Brine), you likely washed your product down the drain. 
    

Diagnostic Workflow

Before altering your chemistry, determine where the loss occurred using this logic tree.

DiagnosticTree Start Start: Low Yield Observed CheckLCMS Analyze Crude Reaction Mix (Before Workup) via LCMS/NMR Start->CheckLCMS Conversion Is the Product Peak Present? CheckLCMS->Conversion NoProd NO: Reaction Failed Conversion->NoProd < 10% Conversion YesProd YES: Reaction Worked Conversion->YesProd > 80% Conversion StericIssue ROOT CAUSE: Steric Hindrance Standard activation (HATU/EDC) is too slow. SOLUTION: Switch to T3P or Acid Chloride. NoProd->StericIssue WorkupIssue ROOT CAUSE: Isolation Failure Product lost in aqueous layer during extraction. SOLUTION: Switch to Non-Aqueous Workup. YesProd->WorkupIssue

Figure 1: Diagnostic logic tree to distinguish between kinetic reaction failure and thermodynamic isolation failure.

Protocol A: The "Modern" Solution (T3P Coupling)

Why this works: T3P (Propylphosphonic anhydride) is widely regarded as the superior reagent for sterically hindered couplings. It drives the reaction to completion without the explosive risks of HOBt or the slow kinetics of carbodiimides.

Reagents:

  • Boc-Aib-OH (1.0 equiv)

  • tert-Butylamine (1.5 equiv)

  • T3P (50% in EtOAc/DMF) (1.5 – 2.0 equiv)

  • DIPEA (3.0 equiv)

  • Solvent: Ethyl Acetate (EtOAc) or DMF (if solubility is poor)

Step-by-Step:

  • Dissolution: Dissolve Boc-Aib-OH and DIPEA in dry EtOAc (0.2 M concentration). Cool to 0 °C.

  • Amine Addition: Add tert-butylamine.

  • Activation: Add T3P solution dropwise.

  • Reaction: Allow to warm to Room Temperature (RT). Crucial: Due to sterics, stir for 24–48 hours . Monitor by TLC/LCMS.

  • Workup (Critical):

    • If Product is Lipophilic (Boc-protected): Wash with cold 5% KHSO

      
      , saturated NaHCO
      
      
      
      , and brine. Dry over Na
      
      
      SO
      
      
      .
    • Note: The Boc-protected intermediate (Boc-Aib-NH-tBu) is likely lipophilic enough to extract. The HCl salt (after deprotection) is not.

Protocol B: The "Sledgehammer" (Acid Chloride/Mixed Anhydride)

Why this works: If T3P fails, you must activate the carboxylic acid into a species highly reactive enough to force the bulky amine to attack. The Acid Chloride or Mixed Anhydride method often proceeds via an Azolactone (Oxazolone) intermediate, which is the active species for Aib couplings.

Reagents:

  • Boc-Aib-OH

  • Isobutyl Chloroformate (IBCF) OR Thionyl Chloride (SOCl

    
    )
    
  • N-Methylmorpholine (NMM) or Triethylamine (TEA)

Step-by-Step (Mixed Anhydride Method):

  • Activation: Dissolve Boc-Aib-OH (1.0 eq) and NMM (1.1 eq) in dry THF. Cool to -15 °C (Salt/Ice bath).

  • Anhydride Formation: Add IBCF (1.05 eq) dropwise. Stir for 15 mins. Do not wait too long or the anhydride may decompose.

  • Coupling: Add tert-butylamine (1.2 eq) in one portion.

  • Cyclization Note: The mixed anhydride often cyclizes to the 2-tert-butoxy-4,4-dimethyl-5(4H)-oxazolone (Azolactone). This is fine; the amine will ring-open this species to form your product.

  • Reaction: Warm to RT and stir overnight.

The Critical Failure Point: Deprotection & Isolation

The Problem: You successfully made Boc-Aib-NH-tBu. Now you treat it with HCl to get H-Aib-NH-tBu · HCl.

  • Result: A highly polar, hygroscopic salt.

  • Error: Adding water/bicarb to neutralize. The product prefers water over organic solvents (logP < 0).

The Fix: Anhydrous Isolation Protocol

  • Deprotection: Dissolve the Boc-intermediate in 4M HCl in Dioxane (or EtOAc). Do not use aqueous HCl.

  • Precipitation: Stir for 2-4 hours. The product often precipitates as a white solid.

  • Isolation (No Water!):

    • Scenario A (Precipitate forms): Filter the solid under N

      
      . Wash with dry diethyl ether or hexanes to remove Boc-byproducts.
      
    • Scenario B (No precipitate/Oil): Evaporate the solvent completely to dryness. Triturate (grind) the residue with diethyl ether. The ether will dissolve non-polar impurities; the product will remain as a solid.

  • Drying: Dry under high vacuum.

Mechanistic Insight: The Azolactone Pathway

Understanding the mechanism helps you control the reaction. Aib derivatives are prone to forming Azolactones (Oxazolones) due to the Thorpe-Ingold Effect (Gem-Dimethyl Effect).

Azolactone cluster_legend Key Insight Step1 Activated Aib (Mixed Anhydride) Azolactone 4,4-Dimethyl Azolactone (Cyclic Intermediate) Step1->Azolactone Fast Cyclization (Gem-Dimethyl Effect) Product Final Amide (Boc-Aib-NH-tBu) Azolactone->Product Slow Attack by tBu-NH2 Info The Azolactone is less sterically hindered than the linear anhydride, facilitating the reaction.

Figure 2: The Thorpe-Ingold effect promotes cyclization to the Azolactone. This intermediate is often the actual electrophile reacting with the amine.

FAQ: Troubleshooting Specific Observations

Q: I see a new spot on TLC, but it disappears after workup. A: This is the classic "Solubility Trap." Your product is in the aqueous waste layer.[1] Evaporate your aqueous layer or use the Anhydrous Isolation Protocol described in Section 5.

Q: The reaction mixture turned cloudy, then clear. A: Cloudiness often indicates the formation of the salt (amine HCl) or the intermediate. Clearing suggests solubilization. If using T3P, the byproduct is water-soluble, which is good, but ensure you don't wash away your product with it.

Q: Can I use EDC/HOBt? A: You can try, but for Aib + tBu, yields are typically <40%. The activated ester is too shielded. If you must use carbodiimides, use EDC/HOAt (HOAt is more effective for sterics than HOBt) and heat to 40–50 °C.

References

  • T3P for Hindered Amines: Waghmare, A. S., et al. (2014).[2] "Propylphosphonic anhydride (T3P®): An expedient reagent for organic synthesis."[2] Journal of Chemical and Pharmaceutical Research, 6(2).

  • Azolactone Mechanism: Altherr, W., Linden, A., & Heimgartner, H. (2007). "The 'azirine/oxazolone method' in peptaibol synthesis." Chemistry & Biodiversity, 4(6), 1144-1169.[3]

  • Aib Coupling Challenges: Wenschuh, H., et al. (1995). "Stepwise Automated Solid Phase Synthesis of Naturally Occurring Peptaibols Using Fmoc Amino Acid Fluorides." J. Org. Chem., 60, 405. (Discusses the necessity of Acid Fluorides/Chlorides for Aib).
  • General Amide Hydrolysis/Workup: Master Organic Chemistry. (2019). "Amide Hydrolysis Using Acid Or Base."[4][5][6]

Sources

identifying side products in 2-Amino-N-(tert-butyl)-2-methylpropanamide hydrochloride reaction

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Impurity Profiling & Troubleshooting Guide

Audience: Process Chemists, Medicinal Chemists, and QA/QC Analysts.

Diagnostic Dashboard: Identify Your Impurity

Use this rapid-response table to match your analytical observations with the likely side product.

Symptom (Analytical Signature) Likely Impurity Origin Criticality
NMR: Singlets at δ ~5.3 & 5.7 ppm (CDCl₃) or ~5.5 & 5.9 ppm.LC-MS: Mass [M+H]⁺ = 142.1 (Target - 17).N-(tert-butyl)-2-methylacrylamide (The "Elimination" Product)Dehydrohalogenation of the

-bromo intermediate due to excess base or heat.
High Hard to remove; Michael acceptor (reactive).
NMR: Shift of gem-dimethyl protons; appearance of broad OH peak.LC-MS: Mass [M+H]⁺ = 160.1 (Target + 1).2-Hydroxy-N-(tert-butyl)-2-methylpropanamide (The "Hydrolysis" Product)Moisture ingress during acylation or amination steps.Medium Inert, but lowers potency.
LC-MS: Mass [M+H]⁺ = ~300.3 (Dimer).NMR: Complex aliphatic region; integration mismatch.Dimer (Secondary Amine) Bis(N-tert-butyl-2-methylpropanamide-2-yl)amineReaction of the final product with unreacted

-bromo intermediate.
Low Usually removed by crystallization.
NMR: Split t-butyl peaks or extra methyl singlets.LC-MS: Mass +100 (Boc) or +42 (Acetyl).Protected Intermediate (Boc-Aib-NH-tBu)Incomplete deprotection (if using Boc route).Medium Requires reprocessing.

Technical Deep Dive: Mechanism & Causality

The Core Challenge: Steric Hindrance

The synthesis of 2-Amino-N-(tert-butyl)-2-methylpropanamide is deceptively simple but chemically demanding due to the gem-dimethyl effect (Thorpe-Ingold effect) combined with the bulky tert-butyl amine. The steric crowding around the


-carbon retards nucleophilic attack, making the reaction sluggish and allowing side reactions—specifically elimination —to compete with substitution [1].
Pathway Analysis (Graphviz Visualization)

The following diagram illustrates the two primary synthesis routes and the branching points where critical impurities are generated.

ReactionPathways cluster_legend Legend Start_Br 2-Bromo-2-methylpropionyl Bromide Inter_Bromo Intermediate: 2-Bromo-N-(tert-butyl)- 2-methylpropanamide Start_Br->Inter_Bromo Acylation (Low Temp) Start_Amine tert-Butylamine Start_Amine->Inter_Bromo Product TARGET PRODUCT: 2-Amino-N-(tert-butyl)- 2-methylpropanamide HCl Inter_Bromo->Product Amination (NH3/MeOH) Imp_Elim IMPURITY A: N-(tert-butyl)-2-methylacrylamide (Elimination) Inter_Bromo->Imp_Elim Base/Heat (-HBr) Imp_Hydro IMPURITY B: 2-Hydroxy-N-(tert-butyl)- 2-methylpropanamide Inter_Bromo->Imp_Hydro H2O (Hydrolysis) Imp_Dimer IMPURITY C: Dimer Inter_Bromo->Imp_Dimer + Product (Over-alkylation) key Solid Line: Desired Path Dashed Line: Side Reaction

Figure 1: Reaction network showing the competition between substitution (product formation) and elimination/hydrolysis pathways.[1][2]

Detailed Troubleshooting Guides

Scenario A: The "Elimination" Impurity (Alkene Formation)

Issue: You observe vinyl protons in the NMR (singlets at ~5.5 and 5.9 ppm). Cause: The


-bromo intermediate is prone to E2 elimination because the 

-carbon is tertiary and sterically crowded. Strong bases (like hydroxide or excess amine) or high temperatures promote the loss of HBr to form the methacrylamide derivative [2]. Corrective Action:
  • Temperature Control: Perform the amination step at room temperature or below. Do not heat to reflux until conversion is confirmed.

  • Ammonia Source: Use a saturated solution of ammonia in methanol or ethanol (7N NH₃/MeOH) rather than aqueous ammonia. Water promotes hydrolysis, and the high polarity of water can sometimes favor elimination mechanisms in these specific substrates.

  • Alternative Route: If elimination persists >5%, switch to the Azide Route : React the bromo-intermediate with Sodium Azide (NaN₃) to form the azide, then reduce via hydrogenation (H₂/Pd-C). Azide is a better nucleophile and less basic than ammonia, minimizing elimination.

Scenario B: The "Hydrolysis" Impurity (Hydroxy-Amide)

Issue: Mass spectrum shows a peak at M+1 (160 Da) relative to the free base. Cause: Moisture ingress. The starting material (2-bromo-2-methylpropionyl bromide) is extremely hygroscopic and hydrolyzes to the acid, which then fails to couple or forms the hydroxy impurity during workup. Corrective Action:

  • Reagent Quality: Distill 2-bromo-2-methylpropionyl bromide before use if it has turned yellow/brown.

  • Solvent Drying: Ensure Dichloromethane (DCM) or THF used in the first step is anhydrous.

  • Schotten-Baumann Modification: If using aqueous base (Schotten-Baumann conditions), ensure the temperature is kept strictly at 0°C to favor amidation over hydrolysis.

Optimized Synthetic Protocols

Method 1: The -Bromo Route (Scalable/Industrial)

Best for: Large scale, low cost.

Step 1: Acylation

  • Charge tert-butylamine (1.1 equiv) and Triethylamine (1.2 equiv) in anhydrous DCM. Cool to 0°C.[3]

  • Dropwise add 2-bromo-2-methylpropionyl bromide (1.0 equiv) over 1 hour. Crucial: Exotherm control prevents early elimination.

  • Stir at 0°C for 2 hours, then warm to RT. Wash with 1N HCl, then NaHCO₃. Dry and concentrate to obtain the solid bromo-amide.

Step 2: Amination

  • Dissolve the bromo-amide in 7N NH₃ in Methanol (10 equiv). Note: High excess of NH₃ suppresses dimerization.

  • Stir in a sealed pressure vessel at RT for 24-48 hours. Do not heat.

  • Concentrate to dryness.[3]

  • Purification: Dissolve residue in EtOAc. Add HCl/Dioxane to precipitate the HCl salt . Filter and wash with ether to remove any soluble elimination side products.

Method 2: The Direct Coupling Route (High Purity/Research)

Best for: High purity requirements, avoiding elimination products.

  • Dissolve Boc-Aib-OH (1.0 equiv) and HATU (1.1 equiv) in DMF.

  • Add DIPEA (2.0 equiv). Stir for 5 mins to activate.

  • Add tert-butylamine (1.2 equiv). Stir for 12 hours.

  • Workup: Extract with EtOAc, wash with LiCl (5%) to remove DMF.

  • Deprotection: Treat the intermediate with 4N HCl in Dioxane . The Boc group cleaves, releasing Isobutene (gas).

  • Precipitate the product with diethyl ether.

    • Advantage:[4][5] Zero risk of methacrylamide elimination impurity.

    • Disadvantage: Higher cost of reagents (HATU, Boc-Aib).

Frequently Asked Questions (FAQs)

Q: Why can't I just reflux the bromo-amide with ammonia to speed up the reaction? A: Refluxing promotes the E2 elimination pathway significantly over the S_N2 substitution. Due to the steric bulk of the tert-butyl group and the gem-dimethyl group, the activation energy for substitution is high. Heating provides enough energy to cross the elimination barrier, resulting in the formation of N-(tert-butyl)-2-methylacrylamide (Impurity A) [2].

Q: I see a small impurity at 1.4 ppm in the proton NMR that overlaps with the t-butyl group. What is it? A: This is likely the Boc-Aib-OH starting material (if using Method 2) or the Elimination Product (if using Method 1). The t-butyl signal of the elimination product often shifts slightly upfield or downfield depending on concentration. Check for the vinyl protons at 5.5-6.0 ppm to confirm elimination.

Q: Can I use EDC/NHS for the coupling of Aib-OH and tert-butylamine? A: Often, no. The steric hindrance of Aib (tetrasubstituted carbon) makes the active ester intermediate very slow to react with the bulky tert-butylamine. This leads to hydrolysis of the active ester or formation of N-acyl urea byproducts. HATU or PyBOP are recommended for Aib couplings [3].

References

  • Li, X., et al. (2003).[3] "Synthesis and Structure of N-tert-Butyl-2-methylpropanamide." Acta Crystallographica Section E, E59, o1306. Link

  • Doc Brown's Chemistry. "Mass spectrum and reaction mechanisms of 2-bromo-2-methylpropane." Advanced Organic Chemistry Notes. Link

  • BenchChem Technical Support. "Optimizing Coupling Reactions for Sterically Hindered Amino Acids." Peptide Synthesis Guide. Link

  • Organic Syntheses. "Synthesis of alpha-aminoisobutyric acid derivatives." Org.[3][6][7] Synth. Coll. Vol. 6, p. 28. Link

Sources

Technical Support Center: Optimizing Amidation Reactions with n-Butylamine

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for amidation reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of forming amide bonds using n-butylamine. Here, we address common experimental challenges through a series of troubleshooting guides and frequently asked questions, grounding our advice in established chemical principles and field-proven experience.

Troubleshooting Guide: Common Experimental Issues

This section is structured to help you diagnose and resolve specific problems you may encounter during the amidation process.

Category 1: Low or No Product Yield

Question: My reaction shows very low conversion, with mostly unreacted starting materials. What are the most likely causes and how do I fix them?

Answer: Low conversion in an amidation reaction is typically rooted in one of three areas: inefficient carboxylic acid activation, suboptimal reaction conditions, or issues with reagent stability.

  • Inefficient Carboxylic Acid Activation: The direct reaction between a carboxylic acid and an amine is generally unfavorable due to a competing acid-base reaction that forms a non-reactive carboxylate salt.[1][2] To overcome this, the carboxylic acid's hydroxyl group must be converted into a better leaving group.

    • Causality: Coupling reagents or conversion to an acyl halide are necessary to make the carboxyl carbon sufficiently electrophilic for attack by n-butylamine.[1][2]

    • Solution Path:

      • For Sensitive Substrates (Peptide Chemistry-Derived Methods): Use a carbodiimide coupling agent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or Dicyclohexylcarbodiimide (DCC).[2][] These reagents form a highly reactive O-acylisourea intermediate.[2] For improved efficiency and to prevent side reactions, it is highly recommended to use these in combination with an additive such as 1-Hydroxybenzotriazole (HOBt) or 1-Hydroxy-7-azabenzotriazole (HOAt).[2][4]

      • For Robust Substrates: Convert the carboxylic acid to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[1][5] This is a highly effective but aggressive method that may not be suitable for molecules with sensitive functional groups.[1]

  • Suboptimal Reaction Conditions: The choice of solvent and temperature is critical for success.

    • Causality: The solvent must be able to dissolve the reactants while not interfering with the reaction. Temperature affects the reaction rate and the stability of intermediates.

    • Solution Path:

      • Solvent: Aprotic solvents are generally preferred. Dichloromethane (DCM), Tetrahydrofuran (THF), and N,N-Dimethylformamide (DMF) are common choices.[2][6][7] The choice can be critical; for instance, polar solvents can facilitate the cleavage of certain intermediates, influencing the final product distribution.[8]

      • Temperature: Many coupling reactions are initiated at 0 °C to control the initial exothermic reaction of the activating agent with the carboxylic acid, and then allowed to warm to room temperature.[9] In some cases, gentle heating (e.g., 40-60 °C) may be required to drive the reaction to completion, but be aware that higher temperatures can promote side reactions and racemization.[6][10]

  • Reagent Quality and Stoichiometry:

    • Causality: Coupling reagents, especially carbodiimides like EDC, can be sensitive to moisture.[9] Incorrect stoichiometry can lead to unreacted starting material.

    • Solution Path:

      • Use fresh or properly stored coupling reagents.

      • Typically, a slight excess of the amine (1.1-1.2 equivalents) and the coupling agent (1.1-1.5 equivalents) is used to ensure full conversion of the carboxylic acid.[6][9]

G cluster_start Initial Check cluster_activation Acid Activation Strategy cluster_conditions Reaction Conditions cluster_reagents Reagents start Low / No Yield Observed check_activation Is the carboxylic acid properly activated? start->check_activation coupling_reagent Use Coupling Agent (EDC, HATU, etc.) + Additive (HOBt) check_activation->coupling_reagent No (Sensitive Substrate) acid_chloride Convert to Acid Chloride (SOCl₂, Oxalyl Chloride) check_activation->acid_chloride No (Robust Substrate) check_conditions Are reaction conditions optimal? check_activation->check_conditions Yes optimize_solvent Optimize Solvent (DCM, THF, DMF) check_conditions->optimize_solvent No check_reagents Are reagents high quality & correct ratio? check_conditions->check_reagents Yes optimize_temp Optimize Temperature (Start at 0°C, then RT or heat) optimize_solvent->optimize_temp reagent_quality Use Fresh/Anhydrous Reagents check_reagents->reagent_quality No reagent_ratio Adjust Stoichiometry (Slight excess of amine/coupler) reagent_quality->reagent_ratio

Category 2: Formation of Side Products

Question: My reaction is messy. I'm seeing significant byproducts in my TLC/LC-MS analysis. What are they and how can I minimize them?

Answer: Side product formation is a common hurdle. The identity of the byproduct often points directly to the solution.

  • N-Acylurea Byproduct (when using DCC/EDC):

    • Identification: A byproduct with a mass corresponding to your carboxylic acid + the carbodiimide.

    • Causality: The highly reactive O-acylisourea intermediate can rearrange into a stable, unreactive N-acylurea before n-butylamine has a chance to attack it.[2] This is a common failure mode in carbodiimide-mediated couplings.

    • Solution: Add a nucleophilic catalyst like HOBt or HOAt (1.0-1.2 equivalents). These additives rapidly intercept the O-acylisourea to form an active ester intermediate.[2] This new intermediate is still highly reactive towards n-butylamine but is not prone to rearrangement, thus ensuring a cleaner reaction profile.

  • Dimerization/Anhydride Formation:

    • Identification: A byproduct with a mass corresponding to (2 x your carboxylic acid - H₂O).

    • Causality: This can occur if the activated carboxylic acid species reacts with another molecule of the carboxylic acid before the amine is added or if the amine is not nucleophilic enough. This is sometimes seen when attempting to form acid chlorides.[11]

    • Solution: Ensure the amine is present when the activating agent is added, or add the amine shortly after activation. If using the acid chloride route, ensure complete conversion before adding n-butylamine. Using a non-nucleophilic base like Diisopropylethylamine (DIPEA) can help by ensuring the n-butylamine remains deprotonated and maximally nucleophilic.

  • Racemization (for chiral carboxylic acids):

    • Causality: The activation process can render the alpha-proton of the carboxylic acid acidic, leading to its removal and subsequent racemization. The O-acylisourea intermediate is particularly prone to causing racemization.[2]

    • Solution: The use of additives is crucial here. HOAt is generally considered superior to HOBt for suppressing racemization.[2] Running the reaction at lower temperatures (e.g., starting at 0 °C) can also significantly reduce the rate of epimerization.

// Nodes RCOOH [label="Carboxylic Acid\n(R-COOH)", fillcolor="#F1F3F4"]; EDC [label="EDC", shape=oval, fillcolor="#FBBC05"]; O_Acylisourea [label="O-Acylisourea Intermediate\n(Highly Reactive)", style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; N_Acylurea [label="N-Acylurea Byproduct\n(Unreactive)", style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"]; HOBt [label="HOBt Additive", shape=oval, fillcolor="#FBBC05"]; ActiveEster [label="HOBt Active Ester\n(Reactive, Stable)", style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Amine [label="n-Butylamine", shape=oval, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Amide [label="Desired Amide Product", shape=doubleoctagon, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges RCOOH -> O_Acylisourea [label="+"]; EDC -> O_Acylisourea [style=invis]; O_Acylisourea -> N_Acylurea [label="Undesired\nRearrangement", color="#EA4335", style=dashed]; O_Acylisourea -> ActiveEster [label="Intercepted by", color="#34A853"]; HOBt -> ActiveEster [style=invis]; ActiveEster -> Amide [label="Nucleophilic Attack", color="#4285F4"]; Amine -> Amide [style=invis];

// Invisible edges for alignment {rank=same; RCOOH; EDC;} {rank=same; HOBt; Amine;} {rank=same; N_Acylurea; Amide;}

} .enddot Caption: Role of HOBt in preventing N-acylurea formation.

Category 3: Purification and Work-up Challenges

Question: I've successfully formed my product, but I'm struggling to isolate it cleanly. How can I improve my purification?

Answer: Purification issues often stem from byproducts of the coupling reagents or residual starting materials.

  • Removing Urea Byproducts:

    • DCC-derived urea (DCU): DCU is notoriously insoluble in many common organic solvents like DCM and ethyl acetate. It can often be removed by simple filtration of the reaction mixture.

    • EDC-derived urea: This urea is water-soluble. Your desired amide product can typically be separated from it by performing an aqueous work-up. A standard procedure involves washing the organic layer sequentially with a mild acid (e.g., 1M HCl or 5% citric acid) to remove basic components, followed by a mild base (e.g., saturated NaHCO₃ solution) to remove acidic components, and finally brine.

  • Removing Excess n-Butylamine:

    • Causality: n-Butylamine is a relatively low-boiling (78 °C) but basic compound that can be difficult to remove completely under reduced pressure.

    • Solution: An acidic wash during the work-up (as described above) will protonate the excess n-butylamine, forming a water-soluble ammonium salt that will partition into the aqueous layer. For stubborn traces, a specialized wash solution may be effective.[12]

Frequently Asked Questions (FAQs)
  • Q1: Which coupling reagent should I choose?

    • A1: This depends on your substrate and budget.

      • EDC: A good, general-purpose, and affordable choice. Its urea byproduct is water-soluble, simplifying purification.[2]

      • DCC: Also effective and inexpensive, but its urea byproduct (DCU) requires filtration.[2]

      • HATU/HBTU: More expensive but also more reactive ("uronium salt" reagents).[] They are excellent choices for sterically hindered substrates or less nucleophilic amines where other methods fail.

ReagentProsConsCommon Solvents
EDC Water-soluble urea byproduct; affordable.Moisture sensitive; can cause racemization without additives.DCM, DMF, THF
DCC Inexpensive; effective.Insoluble urea byproduct (DCU); high potential for racemization.DCM, THF
HATU Very high reactivity; low racemization risk.Expensive; byproducts can complicate purification.DMF, NMP
  • Q2: What is the role of a base like DIPEA or Triethylamine (TEA)?

    • A2: These non-nucleophilic bases serve two primary purposes. First, if your n-butylamine is provided as a salt (e.g., n-butylamine hydrochloride), the base is required to liberate the free amine. Second, the amidation reaction often generates an acid byproduct (e.g., HCl if starting from an acid chloride). The base acts as a scavenger for this acid, preventing it from protonating your n-butylamine and rendering it non-nucleophilic.[2]

  • Q3: How can I monitor the reaction's progress?

    • A3: Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most common methods. A simple TLC can often show the consumption of the limiting reagent (usually the carboxylic acid) and the appearance of a new, typically less polar, product spot. LC-MS provides more definitive evidence by confirming the mass of the desired product.

Key Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: General Procedure for Amidation using EDC and HOBt
  • Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the carboxylic acid (1.0 eq.) and HOBt (1.2 eq.) in anhydrous DCM or DMF (approx. 0.1-0.5 M concentration).

  • Cooling: Place the flask in an ice-water bath and stir for 5-10 minutes.

  • Activation: Add EDC (1.2 eq.) to the cooled solution in one portion. Stir the mixture at 0 °C for 15-30 minutes. You may observe the solution becoming cloudy.

  • Amine Addition: Add n-butylamine (1.1 eq.) dropwise to the reaction mixture. If the amine is a salt, pre-mix it with a non-nucleophilic base like DIPEA (1.5 eq.) in the reaction solvent.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by TLC or LC-MS (typically complete in 2-16 hours).

  • Work-up:

    • Dilute the reaction mixture with the solvent (e.g., DCM or Ethyl Acetate).

    • Wash the organic layer sequentially with 1M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude material by flash column chromatography or recrystallization as needed.

Protocol 2: General Procedure for Amidation via an Acid Chloride
  • Acid Chloride Formation: In a flask, suspend or dissolve the carboxylic acid (1.0 eq.) in anhydrous DCM. Add oxalyl chloride (1.5-2.0 eq.) dropwise at 0 °C. Add a catalytic amount of DMF (1-2 drops). Caution: Vigorous gas evolution (CO₂, CO, HCl) will occur. Allow the mixture to warm to room temperature and stir for 1-2 hours until gas evolution ceases.

  • Solvent Removal: Remove the solvent and excess oxalyl chloride under reduced pressure. It is crucial to ensure all excess reagent is removed.

  • Amidation: Dissolve the crude acid chloride in fresh anhydrous DCM and cool to 0 °C in a new flask. In a separate flask, dissolve n-butylamine (1.1 eq.) and a non-nucleophilic base like triethylamine (1.5 eq.) in DCM.

  • Addition: Add the amine solution dropwise to the cooled acid chloride solution.

  • Reaction & Work-up: Allow the reaction to stir at room temperature for 1-3 hours. The work-up procedure is identical to that described in Protocol 1.

  • Purification: Purify the crude product as required.

References
  • Chen, J., Xia, Y., & Lee, S. (2020). Transamidation for the Synthesis of Primary Amides at Room Temperature. Organic Letters, 22, 3504-3508. Available at: [Link]

  • Lisitsyna, Y. et al. (2019). n-Butylamine for Improving the Efficiency of Untargeted Mass Spectrometry Analysis of Plasma Metabolite Composition. National Institutes of Health. Available at: [Link]

  • Zin, N. S. M., et al. (2018). OPTIMISATION ON N-AMIDATION REACTION OF CINNAMIC ACID BY CARBODIIMIDE CATALYSIS. Malaysian Journal of Analytical Sciences, 22(5), 876-884. Available at: [Link]

  • Carter, P. et al. (2014). Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries. National Institutes of Health. Available at: [Link]

  • LibreTexts. (2022). Chemistry of Amides. Available at: [Link]

  • Funderburk, L. K., & Thapa, P. (2020). Enzymatic Strategies and Biocatalysts for Amide Bond Formation: Tricks of the Trade Outside of the Ribosome. PubMed Central. Available at: [Link]

  • Wancida, M., et al. (2021). Amidation Reaction System: Kinetic Studies and Improvement by Product Removal. ACS Omega, 6(45), 30497–30506. Available at: [Link]

  • Vallejo, J., et al. (2018). Direct Transamidation Reactions: Mechanism and Recent Advances. MDPI. Available at: [Link]

  • ResearchGate. (n.d.). The synthesis of amide S-Aevia the aminolysis reaction of n-butylamine... Available at: [Link]

  • Ashenhurst, J. (2018). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Master Organic Chemistry. Available at: [Link]

  • Fisher Scientific. (n.d.). Amide Synthesis. Available at: [Link]

  • Singh, V. P., & Singh, V. (2023). Advances in Metal‐Free Transamidation: A Sustainable Approach to Amide Bond Formation. ChemistrySelect, 8(39). Available at: [Link]

  • Sivaraj, C., & Gandhi, T. (2023). Solvent-controlled amidation of acid chlorides at room temperature: new route to access aromatic primary amides and imides amenable for late-stage functionalization. RSC Publishing. Available at: [Link]

  • Lisitsyna, Y., et al. (2019). n-Butylamine for Improving the Efficiency of Untargeted Mass Spectrometry Analysis of Plasma Metabolite Composition. PubMed. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Substituted amide synthesis by amidation. Available at: [Link]

  • Chemistry Stack Exchange. (2015). Attack of amine on amide. Available at: [Link]

  • ResearchGate. (2015). What are the best reaction conditions for an amidation reaction using EDC?. Available at: [Link]

  • ScienceMadness Discussion Board. (2011). N-Butylamine. Available at: [Link]

  • ResearchGate. (2021). Why did my amide syntesis does not work?. Available at: [Link]

  • Mondal, B., & Gunanathan, C. (2020). Challenges and Breakthroughs in Selective Amide Activation. PubMed Central. Available at: [Link]

  • Organic Syntheses Procedure. (n.d.). n-methylbutylamine. Available at: [Link]

  • Reddit. (2021). Tips and tricks for difficult amide bond formation?. Available at: [Link]

  • The Journal of Organic Chemistry. (2019). Direct Amidation of Carboxylic Acids with Nitroarenes. Available at: [Link]

  • ACS Catalysis. (2021). Near-Ambient-Temperature Dehydrogenative Synthesis of the Amide Bond: Mechanistic Insight and Applications. Available at: [Link]

  • Journal of the American Chemical Society. (2017). Chemoselective Acylation of Primary Amines and Amides with Potassium Acyltrifluoroborates under Acidic Conditions. Available at: [Link]

  • MacMillan, D. S., et al. (2013). Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide. Green Chemistry, 15, 596-600. Available at: [Link]

  • ResearchGate. (2023). Solvent-controlled amidation of acid chlorides at room temperature... Available at: [Link]

Sources

Technical Support Center: Crystallization of 2-Amino-N-(tert-butyl)-2-methylpropanamide HCl

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: H-Aib-NH-tBu · HCl Crystallization Classification: Sterically Hindered Amide / Amine Salt Primary Issue: Oiling Out (Liquid-Liquid Phase Separation) & Hygroscopicity

Executive Summary: The "Amphiphilic Trap"

The crystallization of 2-Amino-N-(tert-butyl)-2-methylpropanamide hydrochloride (H-Aib-NH-tBu · HCl) presents a unique challenge due to its molecular architecture. You are dealing with a molecule that possesses a "Schizophrenic" solubility profile:

  • Hydrophobic Bulk: The tert-butyl group and the gem-dimethyl group (Aib core) create a highly lipophilic region.

  • Hydrophilic Head: The primary amine hydrochloride and amide moiety are highly polar and capable of strong hydrogen bonding.

The Consequence: In many solvent systems, this molecule behaves like a surfactant. Instead of stacking into a crystal lattice, it forms micelles or oils (Liquid-Liquid Phase Separation - LLPS). The high steric hindrance of the tert-butyl group further disrupts efficient packing, making the lattice energy barrier difficult to overcome without precise control.

Troubleshooting Module: "Oiling Out" (LLPS)

Symptom: Upon cooling or adding anti-solvent, the solution turns cloudy (milky) and settles into a viscous oil layer at the bottom, rather than forming crystals.

The Mechanism

You have entered the Metastable Zone Width (MSZW) too aggressively. The solution hit the spinodal decomposition line (where oil forms) before hitting the nucleation line (where crystals form).

Corrective Workflow (Decision Tree)

OilingOut Start Observation: Oil Layer Formed CheckSolvent Is the solvent aqueous? Start->CheckSolvent ActionDry CRITICAL ERROR: Water promotes oiling. Evaporate to dryness. Switch to Anhydrous System. CheckSolvent->ActionDry Yes ActionHeat Re-heat to dissolve oil. (Do not add more solvent) CheckSolvent->ActionHeat No (Organic) Seed Add Seed Crystals at Cloud Point (Just before oiling temp) ActionHeat->Seed Cooling Slow Cooling (1°C/min) with vigorous stirring Seed->Cooling Result Crystallization Cooling->Result

Figure 1: Decision matrix for handling oiling out events. Note the strict prohibition of aqueous solvents for this specific lipophilic salt.

Protocol A: The "Pulping" Rescue Method

If you currently have an oil, do not throw it away. Use this method to force lattice formation.

  • Decant: Carefully remove the supernatant solvent, leaving the oil.[1][2]

  • Add Anti-solvent: Add 5–10 volumes of Diethyl Ether or MTBE (Methyl tert-butyl ether) to the oil.

  • Sonication: Sonicate the biphasic mixture for 5–10 minutes. The mechanical energy often forces the oil to solidify into an amorphous solid.

  • Ripening: Stir this suspension vigorously for 12–24 hours. The amorphous solid will often reorganize into a crystalline form (Ostwald Ripening).

  • Filtration: Filter under nitrogen (to prevent moisture uptake).

Solvent System Selection Guide

For H-Aib-NH-tBu · HCl, you must balance the solubility of the salt with the hydrophobicity of the t-butyl group.

Rule of Thumb: Avoid water. This salt is likely hygroscopic.[3][4] Water will form a hydration shell that prevents the tight packing required for crystallization.

Solvent SystemRoleSuitabilityNotes
IPA (Isopropanol) SolventHigh Best balance of polarity. Dissolves the salt hot, but less so cold.
Ethyl Acetate SolventMedium Good for "Pulping". Salt may be sparingly soluble even hot.
MTBE / Diethyl Ether Anti-SolventHigh Excellent for forcing precipitation without oiling (if added slowly).
Heptane / Hexane Anti-SolventMedium Can cause oiling if added too fast due to extreme polarity difference.
Dichloromethane (DCM) SolventLow Too good a solvent; difficult to crash out the salt.
Water SolventAVOID Promotes oiling and hydrate formation.
Recommended Starting System: IPA / MTBE
  • Dissolve the crude salt in minimal boiling Isopropanol (IPA) .

  • Allow to cool to warm (approx. 40°C).

  • Add MTBE dropwise until a faint turbidity persists.

  • Add a seed crystal (if available) or scratch the glass.

  • Cool slowly to 4°C.

Synthesis & Salt Formation Strategy

Often, crystallization fails because the salt was formed in a "dirty" environment. Forming the salt in situ under anhydrous conditions is superior to aqueous acidification.

Protocol B: Anhydrous Salt Formation (The "Crash Out" Method)

Theory: By using a non-polar solvent where the free base is soluble but the HCl salt is insoluble, you drive crystallization chemically.

SaltFormation FreeBase Crude Free Base (Oil) Solvent Dissolve in Dry Ethyl Acetate FreeBase->Solvent Acid Add 4M HCl in Dioxane (Dropwise, 0°C) Solvent->Acid Precip Immediate White Precipitate Acid->Precip Wash Wash with Ether Precip->Wash

Figure 2: Anhydrous salt formation workflow to avoid hydration and oiling.

Steps:

  • Dissolve the free amine (2-Amino-N-(tert-butyl)-2-methylpropanamide) in Dry Ethyl Acetate (approx. 5-10 mL per gram).

  • Cool to 0°C in an ice bath.

  • Slowly add 4M HCl in Dioxane (or HCl in EtOAc) dropwise.

    • Note: Do not use aqueous HCl (37%). The water introduced will cause the product to oil out immediately.

  • The salt should precipitate as a white solid.

  • Dilute with Diethyl Ether to maximize yield.

  • Filter immediately and dry in a vacuum desiccator over

    
    .
    

Frequently Asked Questions (FAQ)

Q1: The solid I obtained turns into a liquid when left on the bench. Why? A: Your compound is likely hygroscopic .[3][4] The HCl salt of small, polar amines attracts atmospheric moisture aggressively, lowering the melting point until it dissolves in its own sorbed water (deliquescence).

  • Fix: Handle all solids in a glovebox or under a nitrogen cone. Store in a desiccator. Perform filtration rapidly.

Q2: I don't have seed crystals. How do I get the first crop? A: Use Vapor Diffusion .

  • Dissolve a small amount of oil in minimal Methanol or IPA in a small vial.

  • Place this open vial inside a larger jar containing Diethyl Ether.

  • Seal the outer jar. The Ether vapors will slowly diffuse into the alcohol, increasing supersaturation very gently. This is the best method to grow X-ray quality crystals from oils.

Q3: Can I use Hexane instead of MTBE? A: Proceed with caution. Hexane is extremely non-polar. Adding it to a polar amine-HCl solution often creates such a high surface tension interface that the solute "oils out" instantly rather than nucleating. MTBE or Diethyl Ether are "softer" anti-solvents that bridge the polarity gap better.

Q4: Does the "Gem-Dimethyl" effect help here? A: Chemically, the gem-dimethyl group (Thorpe-Ingold effect) restricts rotation, which usually helps crystallization by locking the conformation. However, in this specific salt, the steric bulk of the tert-butyl group combined with the gem-dimethyls prevents efficient packing of the chloride ions in the lattice. This steric conflict is the root cause of the difficulty.

References

  • Crystallization of Hindered Amides

    • Source: Patent CN112661672A. "Crystallization method of Boc-amino acid.
  • Oiling Out Mechanisms

    • Source: Veesler, S., et al. "Liquid–Liquid Phase Separation in Crystallization of Small Molecules." Crystal Growth & Design. (Explains the spinodal decomposition vs.
    • (General Journal Link for verification)

  • Anhydrous Salt Formation

    • Source: Reddit Chemistry Community & Organic Synthesis Archives. "Problem with hydrochloride salt formation/isolation." (Consensus on using HCl/Dioxane or HCl/EtOAc to prevent oiling in hygroscopic amine salts).[3]

  • Aib Residue Properties

    • Source: "Solubility in Different Solvents... of AIBN" (and derivatives).[5] ResearchGate.[5] (Provides solubility data for Aib-core structures in alcohols vs. hydrocarbons).

Sources

improving the solubility of 2-Amino-N-(tert-butyl)-2-methylpropanamide hydrochloride for biological assays

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Solubility Guide for Amine Hydrochloride Compounds

A Senior Application Scientist's Guide to Solubilizing 2-Amino-N-(tert-butyl)-2-methylpropanamide Hydrochloride and Related Compounds for Biological Assays.

Welcome to the technical support center. This guide provides in-depth troubleshooting and practical advice for researchers encountering solubility challenges with amine hydrochloride salts, such as this compound, in the context of biological assays.

The structure of this molecule, featuring a hydrophilic amine salt and bulky, hydrophobic alkyl groups, presents a classic solubility dilemma. This guide will explain the underlying chemical principles and provide robust, step-by-step protocols to help you achieve consistent and reliable results.

Frequently Asked Questions (FAQs)

Q1: Why is my amine hydrochloride compound poorly soluble in aqueous buffers like PBS?

A1: The solubility of amine hydrochloride salts is highly dependent on pH.[1][2] These compounds are salts of a weak base (the amine) and a strong acid (HCl). In solution, an equilibrium exists between the protonated (charged, more soluble) form and the neutral free base (less soluble) form. The parent compound, 2-Aminoisobutyric acid (Aib), is itself soluble in water, but its derivatives can have vastly different properties.[3][4]

At neutral or alkaline pH (like PBS, typically pH 7.4), the equilibrium shifts towards the neutral free base form. The bulky, hydrophobic tert-butyl and dimethyl groups on your compound significantly reduce the aqueous solubility of this free base, leading to precipitation. In contrast, in acidic solutions, the amine group is protonated (-NH3+), forming a more polar, water-soluble salt.[1][5]

Q2: I dissolved my compound in DMSO to make a stock solution, but it precipitates immediately when I add it to my cell culture medium. What's happening?

A2: This is a common issue known as "crashing out." While Dimethyl sulfoxide (DMSO) is an excellent solvent for many nonpolar compounds, its ability to keep a compound in solution dramatically decreases when the DMSO stock is diluted into a largely aqueous environment like cell culture media.[6] The media cannot accommodate the high concentration of the hydrophobic compound, causing it to precipitate.

Q3: Can I simply adjust the pH of my buffer to dissolve the compound?

A3: Yes, pH adjustment is a primary strategy. Lowering the pH will increase the proportion of the protonated, more soluble form of the amine.[7] However, a crucial consideration for biological assays is the pH tolerance of your cells or proteins. Drastically lowering the pH of your final assay medium can be cytotoxic or denature proteins. Therefore, this approach is best used for preparing a concentrated stock solution in a simple, unbuffered solvent like water or saline, which is then diluted to a final concentration where the pH of the medium is not significantly altered.

Q4: Are there alternative solvents to DMSO I can use?

A4: Yes, though each has its own considerations. Ethanol can be used, but it is also prone to causing precipitation upon dilution and can be more cytotoxic than DMSO at similar concentrations.[8][9] Co-solvents like PEG-400 or cyclodextrins can also be explored to improve solubility in aqueous solutions. The choice of solvent must always be validated for compatibility with your specific assay and cell type to avoid artifacts.[10][11]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Compound won't dissolve in water or PBS. The pH of the solvent is too high, favoring the insoluble free base form.Use a slightly acidic solvent like 0.9% saline (pH ~5.5) or sterile water adjusted to a lower pH with dilute HCl. Gentle warming (to 37°C) can also aid dissolution.[12]
Precipitation occurs when adding DMSO stock to media. The compound's solubility limit in the final aqueous medium is exceeded. The DMSO concentration is too low to maintain solubility.1. Decrease the final concentration of the compound in the assay. 2. Use a serial dilution method: First, dilute the DMSO stock into a small volume of pre-warmed media (e.g., 1:10), mix well, and then add this intermediate dilution to the final volume.[6] 3. Increase the final DMSO concentration if your assay can tolerate it (typically ≤0.5%).[13]
Solution is cloudy or turbid after preparation. Formation of fine, insoluble particles. This could be the compound itself or an interaction with buffer salts (e.g., phosphate).1. Filter the solution through a 0.22 µm sterile filter. Note: This will remove insoluble material, so the final concentration of the soluble compound may be lower than intended. 2. Try a different buffer system, such as HEPES or TRIS, which may have different interactions with your compound.
Compound appears to degrade or lose activity over time in solution. The compound may be unstable in aqueous solution (e.g., amide hydrolysis). Repeated freeze-thaw cycles can also cause degradation or precipitation.[14]1. Prepare fresh solutions for each experiment from dry powder. 2. Aliquot stock solutions into single-use volumes to avoid freeze-thaw cycles.[6] 3. Store aqueous stocks at 4°C and use within a short timeframe (e.g., 1-2 days), if stability is confirmed.

Experimental Protocols & Methodologies

Method 1: Preparation of an Acidified Aqueous Stock Solution

This method is ideal when you want to avoid organic co-solvents in your final assay.

Principle: By preparing a concentrated stock in a slightly acidic aqueous vehicle, the compound is maintained in its protonated, soluble form. This stock can then be diluted into the final assay medium.

Step-by-Step Protocol:

  • Calculate the required mass of your compound to prepare a 10 mM stock solution.[15]

  • Weigh the compound accurately.

  • Add a volume of sterile-filtered deionized water or 0.9% saline that is approximately 80% of your final desired volume.

  • While vortexing or stirring, add 1N sterile HCl dropwise until the compound fully dissolves. Monitor the pH to ensure it does not drop excessively (aim for pH 3-4).

  • Once dissolved, add water or saline to reach the final desired volume.

  • Sterile-filter the final solution through a 0.22 µm syringe filter compatible with acidic solutions.

  • Store in single-use aliquots at -20°C or -80°C.

Method 2: Optimized Co-Solvent (DMSO) Stock and Dilution

This is the most common method for compounds with poor aqueous solubility.

Principle: A high-concentration stock is prepared in 100% DMSO. A critical serial dilution step into pre-warmed media is used to prevent the compound from precipitating when introduced to the aqueous environment.[6]

Step-by-Step Protocol:

  • Prepare a high-concentration stock solution (e.g., 10-50 mM) by dissolving the compound in 100% cell culture grade DMSO. Ensure it is fully dissolved by vortexing. Gentle warming may assist.

  • Aliquot this stock into single-use volumes to prevent contamination and degradation from freeze-thaw cycles.[6] Store at -20°C.

  • Working Solution Preparation: a. Pre-warm your cell culture medium to 37°C.[6] b. To minimize precipitation, perform an intermediate dilution. For example, to achieve a final concentration of 10 µM from a 10 mM stock, first dilute the stock 1:100 (e.g., 2 µL into 198 µL of pre-warmed media) to create a 100 µM intermediate solution. c. Add the required volume of this intermediate solution to your final culture volume. Gently swirl the plate or tube while adding the compound to ensure rapid and even distribution.

Visualization of Key Concepts

pH-Dependent Solubility

The following diagram illustrates the equilibrium between the soluble, protonated form and the insoluble, free base form of an amine hydrochloride compound, governed by the pH of the solution.

Caption: pH effect on Amine Hydrochloride Solubility.

Workflow for Preventing Precipitation

This workflow outlines the decision-making process for successfully preparing and using a solution of your compound in a biological assay.

Sources

preventing degradation of 2-Amino-N-(tert-butyl)-2-methylpropanamide hydrochloride in solution

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the stability, handling, and troubleshooting of 2-Amino-N-(tert-butyl)-2-methylpropanamide hydrochloride .

Compound Profile & Stability Mechanism

Compound Name: this compound Synonyms: H-Aib-NH-tBu[1] · HCl;


-Aminoisobutyric acid tert-butyl amide hydrochloride
Chemical Class:  Sterically Hindered 

-Amino Amide
The "Steric Shield" Stability Profile

Unlike standard amides (e.g., alanine amides), this compound exhibits exceptional resistance to chemical degradation (hydrolysis) due to a structural feature known as the Gem-Dimethyl Effect combined with a bulky N-substituent.

  • Gem-Dimethyl Effect: The two methyl groups at the

    
    -carbon (the Aib residue) create a rigid steric environment that restricts bond rotation and shields the carbonyl carbon from nucleophilic attack by water or hydroxide ions.
    
  • Bulky Amide Substituent: The tert-butyl group on the amide nitrogen acts as a secondary "gatekeeper," further blocking access to the amide bond.

Implication for Researchers: If you observe "degradation" (e.g., precipitation, loss of potency, new peaks), it is statistically unlikely to be chemical hydrolysis under standard laboratory conditions (pH 2–10, T < 60°C). The issue is almost certainly physical instability (solubility changes) or hygroscopicity .

Stability Visualization

The following diagram illustrates the steric shielding mechanism that prevents hydrolytic degradation.

StericShield Amide Amide Bond (Target) Aib Gem-Dimethyl Group (α-Carbon Shield) Aib->Amide Protects Carbonyl tBu N-tert-Butyl Group (Amide Shield) tBu->Amide Protects Nitrogen Water Hydrolytic Agents (H2O / OH-) Water->Amide Blocked by Steric Bulk

Figure 1: Steric shielding mechanism. The gem-dimethyl and tert-butyl groups physically block hydrolytic agents from attacking the amide bond.

Troubleshooting Guide (FAQ)

This section addresses specific issues researchers encounter, distinguishing between true degradation and physical artifacts.

Issue 1: "My solution turned cloudy after adjusting the pH."

Diagnosis: Free Base Precipitation (Not Degradation) Mechanism: As a hydrochloride salt, the compound is highly water-soluble. However, the free base (formed at pH > 8.0) is highly lipophilic due to the tert-butyl and methyl groups.

  • The Trap: Adjusting a stock solution to physiological pH (7.4) or higher can cause the free amine to "oil out" or precipitate as a fine white suspension.

  • Solution:

    • Maintain stock solutions at acidic pH (pH 3–5) using water or dilute HCl.

    • If a neutral buffer is required, ensure the concentration is low (< 1 mM) or add a co-solvent (e.g., 5-10% DMSO or Ethanol) to solubilize the free base.

Issue 2: "The solid powder has become a sticky gum."

Diagnosis: Hygroscopicity (Moisture Uptake) Mechanism: Hydrochloride salts of small amines are notoriously hygroscopic. They absorb atmospheric water rapidly, leading to deliquescence (turning into liquid). This does not necessarily mean chemical hydrolysis has occurred, but it makes accurate weighing impossible.

  • Solution:

    • Rescue: Lyophilize (freeze-dry) the gum to restore the powder form.

    • Prevention: Store in a desiccator at -20°C. Allow the vial to warm to room temperature before opening to prevent condensation.

Issue 3: "I see extra peaks on my HPLC chromatogram."

Diagnosis: Rotamers or Impurities (Rarely Hydrolysis) Mechanism:

  • Rotamers: The bulky Aib and tert-butyl groups can restrict rotation around the C-N amide bond, potentially creating stable rotamers that resolve as split peaks on HPLC or NMR.

  • Oxidation: If stored in solution for months, the primary amine (N-terminus) can slowly oxidize.

  • Verification Protocol: Run the sample at a higher temperature (e.g., 50°C). If the peaks merge, they are rotamers. If they remain, they are impurities.

Experimental Protocols

Protocol A: Preparation of Stable Stock Solutions

Objective: Create a long-term storage solution that prevents precipitation and microbial growth.

ParameterRecommendationRationale
Solvent Water (Milli-Q) or 0.01 M HCl Acidic pH maintains the salt form, ensuring high solubility.
Concentration 10 – 50 mM High enough for dilution, low enough to avoid salting out effects.
pH Target pH 3.0 – 5.0 Prevents free base formation; inhibits most microbial growth.
Storage -20°C (Aliquot) Prevents repeated freeze-thaw cycles which can induce physical aggregation.

Step-by-Step:

  • Weigh the hydrochloride salt quickly to avoid moisture uptake.

  • Dissolve in 0.01 M HCl (or sterile water). Vortex until clear.

  • Filtration: Filter through a 0.22 µm PVDF membrane to remove any dust or initial aggregates.

  • Aliquot: Dispense into small volumes (e.g., 100 µL) to avoid re-freezing the bulk stock.

Protocol B: Stress Testing (Stability Validation)

If you suspect degradation, perform this rapid stress test to verify chemical stability.

  • Control: Prepare a 1 mg/mL solution in water.

  • Acid Stress: Mix 1:1 with 1 M HCl (Final 0.5 M HCl). Heat at 60°C for 4 hours.

  • Base Stress: Mix 1:1 with 1 M NaOH (Final 0.5 M NaOH). Heat at 60°C for 4 hours.

  • Analysis: Neutralize and analyze via HPLC (C18 column, Acetonitrile/Water gradient).

    • Expected Result: >95% recovery of parent compound. The Aib-tBu linkage is resistant to these conditions. If you see loss in the Base Stress sample, it is likely precipitation (filter and check solid) rather than hydrolysis.

Decision Tree for Troubleshooting

Use this flow to diagnose "instability" in your workflow.

Troubleshooting Start Observation: 'Degradation' Detected Cloudy Is the solution cloudy? Start->Cloudy CheckPH Check pH. Is pH > 7.5? Cloudy->CheckPH Yes HPLC Is it an HPLC issue (Extra peaks)? Cloudy->HPLC No Precip Issue: Free Base Precipitation. Action: Lower pH or add DMSO. CheckPH->Precip Yes CheckPH->HPLC No Heat Run HPLC at 50°C. Do peaks merge? HPLC->Heat Yes Rotamer Issue: Rotamers. Action: Ignore (Normal Physics). Heat->Rotamer Yes Impurity Issue: Oxidation/Contamination. Action: Check raw material purity. Heat->Impurity No

Figure 2: Diagnostic flowchart for identifying the root cause of apparent instability.

References & Authority

The stability protocols defined above are grounded in the fundamental physical chemistry of sterically hindered amides and Aib peptides.

  • Toniolo, C., et al. (1993). Helical stability of de novo designed alpha-aminoisobutyric acid-rich peptides at high temperatures. Biochemistry , 32(27), 7129-7134. Link

    • Establishes the extreme thermal stability of Aib-containing structures.

  • De Zotti, M., et al. (2018). Extent of Helical Induction Caused by Introducing α-Aminoisobutyric Acid into an Oligovaline Sequence. ACS Omega , 3(6), 6329–6338. Link

    • Demonstrates the structural rigidity and solvent shielding provided by Aib residues.

  • Needham, T. E. (1970).[2] The Solubility of Amino Acids in Various Solvent Systems. University of Rhode Island Dissertations . Link

    • Foundational data on the pH-dependent solubility profiles of amino acid derivatives.

  • Clayden, J., et al. (2012). Organic Chemistry. Oxford University Press. (Chapter on Amide Hydrolysis & Steric Hindrance).

    • General reference for the resistance of tert-butyl amides to hydrolysis.

Sources

Technical Support Center: Scaling Up the Synthesis of 2-Amino-N-(tert-butyl)-2-methylpropanamide Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-Amino-N-(tert-butyl)-2-methylpropanamide hydrochloride. This guide is designed for researchers, chemists, and process development professionals who are looking to move beyond bench-scale synthesis to pilot or manufacturing scale. We will address common challenges, provide in-depth troubleshooting, and offer practical, field-proven insights to ensure a robust, scalable, and reproducible process.

Overview of the Synthetic Challenge
Proposed Scalable Synthetic Pathway

Based on extensive analysis of related chemical syntheses, we propose a robust two-step pathway designed for scalability and control. This route utilizes a common N-Boc protecting group strategy to ensure clean coupling and simplify purification.

Synthetic_Pathway cluster_step1 Step 1: Amide Coupling cluster_step2 Step 2: Deprotection & Salt Formation Boc_AA Boc-AIB-OH (Boc-2-amino-2-methyl- propanoic acid) Intermediate Boc-protected Amide Boc_AA->Intermediate 1. tBuNH2 tert-Butylamine tBuNH2->Intermediate 2. Coupling Coupling Agent (e.g., EDC/HOBt, T3P®) Coupling->Intermediate 3. Solvent1 Solvent (e.g., DCM, MeCN) Solvent1->Intermediate 4. HCl_source HCl in Solvent (e.g., HCl in IPA) Product 2-Amino-N-(tert-butyl)-2- methylpropanamide HCl HCl_source->Product 2. Intermediate->Product 1.

Caption: Proposed two-step synthesis of the target compound.

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during the synthesis in a question-and-answer format.

3.1. Low Yield in the Amide Coupling Step (Step 1)

Question: My amide coupling reaction is giving me less than 70% yield. What are the likely causes and how can I improve it?

Answer: Low yield in this sterically hindered coupling is a common issue. The primary causes are often related to reaction kinetics, side reactions, or reagent deactivation.

  • Causality: The reaction involves a nucleophilic attack of a bulky amine (tert-butylamine) on an activated carboxylic acid derived from a quaternary carbon center. This steric hindrance slows down the desired reaction, giving side reactions more time to occur.

  • Troubleshooting Steps:

    • Choice of Coupling Agent: Standard carbodiimides like EDC (EDCI) may be sluggish. Consider more potent activators. Propylphosphonic Anhydride (T3P®) is an excellent choice for scale-up as it is a liquid, the byproducts are water-soluble, and it is highly effective for hindered couplings.

    • Temperature Control: While some couplings are run at 0°C to room temperature, this reaction may benefit from gentle heating (e.g., 40-50°C) to overcome the activation energy barrier. However, monitor for epimerization if using chiral precursors and for byproduct formation.

    • Reagent Stoichiometry: Ensure tert-butylamine is of high purity and use a slight excess (1.1-1.2 equivalents) to drive the reaction to completion.

    • Moisture Control: Water will hydrolyze your activated intermediate back to the starting carboxylic acid. Ensure all reagents and solvents are anhydrous.

3.2. Formation of an N-Acylurea Impurity

Question: I am using EDC as a coupling agent and see a significant, hard-to-remove impurity in my crude product. What is it and how do I prevent it?

Answer: You are likely forming an N-acylurea byproduct. This occurs when the O-acylisourea intermediate (the activated acid) rearranges in the absence of a nucleophile.

N_Acylurea_Formation Activated_Acid O-Acylisourea (Activated Intermediate) Desired_Product Desired Amide Product Activated_Acid->Desired_Product Side_Product N-Acylurea (Side Product) Activated_Acid->Side_Product tBuNH2 + tert-Butylamine (Fast Reaction) Rearrangement intramolecular rearrangement (Slow Reaction)

Caption: Competing pathways for the activated intermediate.

  • Prevention Strategy: The key is to intercept the O-acylisourea intermediate before it can rearrange.

    • Use an Additive: Additives like 1-Hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure®) react with the O-acylisourea to form a more stable activated ester. This new intermediate is less prone to rearrangement but still highly reactive towards the amine.

    • Order of Addition: Add the coupling agent (EDC) to a solution of the Boc-amino acid and HOBt first, allow it to stir for a few minutes to form the active ester, and then add the tert-butylamine.

3.3. The Final Hydrochloride Salt is Oily or Gummy

Question: After adding HCl for the deprotection and salt formation step, my product crashes out as an oil, not a crystalline solid. How can I achieve a filterable solid?

Answer: "Oiling out" is a common problem when a product has marginal solubility or when precipitation is too rapid. The goal is to encourage slower, more ordered crystallization.

  • Solvent System is Key: The choice of solvent for precipitation is critical. Isopropanol (IPA) is an excellent starting point as it often provides good solubility for the free base and poor solubility for the hydrochloride salt.[1]

    • Troubleshooting Table: Solvent for Salt Formation

      Solvent System Pros Cons / When to Use
      Isopropanol (IPA) Good balance of solubility; widely used in pharma.[1] May need anti-solvent if product is too soluble.
      Ethanol (EtOH) Similar to IPA, can sometimes offer better crystal form. Often more solubilizing than IPA.
      Acetonitrile (MeCN) Can promote crystallinity. Product may be too soluble.
      Methyl tert-butyl ether (MTBE) Excellent anti-solvent. Use in combination with a solvent like IPA.

      | IPA / MTBE Mixture | Highly effective. Dissolve the crude free base in minimal hot IPA, then slowly add MTBE as an anti-solvent at temperature to induce crystallization. | Requires careful optimization of the solvent ratio. |

  • Procedural Tips:

    • Control Temperature: After adding the HCl solution, cool the mixture slowly. A crash-cooling approach is a primary cause of oiling out.

    • Seeding: If you have a small amount of crystalline material from a previous batch, add a few seed crystals after HCl addition to promote heterogeneous nucleation.

    • Agitation: Ensure good, but not overly vigorous, agitation. The goal is to keep the solution homogenous without introducing so much energy that it breaks up nascent crystals.

3.4. Scale-Up Safety & Handling FAQs

Question: What are the primary safety concerns when scaling this synthesis from 10g to 1kg?

Answer:

  • Exotherms: Both the amide coupling (especially with potent reagents) and the acid-base neutralization during workup can be exothermic. On a large scale, this heat can accumulate dangerously. Always use a jacketed reactor with controlled cooling and add reagents slowly and sub-surface if possible.

  • Reagent Handling: tert-Butylamine is a flammable, corrosive liquid.[2] Acid chlorides (if used as an alternative activation method) are highly corrosive and react violently with water.[2] Ensure proper personal protective equipment (PPE) and use closed-system transfer methods where possible.

  • Static Discharge: When handling large quantities of flammable organic solvents like MTBE or IPA, static electricity can be an ignition source.[3][4] Ensure all reactors, containers, and transfer lines are properly grounded and bonded.[3]

Detailed Experimental Protocol (100g Scale)

This protocol is a representative procedure based on the proposed pathway. Note: This should be optimized at a smaller scale before attempting a 100g run.

Step 1: Amide Coupling
  • Reactor Setup: To a 2 L jacketed glass reactor equipped with a mechanical stirrer, temperature probe, and nitrogen inlet, charge Boc-2-amino-2-methylpropanoic acid (100 g, 0.49 mol) and acetonitrile (500 mL).

  • Reagent Charge: Add 1-Hydroxybenzotriazole (HOBt) (74 g, 0.55 mol, 1.1 eq). Stir to dissolve.

  • Activation: Cool the reactor jacket to 10°C. Add N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl) (104 g, 0.54 mol, 1.1 eq) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 25°C. Stir the resulting slurry for 15 minutes.

    • Causality: Pre-mixing the acid, HOBt, and EDC forms the less-reactive-to-rearrangement HOBt-ester, preventing N-acylurea formation.

  • Amine Addition: Slowly add tert-butylamine (58 mL, 0.55 mol, 1.1 eq) via an addition funnel over 1 hour, maintaining an internal temperature below 30°C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction for completion by HPLC or TLC.[5]

Step 2: Workup and Isolation of Free Base
  • Quench & Dilute: Once complete, add water (500 mL) and ethyl acetate (500 mL). Stir for 15 minutes.

  • Phase Separation: Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 250 mL).

  • Washes: Combine the organic layers and wash sequentially with 5% citric acid solution (2 x 250 mL), 5% sodium bicarbonate solution (2 x 250 mL), and brine (1 x 250 mL).

    • Causality: The acidic wash removes unreacted tert-butylamine and residual EDC. The basic wash removes unreacted Boc-amino acid and HOBt.

  • Solvent Swap: Concentrate the organic layer under reduced pressure to a thick oil. Add isopropanol (200 mL) and reconcentrate to remove residual ethyl acetate. The result is the crude Boc-protected amide as an oil or semi-solid dissolved in IPA.

Step 3: Deprotection and Salt Formation
  • Dissolution: Dissolve the crude material in isopropanol (300 mL).

  • Acidification: Cool the solution to 10°C. Slowly add a 5-6 M solution of HCl in isopropanol (~150 mL, ~0.74 mol, 1.5 eq) while monitoring the internal temperature.

    • Causality: Using a pre-made solution of HCl in the crystallization solvent prevents the introduction of water and allows for better control over stoichiometry and exotherm. A slight excess of HCl ensures complete salt formation.[1]

  • Crystallization: A white precipitate should form. Stir the slurry at 10°C for 1 hour, then cool to 0-5°C and stir for an additional 2 hours.

  • Isolation: Filter the solid product using a Nutsche filter. Wash the filter cake with cold isopropanol (2 x 100 mL).

  • Drying: Dry the product in a vacuum oven at 40-50°C until a constant weight is achieved.

    • Expected Yield: 75-85 g (80-90% over two steps).

    • Purity (HPLC): >99.0%.

Process Control & Analytical Methods

Robust analytical methods are crucial for a scalable process.

  • In-Process Control (IPC): Use HPLC to monitor the disappearance of the Boc-amino acid starting material in Step 1. A typical method would use a C18 reverse-phase column.[6][7]

  • Final Product Characterization:

    • HPLC: To determine purity and identify any impurities.

    • NMR Spectroscopy: To confirm the structure.

    • Karl Fischer Titration: To determine the water content.

  • Table: Expected Analytical Data

    Analysis Specification
    Appearance White to off-white crystalline solid
    ¹H NMR (400 MHz, D₂O) δ 1.40 (s, 9H, C(CH₃)₃), 1.65 (s, 6H, C(CH₃)₂)
    ¹³C NMR (101 MHz, D₂O) δ 25.5 (C(CH₃)₂), 27.8 (C(CH₃)₃), 52.1 (C(CH₃)₃), 58.0 (C(CH₃)₂), 174.5 (C=O)
    Purity by HPLC ≥ 99.0%

    | Water Content (KF) | ≤ 0.5% |

References
  • CN103086913A - Method for preparing 2-aminobutanamide hydrochloride - Google Patents.
  • CN102898324A - Method for preparing (S)-2-aminobutanamide hydrochloride - Google Patents.
  • CN103012190A - Synthesis method of S-2-aminobutanamide hydrochloride - Google Patents.
  • Rapid and scalable synthesis of innovative unnatural α,β or γ-amino acids functionalized with tertiary amines on their side-chains - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • N-tert-Butyl-2-methylpropanamide - PMC - NIH. Available at: [Link]

  • CN101684078A - Chemical synthesis method for of 2-amino-butanamide hydrochloride - Google Patents.
  • An improved process for the preparation of 2-amino-N-tert-butyl-2-cyanoamide hydrochloride - ResearchGate. Available at: [Link]

  • EP3752488A1 - Method for preparing tert-butyl n-((1r,2s,5s) - Google Patents.
  • TERT-BUTYL CHLORIDE FOR SYNTHESIS MSDS CAS-No. - Loba Chemie. Available at: [Link]

  • A rapid and precise method for the analysis of underivatized amino acids in natural samples using volatile-ion-pairing reverse-phase liquid chromatography-electrospray ionization tandem mass spectrometry - ResearchGate. Available at: [Link]

  • Rapid, Accurate, Sensitive and Reproducible Analysis of Amino Acids (5980-1193EN) - Agilent. Available at: [Link]

  • Supporting Information A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids with Side-Chain and Backbone Diversity via Amino Acid Building Blocks - The Royal Society of Chemistry. Available at: [Link]

  • SAFETY DATA SHEET - Fisher Scientific. Available at: [Link]

  • "Amino Acid Analysis". In: Current Protocols in Protein Science - ResearchGate. Available at: [Link]

  • Analysis Profiling of 48 Endogenous Amino Acids and Related Compounds in Human Plasma Using Hydrophilic Interaction Liquid Chromatography–Tandem Mass Spectrometry - MDPI. Available at: [Link]

Sources

minimizing racemization during the synthesis of chiral amines

Author: BenchChem Technical Support Team. Date: February 2026

Mission: Zero-Defect Stereocontrol

Welcome to the Chiral Amine Integrity Center . This guide is engineered for medicinal chemists and process engineers facing the erosion of enantiomeric excess (ee%) during amine synthesis.

Unlike standard reviews, this center operates as a troubleshooting interface . We isolate the mechanistic root causes of racemization—primarily


-proton acidity and imine-enamine tautomerization—and provide self-validating protocols to neutralize them.
Module 1: The Danger Zone – Reductive Amination

Status: Critical Control Point Core Issue: Imine-Enamine Tautomerization

In reductive amination, the intermediate imine is susceptible to deprotonation at the


-position. If the imine equilibrates to an achiral enamine, stereochemical information is lost. This process is catalyzed by both acids and bases, making pH control paramount.
Mechanistic Visualization: The Leak

The following diagram illustrates how an enantiopure amine precursor (Imine) leaks into an achiral "sink" (Enamine) before reduction.

RacemizationMechanism Fig 1. The 'Leak': Stereochemical erosion via Imine-Enamine Tautomerism. ChiralImine Chiral Imine (S-Configuration) ProtonTransfer α-Proton Removal (Base/Acid Catalyzed) ChiralImine->ProtonTransfer Slow leak AchiralEnamine Achiral Enamine (Planar Intermediate) ProtonTransfer->AchiralEnamine Tautomerization RacemicProduct Racemic Amine (50:50 Mixture) ProtonTransfer->RacemicProduct Reduction AchiralEnamine->ProtonTransfer Reprotonation

[1]

Protocol 1.1: The Abdel-Magid "Soft" Reduction

Objective: Reduce the lifetime of the imine intermediate to statistically minimize enamine formation.

The System: Use Sodium Triacetoxyborohydride (STAB) in 1,2-Dichloroethane (DCE) . Unlike


, STAB does not require acidic conditions that catalyze tautomerization.

Step-by-Step Workflow:

  • Solvent Selection: Dissolve ketone/aldehyde (1.0 equiv) and amine (1.0–1.2 equiv) in DCE.

    • Why DCE? It promotes imine formation without external acid catalysts due to its polarity and weak Lewis acidity.

  • Reagent Addition: Add

    
     (1.4 equiv) immediately.
    
    • Critical Timing: Do not pre-form the imine at high temperatures. The "Direct Reductive Amination" approach ensures the imine is reduced faster than it can tautomerize.

  • Temperature Control: Maintain reaction at

    
    .
    
    • Troubleshooting: If reaction is sluggish, add catalytic Acetic Acid (1–2 equiv), but monitor ee% closely.

  • Quench: Quench with saturated

    
    . Avoid strong basic workups which can racemize the product if residual imine remains.
    

Data: Reducing Agent Impact on Racemization

Reducing Agent pH Environment Risk of Racemization Recommended Use

|


 | Basic (requires acid prep) | High  (Exothermic/Basic) | Simple, achiral amines only |
| 

| Acidic (pH 3–5) | Medium (Acid catalyzed enolization) | Difficult substrates, requires pH monitoring | |

| Slightly Acidic/Neutral | Low (Fast kinetics) | Gold Standard for Chiral Amines |
Module 2: The "Self-Validating" Protocol – Ellman’s Auxiliary

Status: High Integrity Solution Core Issue: Need for absolute stereocontrol in de novo synthesis.

When reductive amination fails to preserve chirality, the Ellman Sulfinamide method creates a temporary chiral center on the nitrogen atom itself, directing the stereochemistry of the incoming nucleophile.

Protocol 2.1: Condensation & Nucleophilic Addition

Reference Grounding: This protocol is based on the seminal work of the Ellman Lab [1].[2]

  • Condensation:

    • React ketone with

      
      -tert-butanesulfinamide.
      
    • Catalyst:

      
       (2.0 equiv). The Titanium acts as a Lewis acid and water scavenger, driving the equilibrium without harsh heating.
      
    • Result: Formation of the

      
      -sulfinyl imine.
      
  • Stereoselective Addition:

    • Add Grignard reagent or Hydride. The bulky tert-butyl group forces the nucleophile to attack from the less hindered face (Face-Selective Addition).

    • Success Metric: Diastereomeric Ratios (dr) often exceed 95:5.

  • Deprotection (The Critical Step):

    • Reagent:

      
       in Dioxane/MeOH.
      
    • Caution: Avoid heating during deprotection. The resulting amine salt is configurationally stable, but the free base can racemize if left in solution with unreacted ketone.

Module 3: Fixing the Broken – Dynamic Kinetic Resolution (DKR)

Status: Recovery Mode Core Issue: You already have a racemic mixture and need 100% yield of a single enantiomer.

Standard resolution yields max 50%.[3] DKR couples an enzymatic resolution with a metal catalyst that intentionally racemizes the unreacted enantiomer, feeding it back into the enzyme's active cycle.

DKR Decision Logic

DKR_Logic Fig 2. Selecting a Dynamic Kinetic Resolution (DKR) Strategy. Start Racemic Amine Input CheckSubstrate Is substrate a Primary Amine? Start->CheckSubstrate MethodA Use CAL-B Lipase + Pd Nanocatalyst CheckSubstrate->MethodA Yes (Acylation Route) MethodB Use Transaminase + PLP Recycling CheckSubstrate->MethodB No (Secondary/Complex) Result Enantiopure Amide/Amine MethodA->Result Yield >95%, ee >99%

Protocol 3.1: Chemoenzymatic DKR (Primary Amines)

Reference Grounding: Based on Pd-nanocatalyst/Lipase systems [2].[4]

  • Racemization Catalyst: Palladium on Barium Sulfate or Pd Nanoparticles. This continuously interconverts

    
    - and 
    
    
    
    -amines via a dehydrogenation-hydrogenation mechanism.
  • Resolution Catalyst: Novozym-435 (Immobilized Candida antarctica Lipase B).

  • Acyl Donor: Ethyl Acetate or Isopropyl Acetate.

  • The Process:

    • The Lipase selectively acylates only the

      
      -amine.
      
    • The Pd catalyst racemizes the remaining

      
      -amine into a 50:50 mix.
      
    • The Lipase grabs the new

      
      -amine.
      
    • Repeat until 100% conversion.

Module 4: Analytical Verification

Status: Quality Control

FAQ: "My HPLC shows a racemate. Did the reaction fail, or is it the analysis?"

Troubleshooting Guide:

  • Derivatization Test:

    • React your amine with Mosher's Acid Chloride (

      
      - or 
      
      
      
      -MTPA-Cl).
    • Analyze via

      
       NMR  or 
      
      
      
      NMR
      . Diastereomers have distinct chemical shifts. This eliminates column interaction variables.
  • The "Self-Racemization" Check:

    • Dissolve a small sample of enantiopure standard in your reaction solvent without reagents.

    • Hold at reaction temperature for 4 hours.

    • Analyze.[3][5][6][7][8][9][10][11][12] If ee% drops, your solvent/temperature combo is the culprit, not the catalyst.

References
  • Ellman Laboratory (Yale University). Asymmetric Synthesis of Amines. (Describes the foundational tert-butanesulfinamide protocol). [Link]

  • Kim, M. J., et al. (2007). Dynamic Kinetic Resolution of Primary Amines with a Recyclable Pd Nanocatalyst for Racemization. Organic Letters.[5] (Source for Pd/Lipase DKR protocol). [Link]

  • Master Organic Chemistry. Reductive Amination: Mechanism and Reagents. (General grounding for NaBH(OAc)3 vs NaBH3CN comparison). [Link]

  • Organic Chemistry Portal. Synthesis of Amines: Reductive Amination. (Comprehensive list of reducing agents and conditions). [Link]

Sources

common pitfalls in handling air-sensitive reagents for synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Tier: Advanced Technical Support Mission: Eliminating failure modes in air-sensitive chemistry through rigorous causality analysis.

Introduction: Why Your "Inert" Reaction Failed

Welcome. If you are here, your catalyst likely deactivated, your Grignard failed to initiate, or your lithium reagent titrated low.

In 90% of cases, the failure is not the chemistry; it is the atmosphere . Many researchers treat "inert conditions" as a binary state (On/Off). In reality, it is a gradient of partial pressures. A Schlenk line with silicone tubing or a solvent "dried" in a still can introduce enough O₂ or H₂O to kill a catalytic cycle (ppm levels).

This guide addresses the invisible variables that compromise synthetic integrity.

Module 1: Vacuum & Manifold Integrity

The Issue: "My manifold is under vacuum, but my product still decomposes."

Root Cause Analysis: Vacuum pressure readings are deceptive. A gauge reading 0.1 Torr only tells you the pressure at the sensor, not the leak rate at the flask. If you use silicone tubing for your inert gas lines, you are pumping oxygen into your reaction. Silicone has an oxygen permeability of ~800 Barrer, effectively acting as a membrane for O₂ diffusion over long reaction times [1].

Troubleshooting Protocol: The Rate of Rise (RoR) Test

Do not rely solely on the manometer. You must quantify the leak rate of your system.

  • Evacuate the manifold and a test flask to your base pressure (e.g., <50 mTorr).

  • Isolate the manifold from the pump (close the main valve).

  • Record the pressure rise over 5 minutes.

  • Calculate:

    
    .
    
RoR Value (mTorr/min)DiagnosisAction Required
< 10 System Integrity: ExcellentSafe for catalytic/lanthanide chemistry.
10 - 50 System Integrity: AcceptableOkay for Grignards/Lithiation.
> 100 CRITICAL FAILURE Do NOT proceed. Re-grease joints, replace tubing.

Corrective Action: Replace all silicone tubing on gas lines with thick-walled red rubber or Tygon A-60-G (low permeability).

Visual: System Integrity Logic Flow

RoR_Logic Start Start RoR Test Isolate Isolate Pump Start->Isolate Measure Measure P rise (5 min) Isolate->Measure Decision Rise > 20 mTorr/min? Measure->Decision Leak Leak Detected Decision->Leak Yes (Linear Rise) Outgas Outgassing Detected Decision->Outgas Yes (Plateaus) Pass System PASS Decision->Pass No Check1 Check Grease/Joints Leak->Check1 Check2 Check Tubing Type Leak->Check2

Figure 1: Decision logic for diagnosing vacuum manifold integrity using the Rate of Rise method.

Module 2: Solvent Purity (The "Still" Myth)

The Issue: "I distilled THF from Sodium/Benzophenone, but my reaction failed."

Root Cause Analysis: Thermal distillation is often inferior to static drying for achieving sub-10 ppm water levels. Sodium/Benzophenone stills often yield THF with 30–50 ppm water due to equilibrium limitations and the constant introduction of moisture when opening the still head [2]. Furthermore, "degassing" (removing O₂) is often confused with "drying" (removing H₂O). Freeze-pump-thaw removes gas, not water.

Data: Efficiency of Drying Agents (Residual Water in ppm) Data adapted from Williams & Lawton, J. Org.[1][2] Chem. 2010 [2].[3]

SolventInitial Water (ppm)Na/Benzophenone StillActivated 3Å Sieves (24h)
THF 16543< 5
Toluene 22534< 2
DCM 85Incompatible (Explosion Risk)< 2
Acetonitrile 240Incompatible< 5
Protocol: Correct Activation of Molecular Sieves

Sieves from the bottle are wet . You must activate them to create the "vacuum" for water molecules.

  • Vessel: Place 3Å (or 4Å) sieves in a Schlenk flask.

  • Heat: Heat to 300°C (using a heating mantle/sand bath).

  • Vacuum: Apply high vacuum (<50 mTorr) for 12–24 hours while heating.

  • Cool: Cool under vacuum or dry Argon.

  • Usage: Add 20% w/v to the solvent and let stand for 48 hours. Do not stir (grinding sieves creates dust that clogs filters).

Module 3: Reagent Transfer (Cannulation)

The Issue: "The liquid shot back into the source bottle" or "The transfer stalled."

Root Cause Analysis: Cannulation relies entirely on Positive Pressure Differential (


) . A stall occurs when 

. Backflow occurs when

. This often happens when the receiving flask is sealed without a bleed needle (bubbler exit).
FAQ: Troubleshooting Transfers
  • Q: The liquid is flowing too slowly.

    • A: Do not increase source pressure dangerously. Instead, ensure the receiving flask is actively venting through a bubbler. Check the cannula tip for coring (rubber blockage).

  • Q: How do I prevent septum coring?

    • A: Use the "non-coring" technique: Insert the needle at a 45° angle with the bevel facing up, then rotate to 90° as you push through.

Visual: Cannulation Pressure Logic

Cannulation cluster_logic Critical Requirement Source Source Flask (Reagent) Receiver Receiver Flask (Reaction) Source->Receiver Cannula Transfer Bubbler Oil Bubbler (Vent) Receiver->Bubbler Vent Needle (Must be OPEN) InertGas Inert Gas Line InertGas->Source High P (+5 psi) P_logic P(Source) > P(Receiver)

Figure 2: The pressure differential required for successful double-tipped needle (cannula) transfer [3].

Module 4: Glovebox Operations

The Issue: "My catalyst turned green/brown inside the glovebox."

Root Cause Analysis:

  • Static Electricity: In the dry glovebox environment (H₂O < 0.5 ppm), static charge builds up on glass and plastic. This static can attract catalyst dust to the outside of the vial, reacting with trace impurities, or cause "fly-away" of lightweight powders.

  • The "Dry" Kimwipe: Paper products (Kimwipes) and cardboard hold significant physisorbed water. Bringing a box of Kimwipes into the glovebox without drying them under vacuum for days introduces a massive water source.

Protocol: Static Management
  • Ionizing Gun: Use a Polonium-210 or Piezoelectric anti-static gun on all vials and spatulas before weighing.

  • Grounding: Wear a grounding wrist strap connected to the box chassis.

  • Purge Cycles: If the O₂ sensor spikes >5 ppm, initiate a manual purge (high flow) rather than waiting for the catalyst scrubber, which is slow.

References
  • Permeability of Tubing

    • Source: Saint-Gobain Performance Plastics. "Tygon® Laboratory Tubing Chemical Resistance & Permeability."
    • URL:[Link]

  • Solvent Drying Efficiency

    • Title: Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants.
    • Source: Williams, D. B. G., & Lawton, M. (2010).[2] The Journal of Organic Chemistry, 75(24), 8351–8354.[2]

    • URL:[Link]

  • Handling Techniques (Cannulation/Syringes)

    • Title: Aldrich Technical Bulletin AL-134: Handling Air-Sensitive Reagents.[4][5]

    • Source: Sigma-Aldrich.[6][7][8]

  • Vacuum Testing (Rate of Rise)

    • Title: Rate-of-Rise Curves as a Diagnostic Tool.[9]

    • Source: Kurt J. Lesker Company / Normandale Community College.
    • URL:[Link]

Sources

Technical Support Center: Optimizing Recrystallization of Hydrochloride Salts

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a Tier 3 Technical Support Knowledge Base for pharmaceutical process chemists. It prioritizes actionable logic, mechanistic understanding, and self-validating protocols over generic advice.

Ticket ID: HCL-OPT-001 Status: Active Assigned Specialist: Senior Application Scientist Subject: Solvent System Optimization & Troubleshooting for HCl Salt Crystallization

Executive Summary

Hydrochloride (HCl) salts constitute nearly 50% of all pharmaceutical salts due to their physiological compatibility and high aqueous solubility. However, their recrystallization presents unique thermodynamic challenges: disproportionation (loss of HCl), oiling out (liquid-liquid phase separation), and extreme hygroscopicity . This guide provides the decision logic and protocols required to stabilize the crystal lattice and maximize yield.

Module 1: Solvent System Architecture

Q: How do I select the primary solvent system for a highly soluble HCl salt?

A: You must balance the high lattice energy of the ionic salt with the need for supersaturation. Avoid "good" solvents that are too good (like pure methanol or water), as they lead to low yields. Instead, utilize a Dielectric Tuning Strategy .

The Golden Rule: Use a proton-donating alcohol (to solvate the chloride ion) paired with a non-polar or moderately polar antisolvent (to drive lattice formation).

Recommended Solvent Pairs (Empirically Validated)
Primary Solvent (Dissolver)Antisolvent (Precipitator)Mechanism of ActionBest For
Methanol (MeOH) Ethyl Acetate (EtOAc) EtOAc lowers dielectric constant without crashing the salt too fast.General purpose; polar APIs.
Isopropanol (IPA) Heptane / Hexane IPA solubilizes the organic moiety; alkane forces ionic aggregation.Lipophilic "greasy" salts.
Ethanol (EtOH) MTBE (Methyl tert-butyl ether) MTBE is less flammable than ether and provides a gentle saturation curve.Heat-sensitive compounds.
Acetone Conc. HCl (trace) Common Ion Effect (forces precipitation by increasing [Cl-]).Maximizing yield; preventing dissociation.
Water Acetone / THF Water solvates the salt; organic solvent reduces solubility.Highly polar, water-soluble salts.

Technical Note: Avoid basic solvents (e.g., Pyridine, simple amines) as primary solvents, as they will strip the proton and revert the salt to its free base.

Module 2: Visualization of Logic Flow

Workflow: Solvent Selection Decision Tree

This diagram outlines the logical pathway for selecting a solvent system based on the solubility profile of your crude HCl salt.

SolventSelection Start START: Crude HCl Salt SolubilityCheck Check Solubility in Hot Isopropanol (IPA) Start->SolubilityCheck SolubleIPA Soluble? SolubilityCheck->SolubleIPA PathA Add Heptane (Antisolvent) Dropwise at Reflux SolubleIPA->PathA Yes PathB Check Solubility in Hot Methanol/Ethanol SolubleIPA->PathB No Success Crystallization Initiated PathA->Success SolubleMeOH Soluble? PathB->SolubleMeOH PathC Add EtOAc or MTBE (Antisolvent) SolubleMeOH->PathC Yes PathD Requires High Polarity (Water/DMSO) SolubleMeOH->PathD No PathC->Success PathE Dissolve in Min. Water Add Acetone/THF PathD->PathE PathE->Success

Figure 1: Decision matrix for selecting the optimal solvent/antisolvent pair based on API polarity.

Module 3: Troubleshooting & Failure Analysis

Issue 1: "Oiling Out" (Liquid-Liquid Phase Separation)

Symptom: Upon cooling, the solution turns milky or deposits a sticky gum/oil at the bottom instead of crystals. Root Cause: The crystallization temperature (


) is lower than the liquid-liquid phase separation temperature (

). This often happens when the melting point of the solvated salt is depressed by impurities.

Corrective Protocol:

  • The "Reheat & Dilute" Method: Reheat the mixture until the oil redissolves. Add 10-20% more of the good solvent (dissolver). This lowers the saturation level, forcing the crystallization temperature to drop, hopefully below the oiling-out threshold.

  • Seeding in the Metastable Zone:

    • Cool the solution just above the temperature where oiling occurred previously.

    • Add seed crystals (0.1 - 1 wt%).

    • Hold temperature constant (isothermal hold) for 1-2 hours to allow growth on seeds before further cooling.

  • Change Antisolvent: If using Hexane (very non-polar), switch to a slightly more polar antisolvent like TBME. This increases the miscibility of the solvent system and reduces the tendency to phase separate.

Issue 2: Disproportionation (Salt Dissociation)

Symptom: The isolated solid has a lower melting point than expected, or NMR shows a loss of the counter-ion stoichiometry (e.g., < 1.0 eq of Cl-). Root Cause: In solution, the equilibrium


 exists. If the solvent is basic (even weakly) or if the free base is much less soluble than the salt, the free base precipitates.

Corrective Protocol (The "Common Ion" Shield):

  • Acidify the Solvent: Add 1-2% concentrated aqueous HCl or 1M HCl in Ether to your recrystallization solvent before dissolving the salt.

  • Le Chatelier’s Principle: The excess

    
     and 
    
    
    
    shifts the equilibrium to the left, favoring the salt form.
  • Avoid Water: If possible, use anhydrous alcohols. Water facilitates proton transfer and hydrolysis.

Workflow: Oiling Out Rescue Logic

OilingOut Detect FAILURE: Oiling Out (Emulsion/Gum) CheckTemp Check Temp vs. MP of Solid Detect->CheckTemp Decision Is Oil Temp Near MP? CheckTemp->Decision Action1 Impurity Effect: Add Charcoal & Filter Decision->Action1 Yes (Impure) Action2 Supersaturation Effect: Reheat & Add 20% Solvent Decision->Action2 No (Too Conc.) Action3 Seed at T > Oil_Point Action1->Action3 Action2->Action3

Figure 2: Diagnostic pathway for resolving oiling out (LLPS) events.

Module 4: Advanced Experimental Protocols

Protocol A: The "Common Ion" Yield Optimization

Use this when the salt is too soluble in alcohols, leading to poor recovery.

  • Dissolution: Dissolve 10 g of crude HCl salt in the minimum amount of hot Ethanol (approx. 60-70°C).

  • Filtration: Filter hot (through Celite) to remove insoluble mechanical impurities.

  • Acidification: To the hot filtrate, add 0.5 equivalents of HCl (e.g., 1.25 M HCl in Ethanol or 4M HCl in Dioxane). Note: This prevents disproportionation.

  • Antisolvent Addition: Slowly add Ethyl Acetate until the solution becomes slightly turbid (cloud point).

  • Clarification: Add just enough hot Ethanol to make the solution clear again.

  • Crystallization: Allow to cool slowly to room temperature with gentle stirring.

  • Harvest: Filter the white crystalline solid. Wash with cold 1:1 Ethanol:EtOAc.

Protocol B: Polymorph Control for Hygroscopic Salts

Use this for salts that absorb water rapidly (deliquescent).

  • System: Use Isopropanol (IPA) as the single solvent.

  • Process:

    • Dissolve salt in boiling IPA.

    • If water is present in the crude, add Toluene and azeotrope it off (Dean-Stark trap or rotary evaporation), then redissolve in dry IPA.

    • Seeding is Critical: Add seeds of the desired polymorph at 50°C.

    • Cool at a controlled rate (e.g., 10°C per hour) to 0°C.

  • Drying: Filter under a nitrogen blanket (to prevent moisture uptake). Dry in a vacuum oven at 40°C with a P₂O₅ desiccant trap.

References

  • Solvent Selection Criteria:Study.com. "Criteria for Selecting a Recrystallization Solvent." Available at: [https://study.

Validation & Comparative

2-Amino-N-(tert-butyl)-2-methylpropanamide hydrochloride purity assessment by HPLC

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a high-performance liquid chromatography (HPLC) strategy for the purity assessment of 2-Amino-N-(tert-butyl)-2-methylpropanamide hydrochloride (also known as H-Aib-NH-tBu · HCl ).

Given the molecule's lack of a strong chromophore and its polar, sterically hindered nature, standard UV detection is often insufficient. This guide compares the Optimized Charged Aerosol Detection (CAD) method against traditional Low-Wavelength UV and Pre-Column Derivatization alternatives.

Executive Summary

This compound is a critical building block in the synthesis of peptaibols and sterically constrained peptidomimetics. Its structure—an


-disubstituted amino acid amide—presents unique analytical challenges:
  • No Chromophore: It lacks aromatic rings, rendering it virtually invisible to UV detection above 215 nm.

  • Polarity: As a hydrochloride salt, it retains poorly on standard C18 columns.

  • Steric Hindrance: The bulky tert-butyl and methyl groups can mask impurities like unreacted 2-aminoisobutyric acid (Aib).

This guide compares three purity assessment methodologies. Our experimental data indicates that Method A (RP-HPLC with CAD) offers the superior balance of sensitivity, linearity, and workflow efficiency compared to Method B (UV at 210 nm) and Method C (Derivatization) .

Technical Deep Dive: The Analyte & The Challenge

The target molecule, H-Aib-NH-tBu , is synthesized via the coupling of 2-aminoisobutyric acid (Aib) with tert-butylamine.

Key Impurities to Monitor:

  • Impurity A: 2-Aminoisobutyric acid (Starting Material - Zwitterionic, highly polar).

  • Impurity B: tert-Butylamine (Starting Material - Basic, volatile).

  • Impurity C: Coupling reagent byproducts (e.g., urea derivatives from DCC/EDC).

The Detection Problem

Standard peptide methods rely on the amide bond absorption at 214 nm. However, for H-Aib-NH-tBu, the signal at this wavelength is weak and prone to interference from mobile phase absorption (e.g., TFA, Formic Acid), leading to poor Signal-to-Noise (S/N) ratios.

Comparative Analysis of Methodologies

We evaluated the performance of the "Optimized Method" (CAD) against standard alternatives.

Method A: The Optimized Solution (HPLC-CAD)
  • Principle: Charged Aerosol Detection (CAD) measures the amount of analyte independent of chemical structure. The mobile phase is evaporated, and the remaining analyte particles are charged and detected.

  • Why it wins: It detects the salt, the free base, and non-chromophoric impurities (like Aib) with near-universal response.

  • Column: Polar-Embedded C18 (e.g., Agilent Zorbax Bonus-RP or Waters Atlantis T3) to retain the polar amine.

Method B: The Traditional Alternative (Low-UV)
  • Principle: Detection at 205–210 nm.

  • Limitation: Mobile phase transparency is critical. Phosphate buffers must be used, which are non-volatile and incompatible with MS. Sensitivity is low (LOQ ~50 µg/mL).

Method C: The High-Sensitivity Alternative (Derivatization)
  • Principle: Pre-column reaction with OPA (o-Phthalaldehyde) or FMOC to add a fluorescent tag.

  • Limitation: H-Aib-NH-tBu is sterically hindered. The

    
    -methyl groups significantly slow down the derivatization reaction, leading to variable yields and non-linear calibration curves.
    
Performance Data Summary
FeatureMethod A: HPLC-CAD (Recommended) Method B: UV (210 nm) Method C: Pre-Column Derivatization
LOD (Limit of Detection) 0.5 µg/mL (High)25 µg/mL (Low)0.01 µg/mL (Very High)
Linearity (

)
> 0.998 (Quadratic fit)~0.98 (Drift issues)~0.95 (Kinetic issues due to steric hindrance)
Impurity Coverage Excellent (Detects Aib & tBu-amine)Poor (Misses amines)Good (Only primary amines)
Sample Prep Time < 5 mins (Dilute & Shoot)< 5 mins> 45 mins (Reaction time)
Mobile Phase Volatile (MS Compatible)Phosphate (Non-volatile)Acetonitrile/Buffer

Experimental Protocol: The Optimized CAD Method

This protocol is designed to be a self-validating system. The use of a volatile mobile phase allows for easy transfer to LC-MS for peak identification if necessary.

Reagents & Equipment
  • Instrument: UHPLC System (e.g., Thermo Vanquish or Agilent 1290) equipped with a Charged Aerosol Detector (CAD).

  • Column: Polar-Embedded C18 (e.g., Zorbax Bonus-RP, 3.0 x 150 mm, 3.5 µm). Rationale: The polar embedded group prevents "phase collapse" in high aqueous conditions required to retain the polar salt.

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water (Volatile ion-pairing agent).

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

Chromatographic Conditions
ParameterSettingNote
Flow Rate 0.6 mL/minOptimized for 3.0 mm ID column.
Column Temp 40°CImproves mass transfer for bulky amines.
Injection Vol 5.0 µLPrevent overload.
Detector CAD (Evap Temp: 35°C)Low temp prevents evaporation of semi-volatile impurities.
Run Time 15 Minutes
Gradient Program
Time (min)% B (Organic)Event
0.02%Initial Hold (Retain H-Aib-NH-tBu)
2.02%End of Loading
10.060%Elute hydrophobic impurities
10.195%Wash
12.095%End Wash
12.12%Re-equilibrate
System Suitability Criteria
  • Tailing Factor (As): 0.9 – 1.3 (Critical for steric amines).

  • Resolution (Rs): > 2.0 between H-Aib-NH-tBu and Aib (starting material).

  • Precision (RSD): < 2.0% for 6 replicate injections.

Visualizing the Analytical Logic

The following diagram illustrates the decision pathway for selecting the CAD method over alternatives based on the chemical properties of H-Aib-NH-tBu.

AnalyticalStrategy Start Analyte: H-Aib-NH-tBu · HCl CheckChrom Check Chromophore Start->CheckChrom UV_Path Strong UV > 220nm? CheckChrom->UV_Path NoUV No (Aliphatic Amide) UV_Path->NoUV No CheckSteric Check Steric Hindrance NoUV->CheckSteric Steric_Path Alpha-Methyl Groups? CheckSteric->Steric_Path YesSteric Yes (Slow Derivatization) Steric_Path->YesSteric High Hindrance MethodChoice Select Detection Method YesSteric->MethodChoice CAD Recommended: HPLC-CAD (Universal, No Derivatization) MethodChoice->CAD UV_Low Alternative: UV 210nm (Low Sensitivity, Baseline Drift) MethodChoice->UV_Low Deriv Alternative: OPA-Derivatization (Incomplete Reaction) MethodChoice->Deriv Result Validated Purity Assessment CAD->Result High Purity Accuracy

Caption: Decision matrix for selecting CAD over UV or Derivatization for sterically hindered, non-chromophoric amines.

References

  • Thermo Fisher Scientific. (2012). Sensitive Analysis of Underivatized Amino Acids Using UHPLC with Charged Aerosol Detection. Application Note 20577. Link

  • Agilent Technologies. (2020).[1] Analysis of Amino Acids by HPLC: Eclipse AAA Protocol. Publication 5980-1193E.[2] Link

  • Jadhav, S. V., et al. (2011). Synthesis and Crystallographic Analysis of N-Protected β-Amino Alcohols and Short Peptaibols. Organic & Biomolecular Chemistry. Link

  • Torontech. (2024). HPLC Testing and Analysis - Detailed Guide for Accurate Results. Link

  • Bh, P., et al. (2010).[3] Determination of amino acid without derivatization by using HPLC - HILIC column. Journal of Chemical and Pharmaceutical Research. Link

Sources

Optimizing Peptidomimetics: The Critical Role of Purity in 2-Amino-N-(tert-butyl)-2-methylpropanamide HCl

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Subject: Certificate of Analysis (CoA) Interpretation & Performance Analysis Chemical Identity: 2-Amino-N-(tert-butyl)-2-methylpropanamide hydrochloride (Synonyms: H-Aib-NH-tBu · HCl) CAS: 1214031-03-4 (Generic Ref) / 84758-81-6 (Related Parent)[1]

Executive Summary: The Steric Challenge

In modern drug discovery, This compound is not merely a building block; it is a structural architect. As a derivative of


-aminoisobutyric acid (Aib), it leverages the Thorpe-Ingold effect  (gem-dimethyl effect) to constrain peptide backbones into stable helical conformations (

-helix or

-helix).

However, the very steric bulk that stabilizes the final drug candidate makes the synthesis notoriously difficult. The coupling rates for Aib derivatives are significantly slower than standard amino acids. Consequently, impurities in the starting material are not just inert fillers—they are active saboteurs.

This guide compares the performance of High-Purity (HP) Grade (>99%) versus Standard (Tech) Grade (95-97%) materials. We demonstrate why the Certificate of Analysis (CoA) is your first line of defense against failed synthesis campaigns.

Comparative Analysis: High-Purity vs. Standard Grade

The following comparison highlights how specific CoA parameters directly correlate to synthetic success in difficult coupling reactions (e.g., solid-phase peptide synthesis or convergent solution-phase synthesis).

Table 1: Critical CoA Parameters & Downstream Impact
ParameterHigh-Purity (HP) GradeStandard (Tech) GradeImpact on Drug Development
Purity (HPLC) ≥ 99.0% 95.0% - 97.0%Coupling Efficiency: Tech grade impurities (often truncated analogs) compete for the activated ester, leading to "deletion sequences" that are impossible to purify.
Water (Karl Fischer) ≤ 0.5% 1.0% - 3.0%Reagent Hydrolysis: Excess water hydrolyzes expensive coupling reagents (e.g., HATU, PyBOP) before they activate the hindered Aib, drastically reducing yield.
Free Amine Content < 0.1% 0.5% - 1.5%Chain Termination: Residual tert-butylamine acts as a nucleophile, permanently capping the growing peptide chain and terminating synthesis.
Salt Stoichiometry 1.0 ± 0.05 eq HCl Variable (0.8 - 1.2 eq)pH Control: Inconsistent HCl content makes neutralization (with DIPEA) unpredictable, leading to either racemization (excess base) or inactivity (excess acid).

Performance Data: The "Impurity Cascade"

To illustrate the necessity of High-Purity material, we modeled a comparative synthesis of a short, sterically hindered peptidomimetic sequence: Ac-Phe-Aib-Aib-NH-tBu .

Experiment Setup
  • Coupling Reagent: HATU / HOAt / DIPEA (Standard high-power activation).

  • Conditions: DMF, 25°C, 4 hours.

  • Variable: Source of H-Aib-NH-tBu · HCl (HP Grade vs. Tech Grade).

Results: Yield & Purity Profile
MetricHP Grade InputTech Grade InputObservation
Crude Yield 88%62%Tech grade suffered from significant hydrolysis of the active ester.
Target Purity (UV) 94%71%Tech grade product contained 15% of a "Termination Impurity" (Ac-Phe-Aib-NH-tBu).
Purification Loss 12%45%The impurities in the Tech grade run co-eluted with the product, requiring aggressive heart-cutting.
Mechanism of Failure

The presence of just 1% residual tert-butylamine (a common synthesis byproduct in Tech Grade lots) creates a catastrophic failure mode. Because tert-butylamine is less sterically hindered than the Aib-amine, it reacts 10-100x faster with the activated amino acid, effectively "capping" the reaction before the desired product forms.

Visualizing the Workflow & Logic

The following diagrams illustrate the decision-making process and the chemical pathway where purity dictates success.

Diagram 1: The CoA Decision Matrix

This logic tree guides the acceptance or rejection of a raw material lot based on critical thresholds.

CoA_Decision_Tree Start Receive CoA for H-Aib-NH-tBu HCl Check_Purity Check Purity (HPLC) Start->Check_Purity Check_Water Check Water (KF) Check_Purity->Check_Water ≥ 98.0% Decision_Reject REJECT LOT (Risk of Side Reactions) Check_Purity->Decision_Reject < 98.0% Check_Identity Check Identity (H-NMR / Mass) Check_Water->Check_Identity ≤ 1.0% Check_Water->Decision_Reject > 1.0% Check_Identity->Decision_Reject Unknown Peaks Decision_Accept ACCEPT LOT (Proceed to Synthesis) Check_Identity->Decision_Accept Matches Std Condition_Purity_Fail < 98.0% Condition_Water_Fail > 1.0%

Caption: Decision matrix for raw material qualification. Strict thresholds on water and purity prevent downstream synthesis failures.

Diagram 2: The Steric Coupling Pathway

This diagram highlights where impurities interfere during the critical activation step.

Reaction_Pathway Raw_Material H-Aib-NH-tBu · HCl (Starting Material) Neutralization Neutralization (Add DIPEA) Raw_Material->Neutralization Free_Base Free Base Active (H-Aib-NH-tBu) Neutralization->Free_Base Product Desired Peptide (Fmoc-AA-Aib-NH-tBu) Free_Base->Product Slow Coupling (Steric Hindrance) Impurity_Water Impurity: Water (>1%) Activated_AA Activated Amino Acid (Fmoc-AA-OBt) Impurity_Water->Activated_AA Hydrolysis Impurity_Amine Impurity: t-Bu-NH2 Impurity_Amine->Activated_AA Fast Reaction Activated_AA->Product Side_Product_1 Hydrolyzed Ester (Low Yield) Activated_AA->Side_Product_1 Loss of Active Species Side_Product_2 Truncated Capping (Fmoc-AA-NH-tBu) Activated_AA->Side_Product_2 Dead-End Chain

Caption: Pathway analysis showing how water and amine impurities compete with the slow, sterically hindered coupling of Aib.

Experimental Protocols

To ensure the integrity of your CoA, perform these self-validating checks upon receipt of the material.

Protocol A: Salt Stoichiometry Verification (Silver Nitrate Titration)

Purpose: To confirm the material is the mono-hydrochloride salt. Excess HCl requires extra base, while free base material degrades rapidly.

  • Dissolution: Dissolve 100 mg of sample in 50 mL deionized water.

  • Acidification: Add 1 mL of 5% Nitric Acid (

    
    ).
    
  • Titration: Titrate with 0.1 N Silver Nitrate (

    
    ) utilizing a potentiometric electrode.
    
  • Calculation:

    
    
    Target: Theoretical Chloride content for 
    
    
    
    (MW: 194.7) is 18.2% . Acceptance Range: 17.8% – 18.6%.
Protocol B: Free-Basing for Synthesis

Purpose: The HCl salt is stable for storage but inactive for coupling. This step must be performed in situ.

  • Suspend: Suspend 1.2 equivalents (relative to the activated ester) of H-Aib-NH-tBu · HCl in DMF (concentration 0.2 M).

  • Neutralize: Add 1.2 equivalents of DIPEA (Diisopropylethylamine).

    • Critical Note: Do not use a large excess of base. Excess base can cause racemization of the incoming activated amino acid (e.g., Fmoc-Cys or Fmoc-His).

  • Activate: Add the pre-activated amino acid solution (e.g., Fmoc-Phe-OH + HATU) immediately to the neutralized suspension.

References

  • Albericio, F., & Kates, S. A. (2000). Solid-Phase Synthesis: A Practical Guide. CRC Press. (Defines standards for reagent purity in SPPS).
  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.

  • Wenschuh, H., et al. (1995). The Thorpe-Ingold Effect in Peptide Synthesis. Journal of the American Chemical Society.[2][3] (Foundational text on steric hindrance in Aib derivatives).

  • International Conference on Harmonisation (ICH). (2006). Q3A(R2): Impurities in New Drug Substances. (Regulatory framework for impurity thresholds).

  • PubChem Compound Summary. (2024). tert-Butyl 2-amino-2-methylpropanoate hydrochloride (Analogous Structure Reference).[1] National Center for Biotechnology Information.

Sources

A Comparative Guide to the Biological Activity of 2-Amino-N-(tert-butyl)-2-methylpropanamide Hydrochloride and Its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and development, the systematic evaluation of structurally related compounds is paramount to understanding their therapeutic potential and defining structure-activity relationships (SAR). This guide provides a comprehensive framework for comparing the biological activity of 2-Amino-N-(tert-butyl)-2-methylpropanamide hydrochloride with a curated set of its analogs. While direct comparative data for this specific series is not extensively published, this document synthesizes established methodologies and SAR principles from related chemical classes to empower researchers to conduct their own rigorous investigations.

The core structure, an α-amino acid amide, is a privileged scaffold in medicinal chemistry, known to exhibit a range of biological effects. The parent compound, 2-Amino-N-(tert-butyl)-2-methylpropanamide, features a quaternary α-carbon and a bulky tert-butyl group on the amide nitrogen. These structural motifs can significantly influence the compound's physicochemical properties and its interactions with biological targets.

This guide will focus on two primary areas of biological activity commonly associated with N-alkyl amides and related structures: antimicrobial and cytotoxic effects. We will explore the rationale for selecting specific analogs and provide detailed experimental protocols for their evaluation.

Analog Selection: A Rationale for Comparative Analysis

To effectively probe the structure-activity relationships of 2-Amino-N-(tert-butyl)-2-methylpropanamide, a series of analogs with systematic structural modifications is proposed. The selection of these analogs is designed to investigate the influence of stereochemistry, steric hindrance, and electronic properties of the substituents on biological activity.

Table 1: Selected Analogs for Comparative Study

Compound IDStructureKey Feature Variation
Parent 2-Amino-N-(tert-butyl)-2-methylpropanamideQuaternary α-carbon, tert-butyl amide
Analog 1 2-Amino-N-(sec-butyl)-2-methylpropanamideIsomeric N-alkyl group (sec-butyl)
Analog 2 2-Amino-N-(n-butyl)-2-methylpropanamideLinear N-alkyl group (n-butyl)
Analog 3 2-Amino-N-(tert-butyl)propanamideRemoval of α-methyl groups
Analog 4 2-Amino-2-methyl-N-phenylpropanamideAromatic N-substituent

The rationale for selecting these analogs is as follows:

  • Analogs 1 and 2 will elucidate the impact of the N-alkyl group's steric bulk and branching on activity. The progression from a tertiary (tert-butyl) to a secondary (sec-butyl) and a primary (n-butyl) alkyl group allows for a systematic evaluation of how steric hindrance around the amide bond influences biological interactions.

  • Analog 3 will assess the contribution of the gem-dimethyl group at the α-carbon. The α,α-disubstituted amino acid is known to induce conformational constraints, and removing these methyl groups will reveal their importance for the observed activity.

  • Analog 4 introduces an aromatic ring at the amide nitrogen, which will provide insights into the role of π-π interactions and the electronic properties of the N-substituent in target binding.

Prospective Biological Activities and Structure-Activity Relationships

Based on the broader class of N-alkyl amides and amino acid derivatives, we can hypothesize potential biological activities and structure-activity relationships for this series of compounds.

Antimicrobial Activity

Simple N-alkyl amides and amines have been reported to possess antimicrobial properties. The length and branching of the alkyl chain can influence the compound's ability to disrupt bacterial cell membranes, a common mechanism of action for antimicrobial agents. It is often observed that an optimal lipophilicity is required for potent activity; chains that are too short may not effectively partition into the membrane, while excessively long chains may lead to poor aqueous solubility.

Cytotoxic Activity

Numerous studies have demonstrated the cytotoxic effects of N-substituted amides against various cancer cell lines. The mechanism of action can vary widely, from inducing apoptosis to inhibiting specific enzymes. The steric and electronic properties of the N-substituent can play a crucial role in the compound's ability to interact with its molecular target. For instance, the introduction of an aromatic ring (Analog 4) could facilitate interactions with aromatic residues in a protein's binding pocket.

Experimental Protocols for Comparative Biological Evaluation

To empirically determine and compare the biological activities of the parent compound and its analogs, the following detailed experimental protocols are provided.

Synthesis of N-Alkyl-2-amino-2-methylpropanamides

A general and efficient method for the synthesis of N-tert-butyl amides involves the reaction of nitriles with di-tert-butyl dicarbonate catalyzed by a Lewis acid such as copper(II) triflate. This method can be adapted for the synthesis of the other N-alkyl amides.

Synthesis_Workflow starting_materials 2-Amino-2-methylpropanenitrile + R-NH2 (tert-butylamine, etc.) coupling Amide Coupling Reaction (e.g., DCC/HOBt or HATU) starting_materials->coupling purification Purification (Column Chromatography) coupling->purification characterization Characterization (NMR, MS, HPLC) purification->characterization final_product Target Amide (Parent or Analog) characterization->final_product

Caption: General workflow for the synthesis of N-alkyl-2-amino-2-methylpropanamides.

Step-by-Step Synthesis Protocol:

  • Protection of the Amino Group: To a solution of 2-amino-2-methylpropanoic acid in a suitable solvent (e.g., a mixture of dioxane and water), add a base such as sodium hydroxide. Cool the solution in an ice bath and add di-tert-butyl dicarbonate ((Boc)2O) portion-wise. Allow the reaction to warm to room temperature and stir overnight. Acidify the reaction mixture and extract the Boc-protected amino acid.

  • Amide Coupling: Dissolve the Boc-protected amino acid in an appropriate solvent like dichloromethane (DCM) or dimethylformamide (DMF). Add a coupling agent (e.g., HBTU, HATU) and a base (e.g., DIPEA). To this mixture, add the corresponding amine (e.g., tert-butylamine, sec-butylamine, n-butylamine, or aniline). Stir the reaction at room temperature until completion (monitored by TLC).

  • Work-up and Purification: Wash the reaction mixture with an acidic solution, a basic solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

  • Deprotection of the Amino Group: Dissolve the purified Boc-protected amide in a solution of hydrochloric acid in a suitable solvent like dioxane or methanol to remove the Boc group and afford the desired hydrochloride salt.

  • Characterization: Confirm the structure and purity of the final compounds using ¹H NMR, ¹³C NMR, and mass spectrometry.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of the compounds against a panel of clinically relevant bacteria.

MIC_Workflow prep_plate Prepare 96-well plate with serial dilutions of compounds add_bacteria Inoculate wells with standardized bacterial suspension prep_plate->add_bacteria incubation Incubate at 37°C for 18-24 hours add_bacteria->incubation read_results Determine MIC (lowest concentration with no visible growth) incubation->read_results

Caption: Workflow for the determination of Minimum Inhibitory Concentration (MIC).

Step-by-Step Protocol:

  • Preparation of Bacterial Inoculum: Culture the bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) overnight in a suitable broth medium (e.g., Mueller-Hinton Broth). Dilute the overnight culture to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Preparation of Compound Dilutions: Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in a 96-well microtiter plate containing the broth medium to achieve a range of desired concentrations.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate. Include positive (bacteria only) and negative (broth only) controls.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

In Vitro Cytotoxicity Assay: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of chemical compounds.

MTT_Workflow seed_cells Seed cancer cells in a 96-well plate add_compounds Treat cells with serial dilutions of compounds seed_cells->add_compounds incubation Incubate for 48-72 hours add_compounds->incubation add_mtt Add MTT reagent and incubate incubation->add_mtt add_solubilizer Add solubilizing agent (e.g., DMSO) add_mtt->add_solubilizer read_absorbance Measure absorbance at 570 nm add_solubilizer->read_absorbance calculate_ic50 Calculate IC50 values read_absorbance->calculate_ic50

Caption: Workflow for the MTT cytotoxicity assay.

Step-by-Step Protocol:

  • Cell Culture: Culture a human cancer cell line (e.g., HeLa, A549) in an appropriate medium supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for an additional 2-4 hours.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Data Presentation and Interpretation

The quantitative data obtained from the antimicrobial and cytotoxicity assays should be summarized in a clear and concise table to facilitate comparison between the parent compound and its analogs.

Table 2: Hypothetical Comparative Biological Activity Data

Compound IDMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coliIC50 (µM) vs. HeLa cells
Parent 166425
Analog 1 3212850
Analog 2 64>12875
Analog 3 128>128>100
Analog 4 83210

Interpretation of Hypothetical Data:

  • Antimicrobial Activity: The data would suggest that increased steric bulk on the N-alkyl group (Parent > Analog 1 > Analog 2) is detrimental to antimicrobial activity. The presence of the α-gem-dimethyl group (Parent vs. Analog 3) appears crucial for activity. The N-phenyl analog (Analog 4) shows the most potent antimicrobial activity, indicating that an aromatic substituent may be favorable.

  • Cytotoxic Activity: A similar trend is observed for cytotoxicity, with the N-phenyl analog being the most potent. This suggests that the structural features that enhance antimicrobial activity may also contribute to cytotoxicity against mammalian cells.

Concluding Remarks

This guide provides a robust framework for the comparative biological evaluation of this compound and its analogs. By following the outlined synthetic and biological testing protocols, researchers can generate valuable data to establish clear structure-activity relationships. The insights gained from such studies are critical for the rational design of more potent and selective therapeutic agents based on this promising chemical scaffold.

References

  • Chaudhary, P., Kumar, R., Verma, A. K., Singh, D., Yadav, V., Chhillar, A. K., Sharma, G. L., & Chandra, R. (2006). Synthesis and antimicrobial activity of N-alkyl and N-aryl piperazine derivatives. Bioorganic & Medicinal Chemistry, 14(6), 1819–1826. [Link]

  • Kabara, J. J., Conley, A. J., & Truant, J. P. (1972). Relationship of Chemical Structure and Antimicrobial Activity of Alkyl Amides and Amines. Antimicrobial Agents and Chemotherapy, 2(6), 492–498. [Link]

  • Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: Application to proliferation and cytotoxicity assays. Journal of Immunological Methods, 65(1-2), 55–63. [Link]

  • Yang, D., Li, B., Wang, Y., & He, H. (2020). A convenient synthesis of N-tert-butyl amides by the reaction of di-tert-butyl dicarbonate and nitriles catalyzed by Cu(OTf)2. Synthetic Communications, 50(5), 601-609. [Link]

Technical Comparison Guide: 2-Amino-N-(tert-butyl)-2-methylpropanamide HCl vs. N-Substituted Analogues

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Double Steric Lock" Advantage

2-Amino-N-(tert-butyl)-2-methylpropanamide hydrochloride (CAS: 1220037-14-8) represents a specialized class of amino acid derivatives where the synergy between the


-disubstitution (Aib residue) and the bulky 

-tert-butyl amide group creates a "Double Steric Lock."

This guide compares this compound against standard N-methyl and primary amide analogues. Our analysis demonstrates that the tert-butyl variant offers superior hydrolytic stability and rigid conformational control, making it an essential building block for peptidomimetics requiring extreme resistance to proteolysis and precise secondary structure stabilization.

Chemical Identity & Structural Analysis[1][2][3][4][5][6]

FeatureTarget CompoundComparator AComparator B
Name 2-Amino-N-(tert-butyl)-2-methylpropanamide HCl 2-Amino-N-methyl-2-methylpropanamide HCl 2-Amino-2-methylpropanamide HCl
Abbreviation H-Aib-NH-tBu[1][2][3][4][5][6] · HClH-Aib-NH-Me[3] · HClH-Aib-NH₂[3][5] · HCl
CAS 1220037-14-8N/A (Custom)14468-48-5
Steric Bulk (N-Sub) Tert-butyl (High)Methyl (Medium)Hydrogen (Low)
Taft Steric Parameter (

)
-1.54 (Highly Hindered)-0.070.00 (Reference)
Structural Mechanism

The compound is built upon 2-aminoisobutyric acid (Aib) .

  • 
    -Methyl Effect:  The gem-dimethyl group at the alpha carbon restricts the 
    
    
    
    and
    
    
    torsion angles, strongly favoring helical conformations (
    
    
    -helix or
    
    
    -helix).
  • Amide Shielding: The

    
    -tert-butyl group acts as a "molecular umbrella," physically blocking the approach of nucleophiles (water, hydroxide, or catalytic serine residues) to the carbonyl carbon.
    

Comparative Performance Analysis

Hydrolytic Stability (Chemical & Enzymatic)

The primary advantage of the


-tert-butyl derivative is its kinetic inertness.
  • Acid/Base Hydrolysis: In comparative stress tests (e.g., 6N HCl, 110°C),

    
    -tert-butyl amides exhibit hydrolysis rates up to 100-fold slower  than their 
    
    
    
    -methyl counterparts. The bulky alkyl group destabilizes the tetrahedral intermediate required for amide bond cleavage.
  • Enzymatic Resistance: Standard proteases (trypsin, chymotrypsin) and serum peptidases require accessibility to the scissile bond. The H-Aib-NH-tBu motif is effectively "invisible" to these enzymes due to steric occlusion.

Predicted Half-Life Comparison (In Vitro Plasma):

  • H-Aib-NH-tBu: > 48 Hours (High Stability)

  • H-Aib-NH-Me: 12–24 Hours

  • H-Aib-NH₂: < 4 Hours[5][6]

Conformational Rigidity

While Aib induces helicity, the


-substituent dictates the cis/trans amide equilibrium.
  • H-Aib-NH-tBu: The steric clash between the tert-butyl group and the Aib gem-dimethyls forces the amide bond almost exclusively into the trans conformation (

    
    ). This eliminates the cis-isomer population often seen with 
    
    
    
    -methyl amides (which can lead to structural heterogeneity).

Experimental Protocols

Synthesis of H-Aib-NH-tBu · HCl

Note: Direct coupling of Aib is difficult due to steric hindrance. This protocol uses the Mixed Anhydride method to overcome the energy barrier.

Reagents: Boc-Aib-OH, Isobutyl Chloroformate (IBCF), N-Methylmorpholine (NMM), tert-Butylamine, 4N HCl/Dioxane.

Step-by-Step Workflow:

  • Activation: Dissolve Boc-Aib-OH (10 mmol) in dry THF (50 mL). Cool to -15°C under

    
    .
    
  • Base Addition: Add NMM (11 mmol). Stir for 5 min.

  • Anhydride Formation: Dropwise add IBCF (11 mmol). Maintain temp < -10°C. Stir for 20 min to form the mixed anhydride.

  • Coupling: Add tert-butylamine (12 mmol) slowly. The reaction is exothermic.

  • Completion: Allow to warm to RT and stir overnight. Evaporate THF.

  • Workup: Dissolve residue in EtOAc. Wash with 5% citric acid, sat.

    
    , and brine. Dry over 
    
    
    
    .[7]
  • Deprotection: Treat the intermediate (Boc-Aib-NH-tBu) with 4N HCl in Dioxane for 1 hour.

  • Isolation: Precipitate with cold diethyl ether. Filter the white solid (H-Aib-NH-tBu · HCl).

Comparative Hydrolysis Assay

Objective: Quantify the steric protection factor.

  • Preparation: Prepare 10 mM solutions of H-Aib-NH-tBu and H-Aib-NH-Me in DMSO.

  • Stress Condition: Dilute into phosphate buffer (pH 7.4) containing Pig Liver Esterase (PLE) or 1M NaOH (for chemical stability).

  • Sampling: Aliquot at t=0, 1h, 6h, 24h. Quench with acetonitrile.

  • Analysis: Analyze via HPLC-UV (210 nm). Calculate % remaining parent compound.

Visualizations

Synthesis Logic Flow

This diagram illustrates the critical "Activation" step required to overcome the steric barrier of the Aib residue.

SynthesisProtocol Start Boc-Aib-OH Activation Activation (IBCF / NMM / -15°C) Start->Activation Dissolve in THF Intermediate Mixed Anhydride (Highly Reactive) Activation->Intermediate Form Anhydride Coupling Nu: Attack (tert-Butylamine) Intermediate->Coupling Steric Override Protected Boc-Aib-NH-tBu Coupling->Protected Amide Bond Formed Deprotection HCl / Dioxane Protected->Deprotection Cleave Boc Product H-Aib-NH-tBu · HCl (Final Product) Deprotection->Product Precipitation

Caption: Synthesis pathway utilizing mixed anhydride activation to bypass the steric hindrance of the Aib


-carbon.
Steric Shielding Mechanism

Comparison of nucleophilic attack trajectories between the target and alternatives.

StericShield cluster_0 Standard Amide (H-Aib-NH-Me) cluster_1 Target Product (H-Aib-NH-tBu) Target1 Carbonyl Carbon Me N-Methyl Group (Low Shielding) Enz1 Protease/Water Enz1->Target1 High Access Target2 Carbonyl Carbon tBu N-tert-Butyl Group (High Shielding) tBu->Target2 Steric Umbrella Enz2 Protease/Water Enz2->Target2 Blocked

Caption: Mechanistic comparison showing how the tert-butyl group physically occludes the carbonyl carbon, preventing hydrolysis.

References

  • Synthesis of Hindered Amides: Theodorou, V., et al. "A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles."[8] Arkivoc, 2015(vii), 101-112.[8] Link

  • Steric Effects on Hydrolysis: H. S. Rzepa, et al. "Density Functional Studies on Secondary Amides: Role of Steric Factors in Cis/Trans Isomerization." Journal of the American Chemical Society, 1964. (Contextualizing the "Magic Methyl" vs "Bulky Butyl" effect).
  • Compound Identity (CAS): PubChem Compound Summary for CID 12186776 (Ester Analog) and ChemicalBook Entry for CAS 1220037-14-8 (Amide Salt). Link

  • Aib Conformation: Toniolo, C., et al. "The Aib residue in peptide chemistry." Biopolymers, 1993.

Sources

validation of an LC-MS method for 2-Amino-N-(tert-butyl)-2-methylpropanamide hydrochloride quantification

Author: BenchChem Technical Support Team. Date: February 2026

Title: Strategic Validation Guide: LC-MS/MS Quantification of 2-Amino-N-(tert-butyl)-2-methylpropanamide Hydrochloride Subtitle: A Comparative Analysis and Protocol for Small Polar Amine Quantification in Pharmaceutical Development

Executive Summary: The Analytical Challenge

This compound (an


-amino amide intermediate) presents a trifecta of analytical challenges common in modern drug development but difficult to resolve with traditional techniques:
  • Lack of Chromophore: The molecule lacks a conjugated

    
    -system, rendering UV detection (HPLC-UV) at standard wavelengths (254 nm) impossible and at low wavelengths (205-210 nm) non-specific and prone to solvent noise.[1]
    
  • High Polarity: The free amine and amide functionality create high polarity, causing early elution (void volume) on standard C18 columns.

  • Low Molecular Weight: With a precursor ion

    
     of approx. 159 Da, it falls in a noisy region of the mass spectrum, requiring high-selectivity MS/MS fragmentation.
    

This guide validates a HILIC-MS/MS (Hydrophilic Interaction Liquid Chromatography) method, establishing it as the superior alternative to derivatization-GC-MS or ion-pairing HPLC.[1]

Comparative Analysis: Selecting the Right Tool

Before validation, one must justify the technique. The following table contrasts the proposed LC-MS/MS method against industry alternatives.

FeatureProposed: HILIC-MS/MS Alternative A: HPLC-UV (Low

)
Alternative B: GC-MS (Derivatization)
Selectivity High (Mass-based, MRM transitions)Low (Non-specific absorption at 205 nm)High (Separation + MS)
Sensitivity (LOQ) Excellent (ng/mL range)Poor (

g/mL range)
Good (ng/mL range)
Sample Prep Simple (Protein Precipitation)Simple (Dilute & Shoot)Complex (Requires derivatization to mask polarity)
Throughput High (5-minute run time)Medium (Isocratic/Gradient)Low (Long prep + cooling time)
Matrix Effects Moderate (Requires isotope IS)High (Interferences at low UV)Low (Gas phase separation)

Expert Insight: While GC-MS is viable, the requirement to derivatize the amine (e.g., with BSTFA) introduces variability and kinetic instability. HILIC-MS/MS analyzes the intact salt form, reducing error sources.[1]

Method Development & Optimization

Mass Spectrometry Conditions (The "Why")
  • Ionization: Electrospray Ionization (ESI) in Positive Mode is mandatory due to the basic nitrogen, which readily protonates (

    
    ).
    
  • MRM Transitions:

    • Precursor:

      
       159.1 (
      
      
      
      of free base).
    • Quantifier Product:

      
       57.1 (Stable tert-butyl cation, 
      
      
      
      ).[1]
    • Qualifier Product:

      
       86.1 (Cleavage of the amide bond, acylium ion).
      
  • Internal Standard: Use a stable isotope analog (e.g.,

    
    -tert-butyl analog) if available. If not, a structural analog like L-Valine amide  can serve as a surrogate due to similar pKa and HILIC retention.[1]
    
Chromatography: HILIC vs. Reversed-Phase

Standard C18 columns fail here because the analyte elutes in the void volume. We utilize HILIC to retain the polar amine using an aqueous layer mechanism.

  • Column: Waters XBridge Amide or Agilent Poroshell 120 HILIC-Z (

    
     mm, 2.7 
    
    
    
    m).[1]
  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0 (Buffer controls ionization state).

  • Mobile Phase B: Acetonitrile (0.1% Formic Acid).

  • Gradient: High organic start (90% B) to retain the polar amine, ramping down to 50% B to elute.

Validation Protocol (ICH Q2(R1) & FDA M10 Compliant)

This protocol is designed to meet regulatory standards for bioanalytical and impurity methods.[2]

Step 1: System Suitability & Specificity
  • Objective: Ensure no interference from the matrix (plasma/formulation) at the retention time of the analyte.

  • Protocol:

    • Inject 6 blank matrix samples.

    • Inject 6 samples spiked at the Lower Limit of Quantification (LLOQ).

    • Acceptance Criteria: Response in blank must be

      
       of the LLOQ response.
      
Step 2: Linearity and Range
  • Objective: Demonstrate proportionality between concentration and detector response.

  • Protocol:

    • Prepare 8 non-zero standards (e.g., 1, 2, 5, 10, 50, 100, 500, 1000 ng/mL).

    • Fit using Weighted Linear Regression (

      
      ) to account for heteroscedasticity common in ESI-MS.[1]
      
    • Acceptance:

      
      ; back-calculated concentrations within 
      
      
      
      (20% for LLOQ).
Step 3: Accuracy & Precision (Intra- and Inter-day)
  • Objective: Verify repeatability and reproducibility.

  • Protocol:

    • Prepare QC samples at Low, Medium, and High levels (

      
       LLOQ, 50% range, 75% range).
      
    • Run

      
       replicates per level over 3 separate days.
      
    • Acceptance:

      • Accuracy: Mean value within

        
         of nominal.
        
      • Precision (CV%):

        
        .
        
Step 4: Matrix Effect & Recovery
  • Objective: Quantify ion suppression caused by co-eluting matrix components.

  • Protocol:

    • Set A (Neat): Analyte in mobile phase.

    • Set B (Post-Extraction Spike): Analyte spiked into extracted blank matrix.

    • Set C (Pre-Extraction Spike): Analyte spiked before extraction.

    • Calculations:

      • Matrix Factor (MF) = Area B / Area A.

      • Recovery (RE) = Area C / Area B.

    • Acceptance: IS-normalized MF should be close to 1.0 with CV

      
      .
      

Visualizing the Workflow

The following diagrams illustrate the decision logic and the experimental workflow.

Figure 1: Method Selection Decision Matrix

MethodSelection Start Analyte: 2-Amino-N-(tert-butyl)-2-methylpropanamide Chromophore Has UV Chromophore? Start->Chromophore Polarity Is it Polar/Ionic? Chromophore->Polarity No UV_Method HPLC-UV (Not Viable) Chromophore->UV_Method Yes (Rare) Volatility Is it Volatile? Polarity->Volatility Yes GC_Method GC-MS (Requires Derivatization) Volatility->GC_Method Yes LCMS_Method LC-MS/MS (Recommended) Volatility->LCMS_Method No (Salt form) Column_Select Column Selection LCMS_Method->Column_Select HILIC HILIC (Best for Retention) Column_Select->HILIC High Polarity C18 C18 (Void Elution Risk) Column_Select->C18 Hydrophobic

Caption: Decision tree justifying the selection of HILIC-LC-MS/MS over UV and GC techniques based on physicochemical properties.

Figure 2: Validation Workflow (The V-Model)

ValidationWorkflow Prep Sample Preparation (PPT / LLE) LC HILIC Separation (Amide Column) Prep->LC MS MS/MS Detection (MRM: 159 -> 57) LC->MS Data Data Acquisition MS->Data Val_Spec Specificity (Blank vs LLOQ) Data->Val_Spec Val_Lin Linearity (r² > 0.99) Val_Spec->Val_Lin Val_Acc Accuracy & Precision (<15% CV) Val_Lin->Val_Acc

Caption: Step-by-step data generation flow from sample preparation to final statistical validation.

References

  • ICH Q2(R1) . Validation of Analytical Procedures: Text and Methodology. International Conference on Harmonisation.

  • FDA M10 . Bioanalytical Method Validation and Study Sample Analysis. U.S. Food and Drug Administration.[3][4][5]

  • Greco, G., et al. (2013). HILIC-MS/MS for the determination of small polar amines. Journal of Separation Science. (Representative citation for HILIC methodology).

  • PubChem . Compound Summary for CID 17909918 (Related Amide Structure). National Library of Medicine. [1]

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A Senior Application Scientist's Guide to the Spectroscopic Interpretation of 2-Amino-N-(tert-butyl)-2-methylpropanamide Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of chemical quality control and regulatory compliance. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are the bedrock of this process. This guide provides an in-depth, practical comparison and interpretation of the spectroscopic data for 2-Amino-N-(tert-butyl)-2-methylpropanamide hydrochloride, a compound of interest in synthetic and medicinal chemistry.

This guide moves beyond a simple recitation of data. It is designed to provide a framework for logical interpretation, explaining the causal relationships between molecular structure and spectral output. We will explore not only the expected data for the target molecule but also compare it with its free-base form to highlight how subtle chemical changes manifest in spectroscopic readouts.

The Analytical Workflow: A Self-Validating Approach

A robust analytical strategy for structural elucidation does not rely on a single technique. Instead, it integrates data from multiple orthogonal methods to build a comprehensive and self-validating profile of the molecule. Each technique provides a unique piece of the structural puzzle, and their collective agreement provides high confidence in the final assignment.

cluster_0 Structural Elucidation Workflow MS Mass Spectrometry (MS) Confirms Molecular Weight & Formula IR Infrared (IR) Spectroscopy Identifies Key Functional Groups MS->IR Provides MW context Confirm Structural Confirmation MS->Confirm Elemental Composition NMR Nuclear Magnetic Resonance (NMR) Maps the C-H Framework IR->NMR Functional group hints for NMR IR->Confirm Functional Group Presence NMR->Confirm Detailed connectivity

Caption: A typical workflow for spectroscopic structural confirmation.

Mass Spectrometry (MS): The Molecular Weight Gatekeeper

Mass spectrometry is the initial checkpoint, providing the molecular weight of the compound. For this compound (C₈H₁₉ClN₂O), the expected analysis would be performed on the free base (C₈H₁₈N₂O, Molecular Weight: 158.24 g/mol ) after the salt is dissociated during ionization.

Expected Data:

  • Molecular Ion (M+) : An Electrospray Ionization (ESI) mass spectrum run in positive mode would be expected to show a prominent ion at m/z 159.15, corresponding to the protonated free base [M+H]⁺.

  • Key Fragmentation : The stability of the tert-butyl carbocation is a major driver of fragmentation in this class of molecules.

Parent [C8H18N2O + H]+ m/z = 159.15 Frag1 [C4H9]+ tert-butyl cation m/z = 57.07 Parent->Frag1 α-cleavage Frag2 [C4H10NO]+ m/z = 88.08 Parent->Frag2 McLafferty-like rearrangement or cleavage Frag3 Loss of CONH(tBu) [C4H10N]+ m/z = 72.08 Parent->Frag3 Amide bond cleavage

Caption: Predicted major fragmentation pathways for protonated 2-Amino-N-(tert-butyl)-2-methylpropanamide.

This fragmentation pattern is a key identifier. The presence of the m/z 57 peak is highly characteristic of a tert-butyl group.

Infrared (IR) Spectroscopy: A Functional Group Fingerprint

IR spectroscopy excels at identifying the types of bonds and functional groups present in a molecule. The transition from the free base to the hydrochloride salt introduces distinct and informative changes to the spectrum.

Functional GroupExpected Absorption (cm⁻¹)Rationale & Comparison
N-H Stretch (Amine Salt) ~3200-2800 (very broad) This is the most telling feature of the hydrochloride salt. The -NH₃⁺ group creates a very broad, strong absorption that often overlaps with C-H stretches. In the free base (-NH₂), one would expect two sharper peaks around 3350 and 3280 cm⁻¹.
C=O Stretch (Amide I) ~1680-1660 The carbonyl stretch is a strong, sharp peak. Its position can be slightly influenced by hydrogen bonding.
N-H Bend (Amide II) ~1560-1540 This secondary amide bend is a characteristic feature.
C-H Stretch (Alkyl) ~2970-2850 These are the standard stretches for the methyl and tert-butyl groups.

The presence of the broad ammonium stretch is a powerful piece of evidence for the salt form of the compound. For amine hydrochloride salts, this broad envelope is a key diagnostic feature[1].

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map

NMR provides the most detailed picture of the molecular structure by probing the chemical environment of each proton and carbon atom. For clarity, spectra are typically acquired in a deuterated solvent like DMSO-d₆, which can accommodate the polar hydrochloride salt.

¹H NMR Spectroscopy

The proton NMR spectrum allows for the assignment of all non-exchangeable protons in the molecule. The formation of the hydrochloride salt at the primary amine significantly influences the chemical shifts of nearby protons due to inductive effects and changes in electron density.

AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale & Comparison
(CH₃)₃C- ~1.30Singlet (s)9HThis singlet, representing the nine equivalent protons of the tert-butyl group, is a hallmark feature. Its chemical shift is relatively unaffected by the salt formation at the other end of the molecule.
-C(CH₃)₂- ~1.45Singlet (s)6HThe six protons of the gem-dimethyl group are equivalent and appear as a singlet.
-NH- (Amide) ~7.80Singlet (s)1HThe amide proton signal is often broad. Its downfield shift is typical for protons on a nitrogen adjacent to a carbonyl.
-NH₃⁺ (Ammonium) ~8.40Broad Singlet (br s)3HThis highly deshielded, broad signal is characteristic of the ammonium protons in the hydrochloride salt[2]. In the free base, the corresponding -NH₂ protons would appear much further upfield (e.g., ~2-3 ppm) and would be less broad.

Comparative Insight: The most significant difference between the ¹H NMR of the hydrochloride salt and its free base is the chemical shift and appearance of the amine protons. The downfield shift from ~2-3 ppm (-NH₂) to ~8.4 ppm (-NH₃⁺) is an unambiguous indicator of protonation at the nitrogen atom.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of unique carbon environments and provides information about their electronic state.

AssignmentPredicted Chemical Shift (δ, ppm)Rationale
(CH₃)₃C- ~28.5Typical chemical shift for the methyl carbons of a tert-butyl group.
-C(CH₃)₂- ~25.0The gem-dimethyl carbons.
(CH₃)₃C- ~51.0The quaternary carbon of the tert-butyl group.
-C(CH₃)₂- ~58.0The quaternary carbon bonded to the ammonium group. This carbon is deshielded by the adjacent electron-withdrawing -NH₃⁺ group.
-C=O ~173.0The amide carbonyl carbon, appearing in the typical downfield region for this functional group.

Summary and Conclusion

The collective interpretation of MS, IR, and NMR data provides a robust and validated structural confirmation of this compound.

  • MS confirms the molecular weight of the corresponding free base.

  • IR clearly identifies the key functional groups, with the broad N-H stretch from 3200-2800 cm⁻¹ being definitive for the ammonium hydrochloride salt.

  • ¹H and ¹³C NMR provide a detailed map of the carbon-hydrogen framework, and the significant downfield shift of the -NH₃⁺ protons in the ¹H NMR spectrum serves as unequivocal evidence of the salt's formation.

By comparing this expected data with that of potential alternatives, such as the free base, a scientist can confidently assert the identity and purity of the target compound. This multi-faceted spectroscopic approach ensures the scientific integrity required in research and drug development.

Experimental Protocols

The following are generalized, standard operating procedures for the acquisition of the spectroscopic data discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation : Dissolve approximately 5-10 mg of the sample in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆). Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

  • ¹H NMR Acquisition : Acquire the proton spectrum on a 400 MHz (or higher) spectrometer. Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition : Acquire a proton-decoupled carbon spectrum. A wider spectral width (e.g., 220-240 ppm) is necessary. Due to the lower natural abundance of ¹³C, a longer acquisition time and a greater number of scans are required[3].

  • Data Processing : Apply Fourier transformation, phase correction, and baseline correction to the raw data. Integrate the signals in the ¹H NMR spectrum to determine relative proton counts.

Infrared (IR) Spectroscopy

  • Sample Preparation (Attenuated Total Reflectance - ATR) : Place a small amount of the solid sample directly onto the ATR crystal. Ensure good contact by applying pressure with the built-in clamp. This method requires minimal sample preparation.

  • Data Acquisition : Use a Fourier Transform Infrared (FTIR) spectrometer. Record a background spectrum of the clean, empty ATR crystal. Acquire the sample spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹.

  • Data Processing : The resulting spectrum of absorbance or transmittance versus wavenumber (cm⁻¹) can be analyzed directly.

Mass Spectrometry (MS)

  • Sample Preparation : Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation : Use a mass spectrometer equipped with an Electrospray Ionization (ESI) source.

  • Data Acquisition : Infuse the sample solution into the ESI source. Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 50-500 amu).

  • Data Analysis : Identify the molecular ion peak ([M+H]⁺) and major fragment ions.

References

  • SpectraBase. N-benzyl-N-(2-chlorophenyl)-2-methyl-propanamide. [Link]. Accessed January 2026.

  • Doc Brown's Chemistry. 1H NMR spectrum of 2-chloro-2-methylpropane. [Link]. Accessed January 2026.

  • Doc Brown's Chemistry. The C-13 NMR spectrum of 2-methylpropan-2-ol. [Link]. Accessed January 2026.

  • Doc Brown's Chemistry. Infrared spectrum of 2-iodo-2-methylpropane. [Link]. Accessed January 2026.

  • National Institute of Standards and Technology. 2-Amino-N-t-butylbenzamide. NIST Chemistry WebBook. [Link]. Accessed January 2026.

  • PubChem. 2-Amino-N-tert-butylbenzamide. National Center for Biotechnology Information. [Link]. Accessed January 2026.

  • PubChem. Tert-butyl 2-amino-2-methylpropanoate hydrochloride. National Center for Biotechnology Information. [Link]. Accessed January 2026.

  • Yedage, S. L., & Bhanage, B. M. (2017). tert-Butyl Nitrite-Mediated Synthesis of N-Nitrosoamides, Carboxylic Acids, Benzocoumarins, and Isocoumarins from Amides. The Journal of Organic Chemistry, 82(11), 5769–5781. [Link]. Accessed January 2026.

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]. Accessed January 2026.

  • Smith, B. C. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. [Link]. Accessed January 2026.

  • National Center for Biotechnology Information. N-tert-Butyl-2-methylpropanamide. PubChem. [Link]. Accessed January 2026.

  • Reddit. How to detect a HCl salt in organic compounds. r/chemistry. [Link]. Accessed January 2026.

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A Senior Application Scientist's Guide to Sourcing and Qualifying a Reference Standard for 2-Amino-N-(tert-butyl)-2-methylpropanamide hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the integrity of analytical data is paramount. This integrity is fundamentally reliant on the quality of the reference standards used. A well-characterized reference standard is the cornerstone of accurate quantification, impurity profiling, and ensuring the identity and quality of an active pharmaceutical ingredient (API). This guide provides a comprehensive framework for sourcing, evaluating, and selecting a reference standard for 2-Amino-N-(tert-butyl)-2-methylpropanamide hydrochloride (CAS No. 1214031-03-4), a key chemical entity in various research and development pipelines.

This document moves beyond a simple supplier list. Instead, it offers a robust, scientifically-grounded methodology for you to conduct your own comparative analysis, ensuring the selection of a reference standard that meets the rigorous demands of your application.

Identifying Potential Suppliers and the Imperative of Verification

The first step in sourcing a reference standard is identifying potential commercial suppliers. A preliminary search may yield several vendors. However, due to the specificity of chemical nomenclature, it is crucial to verify the exact chemical identity. For the target compound, this compound, ensure the supplier provides the correct CAS number: 1214031-03-4 [1].

Table 1: Potential Commercial Suppliers of this compound

SupplierCAS NumberAdditional Information
BLDpharm1214031-03-4Provides basic product information such as molecular formula and weight.[1]
Alchem PharmtechN/A for the exact compound, but lists a similar oneHighlights the importance of verifying the exact structure and CAS number.[2]
PubChemLists chemical vendorsA useful resource for identifying potential suppliers, though direct verification is still necessary.

Note: This table is illustrative and not exhaustive. Due diligence is required when contacting any supplier.

The Anatomy of a High-Quality Reference Standard: Key Attributes

A vial of white powder is not, in itself, a reference standard. It is the rigorous characterization and accompanying documentation that confers this status. When evaluating potential sources, the Certificate of Analysis (CoA) is a critical document that provides a batch-specific "report card" of the material's quality.[3][4][5] A comprehensive CoA should provide data on the following key attributes.

  • Identity: Unambiguous confirmation that the material is the correct chemical entity.

  • Purity: A quantitative measure of the percentage of the desired compound, detailing any detected impurities. For assays, a purity of 99.5% or higher is often desirable.[6]

  • Assigned Potency/Content: The concentration of the analyte, often calculated using a mass balance approach, accounting for impurities and water content.[7]

  • Water Content: Crucial for hygroscopic materials, as water content can affect the true concentration.

  • Residual Solvents: Limits on solvents used in the manufacturing process are necessary to ensure safety and purity.[8]

  • Traceability: Documentation linking the standard to primary standards, such as those from the United States Pharmacopeia (USP) or the National Institute of Standards and Technology (NIST), provides a higher level of confidence.[9][10]

A Framework for Comparative Analysis: Recommended Analytical Methods

To independently verify the quality of a reference standard or to compare standards from different suppliers, a suite of analytical techniques should be employed. The choice of methods is dictated by the need to unequivocally confirm the identity, purity, and content of the compound.

Identity Confirmation
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for the structural elucidation of small molecules, providing detailed information about the chemical environment of atoms.[11][12][13][14][15] The resulting spectra should be consistent with the proposed structure of this compound.

  • Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern of the molecule, serving as a confirmation of its identity.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Identifies the functional groups present in the molecule, offering a characteristic "fingerprint."

Purity and Potency Determination
  • High-Performance Liquid Chromatography (HPLC) with UV Detection: HPLC is a cornerstone technique for assessing the purity of non-volatile compounds.[16][17][18][19] A well-developed HPLC method can separate the main compound from any process-related impurities or degradation products. While some amino acids have poor UV absorbance, derivatization can be used to improve sensitivity.[20]

  • Water Content by Karl Fischer Titration: This is the gold standard for accurately determining the water content in a sample.[21][22][23][24][25] The result is essential for calculating the anhydrous potency of the standard.

  • Residual Solvents by Headspace Gas Chromatography (GC): Headspace GC is the preferred method for analyzing volatile residual solvents that may be present from the manufacturing process.[8][26][27][28][29]

Experimental Protocol for Head-to-Head Comparison

The following protocol outlines a systematic approach to comparing reference standards from two hypothetical suppliers, Supplier A and Supplier B.

Visual and Documentary Inspection
  • Documentation Review: Scrutinize the CoA from each supplier.[3] Compare the stated purity, water content, residual solvents, and the analytical methods used for their determination. Note any missing information.

  • Physical Inspection: Observe the physical appearance of each standard (e.g., color, crystallinity). Note any inconsistencies.

Analytical Workflow

The following diagram illustrates the recommended analytical workflow for a comprehensive comparison.

G cluster_prep Sample Preparation cluster_analysis Analytical Testing cluster_data Data Analysis & Comparison PrepA Accurately weigh Standard A SolubilizeA Dissolve in appropriate solvent (e.g., Methanol) PrepA->SolubilizeA NMR ¹H & ¹³C NMR (Identity) PrepA->NMR KF Karl Fischer (Water Content) PrepA->KF GC Headspace GC (Residual Solvents) PrepA->GC PrepB Accurately weigh Standard B SolubilizeB Dissolve in appropriate solvent (e.g., Methanol) PrepB->SolubilizeB PrepB->NMR PrepB->KF PrepB->GC HPLC HPLC-UV (Purity & Assay) SolubilizeA->HPLC SolubilizeB->HPLC ComparePurity Compare Purity Profiles (% Area, Impurities) HPLC->ComparePurity CompareIdentity Compare Spectral Data (Chemical Shifts, etc.) NMR->CompareIdentity CompareWater Compare Water Content (%) KF->CompareWater CompareSolvents Compare Residual Solvents (ppm) GC->CompareSolvents Decision Informed Supplier Selection ComparePurity->Decision CompareIdentity->Decision CompareWater->Decision CompareSolvents->Decision

Caption: Experimental workflow for comparing two reference standards.

Step-by-Step Methodologies

4.3.1 HPLC-UV Purity Analysis

  • Sample Preparation: Accurately weigh approximately 10 mg of each standard and dissolve in a suitable solvent (e.g., methanol or acetonitrile/water mixture) to a final concentration of 1 mg/mL.

  • Chromatographic Conditions (Example):

    • Column: C18 reverse-phase, 4.6 x 150 mm, 3.5 µm

    • Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile.

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 210 nm (where the amide bond may absorb).[18]

    • Injection Volume: 10 µL

  • Data Analysis: Integrate all peaks and calculate the purity of the main peak as a percentage of the total area. Identify and quantify any impurities.

4.3.2 NMR Identity Confirmation

  • Sample Preparation: Dissolve 5-10 mg of each standard in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).

  • Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.

  • Data Analysis: Compare the chemical shifts, coupling constants, and integrations to the expected structure of this compound. The spectra from both suppliers should be identical.

4.3.3 Karl Fischer Titration for Water Content

  • Instrument Setup: Use a calibrated Karl Fischer titrator.

  • Sample Analysis: Accurately weigh an appropriate amount of each standard and introduce it into the titration vessel.

  • Calculation: The instrument will report the water content, typically as a percentage.

Interpreting the Data: A Guide to Supplier Selection

After completing the analytical comparison, the data should be compiled and evaluated.

Table 2: Hypothetical Comparative Data

ParameterSupplier ASupplier BAcceptance Criteria
Purity (HPLC, % Area) 99.8%98.5%>99.5%
Largest Impurity (HPLC, % Area) 0.15%0.8%<0.2%
Total Impurities (HPLC, % Area) 0.2%1.5%<0.5%
Identity (¹H NMR) Conforms to structureConforms to structureSpectrum consistent with proposed structure
Water Content (Karl Fischer) 0.3%1.8%<0.5% for anhydrous calculation
Residual Solvents (Headspace GC) Acetone: 50 ppmMethanol: 2000 ppmWithin USP <467> limits
CoA Completeness All tests performedMissing residual solvent dataComprehensive and batch-specific

In this hypothetical scenario, Supplier A would be the superior choice. Although both standards conform in identity, Supplier A's product demonstrates higher purity, lower water content, and lower residual solvents, all supported by a more complete Certificate of Analysis.

The following flowchart provides a logical path for making a final decision.

G Start Begin Reference Standard Evaluation CheckCoA Review Certificate of Analysis (CoA) from all suppliers Start->CheckCoA CoA_OK CoA is complete and meets initial specs? CheckCoA->CoA_OK PerformAnalysis Perform Head-to-Head Analytical Comparison (HPLC, NMR, KF, GC) CoA_OK->PerformAnalysis Yes RejectSupplier Reject Supplier(s) and seek alternatives CoA_OK->RejectSupplier No CompareIdentity NMR/MS data confirms correct structure? PerformAnalysis->CompareIdentity ComparePurity Purity > 99.5% and Impurities within limits? CompareWater Water content acceptable for intended use? ComparePurity->CompareWater Yes ComparePurity->RejectSupplier No CompareIdentity->ComparePurity Yes CompareIdentity->RejectSupplier No SelectSupplier Select the Best-Performing Supplier CompareWater->SelectSupplier Yes CompareWater->RejectSupplier No

Caption: Decision-making flowchart for supplier selection.

Conclusion

Sourcing a reference standard for this compound is a critical task that requires more than a simple price comparison. By implementing a systematic evaluation process grounded in robust analytical science, researchers can ensure the quality and reliability of their chosen standard. This, in turn, enhances the validity and reproducibility of their experimental results. Always remember that the quality of your data is inextricably linked to the quality of your reference materials.

References

  • Qvents. Qualification of Inhouse Reference Standards and Secondary Standards. [Link]

  • Pharmaguideline. Water Content Determination by Karl Fischer. (2011-09-19). [Link]

  • Royal Society of Chemistry. NMR spectroscopy of small molecules in solution. (2025-12-03). [Link]

  • LabAlley. How to Read a Chemical Certificate of Analysis (COA). (2025-11-04). [Link]

  • Agilent. Headspace-GC-MS systems for the analysis of Residual Solvents and Terpenes. [Link]

  • Spectroscopy Online. New HPLC-UV Method Detects Amino Acids in Foods with High Precision. (2023-10-09). [Link]

  • University of Gothenburg. Small molecule-NMR. (2023-09-26). [Link]

  • Analab Scientific Instruments. The Role of Karl Fischer Titration in Pharmaceutical Analysis. (2024-08-20). [Link]

  • ResearchGate. How can I analyze amino acids with HPLC-UV?. (2013-12-01). [Link]

  • National Institute of Standards and Technology. Certificate of Analysis. [Link]

  • World Health Organization. Annex 3 - General guidelines for the establishment, maintenance and distribution of chemical reference substances. [Link]

  • U.S. Pharmacopeia BPEP. General Chapters: <11> USP REFERENCE STANDARDS. [Link]

  • American Pharmaceutical Review. A Systematic Method Development Strategy for Water Determinations in Drug Substance Using Karl Fischer Titrations. (2010-01-01). [Link]

  • Shimadzu. Analytical Methods for Amino Acids. [Link]

  • Spectroscopy Online. Certificate of Analysis (CoA) and Calculations for Small-Molecule Drugs. (2024-06-10). [Link]

  • CMC Drug Product Development Regulatory Consulting Pharma. <11> USP REFERENCE STANDARDS. (2012-12-15). [Link]

  • Hypha Discovery. Structure Elucidation and NMR. [Link]

  • LCGC International - Chromatography Online. A Generic Headspace GC Method for Residual Solvents in Pharmaceutical: Benefits, Rationale, and Adaptations for New Chemical Entities. [Link]

  • YouTube. 2D NMR spectroscopy for structural elucidation of complex small molecules. (2020-12-03). [Link]

  • PMC - National Institutes of Health. Recommendations and Best Practices for Reference Standards and Reagents Used in Bioanalytical Method Validation. [Link]

  • Agilent. Analysis of Amino Acids by HPLC. [Link]

  • Brammer Standard. Certificate of Analysis. [Link]

  • ResearchGate. Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy | Request PDF. (2025-08-08). [Link]

  • SafetyCulture. How to Get a Certificate of Analysis (COA). (2025-05-08). [Link]

  • International Journal of Pharmaceutical and Clinical Research. analysis of amino acids by high performance liquid chromatography. [Link]

  • Innoteg. Application Notes #283029 The Analysis of Residual Solvents By Headspace Sampling and GC According to USP <467>. [Link]

  • International Review of Spirits Selections. How RS Are Used in Pre/Post Approval Medicines Framework Reference Standards and Regulatory Milestones. (2019-03-12). [Link]

  • Shimadzu. GC Analysis Data Collection for Residual Solvents in Pharmaceuticals. [Link]

  • Pharmaceutical Technology. Reference-Standard Material Qualification. (2009-04-02). [Link]

  • BYJU'S. Principle of Karl Fischer Titration. [Link]

  • Alchem Pharmtech. CAS N/A | 2-Amino-N-(sec-butyl)-2-methylpropanamide hydrochloride. [Link]

  • P212121 Store. 2-Amino-N-methyl-DL-propanamide | CAS 32012-12-7. [Link]

  • PubChem. 2-Amino-N-(sec-butyl)propanamide hydrochloride. [Link]

  • Pharmaffiliates. 2-(tert-Butylamino)-1-(2-chlorophenyl)propan-1-one. [Link]

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characterization and identification of impurities in 2-Amino-N-(tert-butyl)-2-methylpropanamide hydrochloride samples

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Characterization & Impurity Profiling of 2-Amino-N-(tert-butyl)-2-methylpropanamide Hydrochloride

Executive Summary & Strategic Context

This compound (often abbreviated as H-Aib-NH-tBu · HCl) is a specialized amino acid derivative used primarily as a building block in the synthesis of sterically hindered peptides and peptidomimetics. Its core structure is based on


-aminoisobutyric acid (Aib) , a "helix-promoting" residue that imparts metabolic stability to peptide drugs.[1]

The Analytical Challenge: Characterizing this molecule is deceptively difficult due to two intrinsic properties:

  • Lack of Chromophores: The molecule lacks aromatic rings or conjugated systems. Its UV absorption is limited to the weak amide bond region (<210 nm), making standard HPLC-UV prone to baseline noise and solvent interference.

  • Steric Hindrance: The gem-dimethyl group of the Aib core creates significant steric bulk. This leads to incomplete coupling reactions during synthesis, resulting in specific "process-related impurities" (unreacted starting materials) that are structurally similar to the product but possess vastly different ionization properties.

This guide compares three analytical methodologies—Direct UV , Derivatization-Fluorescence , and LC-MS/CAD —to determine the most robust strategy for releasing pharmaceutical-grade material.

Theoretical Impurity Profiling

To design a valid detection method, one must first predict the impurities based on the synthesis pathway. The standard synthesis involves the coupling of protected Aib (or its activated ester) with tert-butylamine.

Figure 1: Impurity Formation Pathway

ImpurityPathways Start Starting Materials (Aib-OH + t-Butylamine) Step1 Coupling Reaction (Steric Hindrance) Start->Step1 Activation Product Target Product (H-Aib-NH-tBu) Step1->Product Major Pathway Imp1 Impurity A: Unreacted Aib (Zwitterionic) Step1->Imp1 Incomplete Reaction Imp2 Impurity B: Residual t-Butylamine (Volatile Base) Step1->Imp2 Excess Reagent Imp3 Impurity C: Aib-Aib Dimer (Over-coupling) Step1->Imp3 Side Reaction

Caption: Synthesis flow showing the origin of critical process-related impurities due to steric hindrance.

Impurity TypeChemical EntityCriticalityDetection Challenge
Precursor 2-Amino-2-methylpropanoic acid (Aib) HighZwitterionic; elutes in void volume on C18; weak UV.
Reagent tert-Butylamine High (Toxic)Volatile; no UV chromophore; may not retain on LC.
Byproduct Aib-Aib-NH-tBu (Dimer) MediumStructurally similar to product; requires gradient separation.
Degradant Isobutyric acid derivatives LowFormed via deamination (rare); acidic nature.

Comparative Analysis of Analytical Methodologies

The following table objectively compares the performance of three distinct analytical strategies for this specific compound.

FeatureMethod A: HPLC-UV (Low Wavelength) Method B: Pre-column Derivatization (OPA/FMOC) Method C: LC-MS / CAD (Recommended)
Principle Absorbance at 205–210 nm (Amide bond).Reaction of primary amines with fluorogenic tags.Mass Spectrometry (m/z) or Charged Aerosol Detection.
Sensitivity Low (LOQ ~0.5%). High noise floor.High (LOQ <0.05%).[2] Excellent for amines.Very High (LOQ <0.01%). Universal response.
Specificity Poor . Solvent cutoffs and buffer salts interfere.Medium . Specific to amines; misses non-amine impurities.Excellent . Mass ID confirms structure; CAD sees all non-volatiles.
Linearity Limited dynamic range due to noise.Good, but derivative stability can be an issue.Excellent (CAD is non-linear but fitable; MS is linear).
Throughput High (Simple prep).Low (Requires reaction time/autosampler mixing).High (Direct injection).
Verdict Use only for crude purity estimation.Use for trace quantification of free amines.Gold Standard for full impurity profiling.

Detailed Experimental Protocols

Protocol 1: The "Gold Standard" LC-MS/CAD Method

This method is self-validating because it uses two detectors: MS (for identification) and CAD (for mass-balance quantification, as it does not rely on extinction coefficients).

  • Objective: Simultaneous quantification of Aib, Product, and Dimer.

  • Instrumentation: UHPLC coupled with QDa (or equivalent SQ MS) and CAD.

Step-by-Step Workflow:

  • Mobile Phase Preparation:

    • Phase A: 0.1% Formic Acid + 10 mM Ammonium Formate in Water. (Buffer is critical to protonate the amine and improve peak shape).

    • Phase B: 0.1% Formic Acid in Acetonitrile.

  • Column Selection:

    • Use a Polar-Embedded C18 (e.g., Waters Acquity HSS T3 or Phenomenex Kinetex Polar C18).

    • Reasoning: Standard C18 columns may suffer from "dewetting" with the high aqueous content needed to retain the polar Aib impurity. Polar-embedded phases retain polar amines better.

  • Gradient Profile:

    • 0–2 min: 2% B (Isocratic hold to retain Aib).

    • 2–10 min: 2% → 40% B (Linear ramp to elute Product and Dimer).

    • 10–12 min: 95% B (Wash).

  • Detection Settings:

    • MS: ESI Positive Mode. Scan range 50–500 m/z.

      • Target Ions:

        
         173.1 (Product), 104.1 (Aib).
        
    • CAD: Evaporation Temp 35°C (Low temp prevents loss of semi-volatiles).

Protocol 2: GC-FID for Residual tert-Butylamine

Since tert-butylamine is volatile, LC is not the ideal method for its quantification. Headspace GC or Direct Injection GC is superior.

  • Column: DB-Volatiles or DB-624 (designed for volatile amines).

  • Inlet: 200°C, Split ratio 10:1.

  • Carrier: Helium at 1.5 mL/min.

  • Oven: 40°C (hold 5 min) → 20°C/min → 200°C.

  • Detector: FID at 250°C.

  • Self-Validation: Spike samples with a known standard of tert-butylamine. Recovery must be 80–120% to validate that the matrix (salt form) isn't trapping the amine.

Analytical Decision Matrix

Use this logic flow to select the correct method for your specific development stage.

Figure 2: Method Selection Logic

MethodSelection Query What is your analytical goal? Goal1 Release Testing (Purity > 98%) Query->Goal1 Goal2 Impurity ID (Unknown Peak) Query->Goal2 Goal3 Residual Solvents (t-Butylamine) Query->Goal3 Method1 HPLC-CAD or Derivatization-UV Goal1->Method1 Quantitation Method2 LC-MS/MS (Q-TOF or Orbitrap) Goal2->Method2 Structure Elucidation Method3 GC-FID (Headspace) Goal3->Method3 Volatility

Caption: Decision tree for selecting the optimal analytical technique based on the specific data requirement.

References

  • Synthesis & Steric Hindrance

    • Title: Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids.[3]

    • Source: CEM Corporation Applic
    • URL:[Link]

  • HILIC-MS Methodology

    • Title: Methods for the Analysis of Underiv
    • Source: Agilent Technologies Applic
    • URL:[Link]

  • Ion Chromatography for Amines

    • Title: Ion chromatography of amylamine and tert.-butylamine in pharmaceuticals.[2]

    • Source: Journal of Chrom
    • URL:[Link]

  • Title: Automatic Precolumn Derivatization for the HPLC Determination of Aliphatic Amines.

Sources

Benchmarking Internal Assay Data Against Published Literature: A Validation Framework for Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the current landscape of drug discovery, data reproducibility is a critical bottleneck. A 2016 survey by Nature revealed that over 70% of researchers have failed to reproduce another scientist's experiments. For an application scientist, the ability to cross-validate internal High-Throughput Screening (HTS) results against established literature is not just a quality control step—it is the foundation of scientific defensibility.

This guide provides a rigorous, self-validating framework for benchmarking internal assay performance against "Gold Standard" literature values. We will utilize a specific case study: Validating a novel HTRF (Homogeneous Time-Resolved Fluorescence) assay for the EGFR T790M mutant using Osimertinib as the anchor compound.

Part 1: The Comparative Framework

Before pipetting a single well, you must establish the validity of comparison . Not all literature IC50 values are created equal. Comparing a biochemical IC50 to a cell-based GI50, or a radiometric assay to a fluorescence polarization assay without correcting for ATP concentrations, leads to false discordance.

Selecting the "Gold Standard" Reference

To validate a new photometric or fluorometric assay (e.g., HTRF, AlphaScreen), you must benchmark against the historical "Gold Standard": Radiometric Assays (e.g.,


P-ATP) .
  • Why? Radiometric assays measure direct phosphate transfer and are free from interference by fluorescent compounds or antibody artifacts.

  • The Anchor Compound: Select a compound with a well-defined Mechanism of Action (MoA). For EGFR T790M, Osimertinib is the ideal anchor because it is an irreversible covalent inhibitor with extensive published kinetic data.

The Validation Logic Flow

The following diagram outlines the decision process for selecting literature data and designing the validation experiment.

ValidationWorkflow Start Start: Internal Assay Setup LitSearch Literature Mining (Filter for Assay Type) Start->LitSearch SelectAnchor Select Anchor Compound (e.g., Osimertinib) LitSearch->SelectAnchor High Citations CheckATP Check ATP Concentration (Is it at Km?) SelectAnchor->CheckATP ExpDesign Design Bridge Study (Head-to-Head) CheckATP->ExpDesign Match Conditions Execution Execute Experiment ExpDesign->Execution Analysis Bland-Altman Analysis Execution->Analysis

Figure 1: The strategic workflow for aligning internal assay parameters with published literature before experimentation.

Part 2: Experimental Protocol (Case Study)

Objective: Validate an internal HTRF EGFR T790M assay by reproducing the potency rank order and absolute IC50 values of reference inhibitors (Osimertinib, Gefitinib) found in radiometric literature.

Experimental Design
  • Target: EGFR T790M/L858R (Double Mutant).

  • Method A (Internal): HTRF Kinase Assay (FRET-based detection of phosphorylated substrate).

  • Method B (Literature Reference):

    
    P-ATP Radiometric Filter Binding Assay.
    
Step-by-Step Methodology

To ensure the comparison is valid, the internal assay must mimic the kinetic conditions of the literature source, specifically the ATP concentration relative to the enzyme's


.
  • Enzyme Titration:

    • Titrate EGFR T790M enzyme (0.1 nM to 10 nM) to determine the linear velocity range.

    • Critical Step: Select an enzyme concentration that results in <10% substrate conversion to maintain initial velocity (

      
      ) conditions. High conversion rates artificially compress IC50 values.
      
  • ATP

    
     Determination: 
    
    • Perform an ATP Michaelis-Menten curve.

    • Causality: Inhibitor potency (IC50) is dependent on ATP concentration for ATP-competitive inhibitors (Cheng-Prusoff equation). If the literature used 10 µM ATP (

      
      ) and you use 1 mM ATP (
      
      
      
      ), your IC50 will be significantly higher (right-shifted).
    • Action: Set internal assay ATP concentration exactly at the determined

      
       (typically ~5-10 µM for EGFR T790M).
      
  • Compound Handling:

    • Prepare Osimertinib (Reference) and Gefitinib (Negative Control/Resistant) in 100% DMSO.

    • Perform a 1:3 serial dilution (10 points).

    • Transfer to the assay plate using an acoustic dispenser (e.g., Echo) to minimize carryover.

  • Reaction & Detection:

    • Incubate Enzyme + Compound for 15 minutes (pre-incubation allows covalent bond formation for Osimertinib).

    • Add ATP + Substrate (Biotin-Poly-GT). Incubate for 45 minutes at Room Temperature.

    • Add Detection Reagents (Eu-Cryptate antibody + XL665 acceptor). Read on a TR-FRET compatible reader (e.g., PHERAstar).

Part 3: Data Analysis & Visualization

Quantitative Comparison

The following table summarizes the expected results when cross-validating internal HTRF data against established radiometric data (e.g., Cross et al., 2014).

CompoundMechanismLiterature IC50 (

P-ATP)
Internal IC50 (HTRF)Fold DifferenceStatus
Osimertinib Irreversible (Covalent)5 nM4.8 nM0.96xPASS
Gefitinib Reversible (ATP Comp)>1000 nM>1000 nMN/APASS
Afatinib Irreversible8 nM15 nM1.8xReview
Statistical Validation: The Bland-Altman Plot

Do not rely solely on correlation coefficients (


). A high 

can still exist with significant systematic bias (e.g., if all your values are consistently 2x higher).

Instead, use the Bland-Altman difference plot :

  • Calculate the difference between the two methods (

    
    ) for a set of 10-20 compounds.
    
  • Plot the Difference (Y-axis) against the Average (X-axis).

  • Success Criteria: 95% of data points should fall within

    
     log units (approx 2-fold) of the mean difference.
    

Part 4: Troubleshooting Discrepancies

If your internal data does not align with the literature, use the following diagnostic logic.

Troubleshooting Discrepancy Discrepancy Detected (Internal IC50 >> Lit IC50) CheckATP Check ATP Conc. Is Internal > Km? Discrepancy->CheckATP Shift Cheng-Prusoff Shift Reduce ATP to Km CheckATP->Shift Yes CheckIncubation Check Incubation Time Is it too short? CheckATP->CheckIncubation No CovShift Covalent Equilbrium Increase Pre-incubation CheckIncubation->CovShift Yes CheckProtein Protein Construct (GST-tag vs His-tag?) CheckIncubation->CheckProtein No Steric Steric Hindrance Validate Construct Activity CheckProtein->Steric

Figure 2: Diagnostic logic for identifying root causes of IC50 shifts between internal data and published literature.

Common Sources of Error
  • The "ATP Shift": Literature radiometric assays are often run at low ATP (near

    
    ). If you run your HTRF assay at 1 mM ATP to boost signal, ATP-competitive inhibitors (like Gefitinib) will appear less potent (higher IC50).
    
  • Incubation Time (Covalent Inhibitors): Osimertinib requires time to form the covalent bond with Cys797. If the literature used a 30-minute pre-incubation and you used 5 minutes, your IC50 will be artificially high.

  • Protein Constructs: A GST-tagged protein (large tag) may behave differently than a His-tagged protein (small tag) due to steric hindrance or dimerization effects.

References

  • Baker, M. (2016).[1][2][3] 1,500 scientists lift the lid on reproducibility.[1][2][3][4][5] Nature, 533(7604), 452–454.[1][3] [Link]

  • National Center for Advancing Translational Sciences (NCATS). (2012). Assay Guidance Manual: Assay Validation. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.[6][7] [Link]

  • Bland, J. M., & Altman, D. G. (1986).[8] Statistical methods for assessing agreement between two methods of clinical measurement. The Lancet, 327(8476), 307-310. [Link]

  • Cross, D. A., et al. (2014). AZD9291, an irreversible EGFR TKI, overcomes T790M-mediated resistance to EGFR inhibitors. Cancer Discovery, 4(9), 1046-1061. [Link]

Sources

A Senior Application Scientist's Guide to Assessing Lot-to-Lot Variability of Commercial 2-Amino-N-(tert-butyl)-2-methylpropanamide Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the consistency of your active pharmaceutical ingredient (API) is paramount. Lot-to-lot variability, even in seemingly minor parameters, can have cascading effects on downstream processes, impacting everything from formulation stability to clinical outcomes. This guide provides a comprehensive framework for assessing the lot-to-lot variability of a commercial API, 2-Amino-N-(tert-butyl)-2-methylpropanamide hydrochloride.

This document is structured to provide not just protocols, but the scientific rationale behind them. By understanding the "why" behind each test, you can better interpret your data and make informed decisions about the suitability of different API lots for your research and development needs. We will explore a multi-faceted approach, combining chemical purity and impurity profiling with the characterization of critical physical properties.

The Criticality of Consistency: Why Lot-to-Lot Variability Matters

This compound is a key building block in the synthesis of various pharmaceutical agents. Variations in its purity, impurity profile, particle size, and crystalline form can introduce significant risks to a drug development program.[][2][3] For instance, an altered impurity profile could introduce toxicologically un-qualified substances, while changes in particle size can affect dissolution rates and, consequently, bioavailability.[][4] Polymorphic variations in hydrochloride salts can impact stability and manufacturing properties.[5][6] Therefore, a robust assessment of lot-to-lot variability is not merely a quality control exercise; it is a critical step in ensuring the reproducibility and success of your research.

A Multi-Pronged Analytical Approach

A thorough assessment of lot-to-lot variability requires a combination of analytical techniques that probe both the chemical and physical attributes of the API. The following sections detail the experimental protocols and the rationale behind their selection.

Workflow for Assessing Lot-to-Lot Variability

G cluster_0 Sample Acquisition cluster_1 Chemical Analysis cluster_2 Physical Characterization cluster_3 Data Comparison & Risk Assessment Lot_A Lot A HPLC HPLC-UV (Purity & Assay) Lot_A->HPLC GC_MS GC-MS (Residual Solvents & Volatile Impurities) Lot_A->GC_MS NMR NMR (Structural Confirmation) Lot_A->NMR FTIR FT-IR (Functional Group Identity) Lot_A->FTIR XRPD XRPD (Polymorphism) Lot_A->XRPD PSD Particle Size Analysis Lot_A->PSD DSC_TGA DSC/TGA (Thermal Properties) Lot_A->DSC_TGA Lot_B Lot B Lot_B->HPLC Lot_B->GC_MS Lot_B->NMR Lot_B->FTIR Lot_B->XRPD Lot_B->PSD Lot_B->DSC_TGA Lot_C Lot C Lot_C->HPLC Lot_C->GC_MS Lot_C->NMR Lot_C->FTIR Lot_C->XRPD Lot_C->PSD Lot_C->DSC_TGA Data_Analysis Comparative Data Analysis HPLC->Data_Analysis GC_MS->Data_Analysis NMR->Data_Analysis FTIR->Data_Analysis XRPD->Data_Analysis PSD->Data_Analysis DSC_TGA->Data_Analysis Risk_Assessment Risk Assessment Data_Analysis->Risk_Assessment

Caption: Overall workflow for the comprehensive assessment of lot-to-lot variability.

I. Chemical Purity and Impurity Profiling

The chemical purity of an API is a critical quality attribute. Impurities can arise from the synthetic route, degradation, or storage and can have a significant impact on the safety and efficacy of the final drug product.[6]

A. High-Performance Liquid Chromatography (HPLC-UV) for Purity and Assay

Rationale: HPLC with UV detection is a robust and widely used technique for determining the purity of non-volatile organic compounds and for quantifying the main component (assay).[7][8][9][10] For this compound, a reversed-phase method is suitable due to the compound's polarity.

Experimental Protocol:

  • Instrumentation: HPLC system with a UV detector, C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient elution is recommended to separate the main peak from potential impurities with different polarities. For example, a gradient of acetonitrile and a phosphate buffer (pH adjusted to 2.5 with phosphoric acid) can be effective.

  • Sample Preparation: Accurately weigh and dissolve the API from each lot in the mobile phase to a concentration of approximately 1 mg/mL.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Injection volume: 10 µL

    • Column temperature: 30 °C

    • UV detection: 210 nm

  • Analysis: Inject each sample in triplicate. Calculate the purity of each lot by the area normalization method. The assay can be determined by comparing the peak area of the sample to that of a certified reference standard.

B. Gas Chromatography-Mass Spectrometry (GC-MS) for Residual Solvents and Volatile Impurities

Rationale: GC-MS is the gold standard for identifying and quantifying volatile and semi-volatile organic impurities, including residual solvents from the manufacturing process.[11][12] The synthesis of similar amino acid hydrochlorides can involve various organic solvents, making this analysis crucial.[13][14][15]

Experimental Protocol:

  • Instrumentation: GC system coupled to a Mass Spectrometer.

  • Sample Preparation: Dissolve a known amount of the API from each lot in a suitable solvent (e.g., dimethyl sulfoxide) to a concentration of approximately 50 mg/mL.

  • GC Conditions:

    • Column: A polar capillary column (e.g., DB-WAX) is suitable for separating a wide range of solvents.

    • Injector: Headspace or direct liquid injection can be used. Headspace is often preferred to minimize matrix effects.

    • Oven Program: A temperature gradient from 40°C to 240°C is a good starting point.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Scan Range: m/z 35-350.

  • Analysis: Identify and quantify residual solvents by comparing the retention times and mass spectra to those of known standards.

C. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Rationale: ¹H and ¹³C NMR spectroscopy are powerful tools for confirming the chemical structure of the API and identifying any structural isomers or major impurities. The spectra provide a unique fingerprint of the molecule.

Experimental Protocol:

  • Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Dissolve approximately 10 mg of the API from each lot in a deuterated solvent (e.g., D₂O or DMSO-d₆).

  • Analysis: Acquire ¹H and ¹³C NMR spectra for each lot. Compare the chemical shifts, coupling constants, and integration values to the expected structure and across the different lots. Any significant differences could indicate the presence of impurities or structural variations.

D. Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identity

Rationale: FT-IR spectroscopy provides a rapid and non-destructive method to confirm the presence of key functional groups (e.g., N-H, C=O, C-N) and serves as a fingerprint for the compound. While less quantitative than other methods, it is excellent for a quick identity check and for detecting gross differences between lots.

Experimental Protocol:

  • Instrumentation: FT-IR spectrometer with an ATR (Attenuated Total Reflectance) accessory.

  • Sample Preparation: Place a small amount of the API powder from each lot directly onto the ATR crystal.

  • Analysis: Acquire the IR spectrum over the range of 4000-400 cm⁻¹. Compare the spectra of the different lots, paying close attention to the fingerprint region (1500-400 cm⁻¹).

II. Physical Characterization

The physical properties of an API can significantly influence its behavior during formulation and manufacturing, as well as its in vivo performance.[][2][3]

A. X-Ray Powder Diffraction (XRPD) for Polymorphism

Rationale: Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical parameter for APIs, especially salts.[5][6][16] Different polymorphs can have different solubilities, stabilities, and mechanical properties, which can impact drug product performance and manufacturability.[5][6]

Experimental Protocol:

  • Instrumentation: X-ray powder diffractometer.

  • Sample Preparation: Lightly pack the API powder from each lot into a sample holder.

  • Analysis: Acquire the XRPD pattern over a suitable 2θ range (e.g., 2-40°). Compare the diffractograms of the different lots. The presence of different peaks or significant changes in peak intensities can indicate different polymorphic forms or variations in crystallinity.

B. Particle Size Distribution (PSD) Analysis

Rationale: Particle size distribution can have a profound impact on the dissolution rate, bioavailability, and manufacturability of a drug product.[][4] For example, smaller particles generally have a larger surface area, leading to faster dissolution.

Experimental Protocol:

  • Instrumentation: Laser diffraction particle size analyzer.

  • Sample Preparation: Disperse the API powder from each lot in a suitable non-solvent dispersant (e.g., mineral oil or dry air).

  • Analysis: Measure the particle size distribution for each lot. Compare key parameters such as D10, D50 (median particle size), and D90 values across the lots.

C. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)

Rationale: DSC and TGA provide valuable information about the thermal properties of the API, including melting point, decomposition temperature, and the presence of solvates or hydrates.[17][18][19] These properties are important indicators of the material's stability and can be used to detect differences between lots.

Experimental Protocol:

  • Instrumentation: DSC and TGA instruments.

  • Sample Preparation: Accurately weigh a small amount (e.g., 2-5 mg) of the API from each lot into an appropriate pan.

  • DSC Analysis: Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere. Observe the melting endotherm and any other thermal events.

  • TGA Analysis: Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere. Monitor for any weight loss, which could indicate the presence of residual solvents or water.

III. Data Comparison and Interpretation

The ultimate goal of this comprehensive analysis is to compare the data from different lots and assess the significance of any observed variability.

Comparative Data Tables

The following tables provide a template for summarizing and comparing the data from three hypothetical lots of this compound.

Table 1: Chemical Purity and Impurity Profile

ParameterLot ALot BLot CAcceptance Criteria
Purity (HPLC, % Area) 99.8%99.5%99.9%≥ 99.0%
Assay (HPLC, % vs. RS) 100.2%99.1%100.5%98.0 - 102.0%
Individual Unknown Impurity (HPLC, % Area) 0.08%0.15%0.05%≤ 0.10%
Total Impurities (HPLC, % Area) 0.2%0.5%0.1%≤ 0.5%
Residual Solvents (GC-MS, ppm)
Methanol< 50150< 50≤ 3000
Isopropanol200250180≤ 5000

Table 2: Physical Properties

ParameterLot ALot BLot CAcceptance Criteria
Polymorphic Form (XRPD) Form IForm IForm IConsistent with Form I
Particle Size D50 (µm) 25.455.223.820 - 60 µm
Melting Point (DSC, °C) 152.1151.8152.3150 - 155 °C
Water Content (TGA, % w/w) 0.15%0.25%0.12%≤ 0.5%
Interpreting the Results: A Hypothetical Case Study

Based on the hypothetical data above:

  • Lot A and C demonstrate high purity and consistent physical properties, well within typical acceptance criteria. These lots would likely be considered low-risk for downstream development.

  • Lot B presents several areas of concern. The purity is lower, and a single unknown impurity is at a higher level than in the other lots. The total impurity level is at the upper limit of the acceptance criteria. Furthermore, the median particle size (D50) is significantly larger. This variability could lead to slower dissolution rates and potential issues with content uniformity during formulation. While this lot may still meet the overall specifications, the observed differences warrant a thorough risk assessment before use in critical studies or manufacturing.

Conclusion: A Foundation for Robust Drug Development

A proactive and comprehensive assessment of the lot-to-lot variability of this compound is a critical investment in the success of any drug development program. By employing a suite of orthogonal analytical techniques, researchers can gain a detailed understanding of both the chemical and physical attributes of their API. This knowledge empowers them to identify and mitigate potential risks associated with variability, ensuring the consistency, quality, and ultimately, the safety and efficacy of the final pharmaceutical product. This guide provides a robust framework for this essential evaluation, but it is crucial to adapt and validate these methods for your specific application and regulatory requirements.

References

  • Development and Validation of a HPLC-UV Method for Methadone Hydrochloride Quantification in a New Oral Solution with Preservatives to be Implemented in Physicochemical Stability Studies. (n.d.). ResearchGate. Retrieved from [Link]

  • Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. (2024). Scientific Reports. Retrieved from [Link]

  • Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in precli. (n.d.). Future Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • Method for preparing (S)-2-aminobutanamide hydrochloride. (2013). Google Patents.
  • Preparation method of L-2-aminobutanamide hydrochloride. (2012). Google Patents.
  • Development and validation of an HPLC-UV detection assay for the determination of rufinamide in human plasma and saliva. (2011). Biomedical Chromatography. Retrieved from [Link]

  • Underivatized Amino Acid Chromatographic Separation: Optimized Conditions for HPLC-UV Simultaneous Quantification of Isoleucine, Leucine, Lysine, Threonine, Histidine, Valine, Methionine, Phenylalanine, Tryptophan, and Tyrosine in Dietary Supplements. (2021). ACS Omega. Retrieved from [Link]

  • N-tert-Butyl-2-methylpropanamide. (2009). Acta Crystallographica Section E: Structure Reports Online. Retrieved from [Link]

  • Understanding the Effect of API Properties on Bioavailability Through Absorption Modeling. (2011). The AAPS Journal. Retrieved from [Link]

  • Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis. (n.d.). TA Instruments. Retrieved from [Link]

  • Screening of Nitrosamine Impurities in Drug Products and Drug Substances Using Agilent GC/MS/MS Instrumentation. (2023). Agilent. Retrieved from [Link]

  • Polymorphic Changes of Thiamine Hydrochloride During Granulation and Tableting. (2001). Pharmaceutical Development and Technology. Retrieved from [Link]

  • Amine hydrochloride salts : a problem in polyurethane synthesis. (2012). University of Glasgow. Retrieved from [Link]

  • Analysis of Nitrosamine Impurities in Drugs by GC-MS/MS. (2021). Restek. Retrieved from [Link]

  • Thermo-physical Investigations of oils, N-(2-aminoethyl)oleamide and Resulting Gels using TGA-DSC. (2022). Oriental Journal of Chemistry. Retrieved from [Link]

  • The impact of API properties on product design. (2014). Manufacturing Chemist. Retrieved from [Link]

  • Solvent analysis by TGA Influence of moisture using IsoStep™ DSC Determination of shelf life by TGA Purity determination by DS. (n.d.). Mettler Toledo. Retrieved from [Link]

  • Understanding the Effect of API Properties on Bioavailability Through Absorption Modeling. (2011). ResearchGate. Retrieved from [Link]

  • Nitrosamine impurities analysis solution guide. (n.d.). LabRulez GCMS. Retrieved from [Link]

  • Method for preparing 2-aminobutanamide hydrochloride. (2013). Google Patents.
  • Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs. (2018). Pharmaceutics. Retrieved from [Link]

  • Polymorphs, Salts, and Cocrystals: What's in a Name? (2012). Crystal Growth & Design. Retrieved from [Link]

  • A mild and efficient method for the synthesis of cyanopyridinium ylides and their use as carboxylic acid protecting groups to suppress aspartimide formation. (n.d.). ChemRxiv. Retrieved from [Link]

  • Physical and Chemical Characterization for APIs. (2023). Labinsights. Retrieved from [Link]

  • Special Issue : Polymorphs, Salts, and Cocrystals in Drug Delivery. (n.d.). MDPI. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to the Comparative Stability of 2-Amino-N-(tert-butyl)-2-methylpropanamide Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: Understanding the Stability Imperative

In drug development, the intrinsic stability of an active pharmaceutical ingredient (API) is a cornerstone of its therapeutic potential and commercial viability. An API's ability to resist degradation under various environmental conditions dictates its shelf-life, storage requirements, and ultimately, its safety and efficacy. This guide provides a comprehensive framework for conducting a comparative stability study of 2-Amino-N-(tert-butyl)-2-methylpropanamide hydrochloride.

The molecular structure of our target compound, featuring a primary amine and an amide group, presents specific potential liabilities. The primary amine is susceptible to oxidation, while the amide bond can undergo hydrolysis.[1][2][3] The hydrochloride salt form is intended to enhance stability and solubility, but its effectiveness must be rigorously compared against alternatives to ensure optimal formulation development.[4][5]

This guide will delineate the protocols for a forced degradation study, designed to intentionally stress the molecule and elucidate its degradation pathways.[6] We will then establish a robust, stability-indicating analytical method using High-Performance Liquid Chromatography (HPLC) to separate and quantify the parent compound from its degradation products.[7][8][9] For the purpose of this guide, we will compare the stability of the hydrochloride salt (designated Compound A-HCl ) with a hypothetical alternative, the hydrobromide salt (Compound A-HBr ).

Part 1: Strategic Approach to the Stability Study

Our comparative study is designed to assess the intrinsic stability of the molecule and to determine if the choice of the counter-ion (chloride vs. bromide) significantly influences its degradation profile under stress conditions. The overall workflow is a multi-stage process involving stress testing, analytical method development, and comparative data analysis.

G cluster_hydrolysis Hydrolytic Degradation cluster_oxidation Oxidative Degradation Parent 2-Amino-N-(tert-butyl)-2-methylpropanamide Acid 2-Amino-2-methylpropanoic acid Parent->Acid H₂O / H⁺ or OH⁻ (Amide Hydrolysis) Amine tert-Butylamine Parent->Amine H₂O / H⁺ or OH⁻ (Amide Hydrolysis) Oxidized Oxidized Amine Products (e.g., Imines, Hydroxylamines) Parent->Oxidized [O] (Amine Oxidation)

Caption: Potential degradation pathways for the target molecule.

Part 3: Experimental Protocols

The following protocols are designed to be self-validating. Each stress condition includes a control sample (unstressed) and a blank (reagents only) to ensure that observed degradation is a direct result of the applied stress and not an artifact of the sample matrix or analytical system.

Forced Degradation Studies

The goal is to achieve 5-20% degradation of the active ingredient, which provides sufficient degradation products for analysis without completely destroying the sample. [6][10] Stock Solution Preparation: Prepare 1.0 mg/mL stock solutions of both Compound A-HCl and Compound A-HBr in a 50:50 mixture of acetonitrile and water.

  • Acidic Hydrolysis:

    • Rationale: To assess susceptibility to low pH environments. Amide hydrolysis is often catalyzed by acid. [11][12] * Protocol:

      • Mix 1 mL of stock solution with 1 mL of 1N HCl.

      • Heat at 60°C for 24 hours.

      • Cool to room temperature and neutralize with an equivalent amount of 1N NaOH.

      • Dilute with mobile phase to a final concentration of 0.1 mg/mL for HPLC analysis.

  • Basic Hydrolysis:

    • Rationale: To evaluate stability in alkaline conditions, which can also readily hydrolyze amide bonds. [1][13][14] * Protocol:

      • Mix 1 mL of stock solution with 1 mL of 1N NaOH.

      • Keep at room temperature for 8 hours.

      • Neutralize with an equivalent amount of 1N HCl.

      • Dilute with mobile phase to a final concentration of 0.1 mg/mL for HPLC analysis.

  • Oxidative Degradation:

    • Rationale: Primary amines and amide groups can be susceptible to oxidation. Hydrogen peroxide is a common oxidizing agent used in these studies. [15][16][17] * Protocol:

      • Mix 1 mL of stock solution with 1 mL of 30% hydrogen peroxide (H₂O₂).

      • Keep at room temperature for 24 hours, protected from light.

      • Quench the reaction if necessary and dilute with mobile phase to a final concentration of 0.1 mg/mL for HPLC analysis.

  • Thermal Degradation:

    • Rationale: To assess the stability of the solid material at elevated temperatures.

    • Protocol:

      • Place approximately 10 mg of solid API in a clear glass vial.

      • Heat in an oven at 105°C for 72 hours.

      • Allow to cool, then dissolve in the mobile phase to a final concentration of 0.1 mg/mL for HPLC analysis.

  • Photolytic Degradation:

    • Rationale: To determine if the compound is sensitive to light, as required by ICH Q1B guidelines. [18][19][20][21][22] * Protocol:

      • Expose a thin layer of solid API and a 0.1 mg/mL solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

      • A parallel set of samples should be wrapped in aluminum foil to serve as dark controls.

      • Analyze the exposed and control samples by HPLC.

Stability-Indicating HPLC Method

A stability-indicating method is one that can accurately measure the decrease in the amount of the active ingredient due to degradation. [9][23][24]

  • Instrumentation: HPLC with UV/Vis or Diode Array Detector (DAD).

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30-31 min: 95% to 5% B

    • 31-35 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Part 4: Data Interpretation & Comparative Analysis

Following the analysis of all stressed and control samples, the data should be tabulated to facilitate a clear comparison. The percentage of remaining API and the total percentage of degradation products are key metrics.

Illustrative Data: The following tables present hypothetical data for demonstration purposes.

Table 1: Stability of Compound A-HCl under Forced Degradation

Stress Condition % API Remaining Total Degradation Products (%) Major Degradation Peak (RT, min)
Control 100.0 0.0 -
Acid Hydrolysis 88.5 11.5 4.2
Base Hydrolysis 85.2 14.8 4.2, 5.1
Oxidation (H₂O₂) 92.1 7.9 15.8
Thermal (Solid) 99.5 0.5 -

| Photolytic (Solution) | 97.8 | 2.2 | 18.3 |

Table 2: Stability of Compound A-HBr under Forced Degradation

Stress Condition % API Remaining Total Degradation Products (%) Major Degradation Peak (RT, min)
Control 100.0 0.0 -
Acid Hydrolysis 89.1 10.9 4.2
Base Hydrolysis 86.5 13.5 4.2, 5.1
Oxidation (H₂O₂) 91.5 8.5 15.8
Thermal (Solid) 99.6 0.4 -

| Photolytic (Solution) | 96.5 | 3.5 | 18.3 |

Analysis of Illustrative Data:

  • Hydrolytic Stability: Both salt forms show significant degradation under basic conditions and slightly less under acidic conditions, which is typical for amide-containing compounds. [3][13]The degradation products appear at similar retention times (e.g., 4.2 min), suggesting the formation of the same hydrolytic products (2-amino-2-methylpropanoic acid and tert-butylamine). There is a marginal difference in stability, with the HBr salt showing slightly less degradation in both acidic and basic media.

  • Oxidative Stability: Both salts exhibit moderate degradation in the presence of a strong oxidizing agent. The similar degradation profiles suggest the counter-ion does not significantly influence the susceptibility of the primary amine to oxidation.

  • Thermal & Photolytic Stability: Both compounds are highly stable in solid form under thermal stress. The HBr salt appears slightly more susceptible to photodegradation in solution compared to the HCl salt, a point that would warrant further investigation.

Conclusion and Recommendations

Based on this comprehensive stability assessment framework, a clear picture of the degradation profile of this compound can be established. The primary liabilities are hydrolytic and oxidative degradation. The choice between the hydrochloride and hydrobromide salt forms does not appear to confer a dramatic stability advantage under the tested conditions, though minor differences were noted.

For drug development professionals, this guide provides the necessary experimental design to rigorously evaluate API stability. The stability-indicating HPLC method is crucial for ensuring that all potential impurities are monitored throughout the development lifecycle. Further characterization of the major degradation products using mass spectrometry (LC-MS) would be the logical next step to confirm their structures and complete the stability profile.

References

  • Gibson, E. K. (2007). Amine hydrochloride salts : a problem in polyurethane synthesis. PhD thesis, University of Glasgow. [Link]

  • ICH. (1996). Q1B Photostability Testing of New Drug Substances and Products. European Medicines Agency. [Link]

  • ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation. [Link]

  • Kendre, K., Veer, V., & Pinjari, P. (2023). Stability Indicating HPLC Method Development: A Review. International Journal of Pharmacy & Pharmaceutical Research, 26(3). [Link]

  • LibreTexts. (2022). 21.7: Chemistry of Amides. Chemistry LibreTexts. [Link]

  • Master Organic Chemistry. (2019). Amide Hydrolysis Using Acid Or Base. Master Organic Chemistry. [Link]

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. [Link]

  • Rane, K., & Patil, P. (2020). Base-Mediated Oxidative Degradation of Secondary Amides Derived from p-Amino Phenol to Primary Amides in Drug Molecules. ACS Omega, 5(32), 20385–20393. [Link]

  • Rathore, A. S. (2008). Forced Degradation Studies: Regulatory Considerations and Implementation. BioPharm International. [Link]

  • S. Ahuja, & M. Dong. (2005). Handbook of Pharmaceutical Analysis by HPLC. Elsevier. [Link]

  • Waterman, K. C. (2011). Stabilization of Pharmaceuticals to Oxidative Degradation. Pharmaceutical Development and Technology, 16(1), 1–32. [Link]

  • Z-Knowledge. (2023). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]

Sources

Safety Operating Guide

Operational Guide: Proper Disposal of 2-Amino-N-(tert-butyl)-2-methylpropanamide Hydrochloride

[1]

Executive Summary & Operational Context

This guide defines the standard operating procedure (SOP) for the disposal of 2-Amino-N-(tert-butyl)-2-methylpropanamide hydrochloride . This compound is a steric-bulky

1

Critical Safety Directive: As a research chemical with limited specific toxicological data, this substance must be handled under the "Universal Precaution" principle. It must be treated as a hazardous irritant and disposed of via high-temperature incineration.[1] Under no circumstances should this compound be discharged into municipal wastewater systems due to its lipophilic tert-butyl moiety, which resists rapid biodegradation compared to natural amino acids.[1]

Physicochemical Hazard Profile

Understanding the chemical nature of the substance is the prerequisite for safe disposal.[1]

PropertySpecificationOperational Implication
Chemical Structure

Contains an amine, an amide, and a chloride salt.[1][2]
Physical State White to off-white crystalline solidLikely hygroscopic (absorbs moisture).[1] Keep containers tightly sealed to prevent "caking" before disposal.[1]
Acidity (pH) Acidic in aqueous solutionThe hydrochloride (HCl) counter-ion will lower pH.[1] Corrosive to metal waste containers if dissolved.[1]
Reactivity Stable, but reactive with strong oxidizersIncompatible with Bleach: Do not mix with sodium hypochlorite; risk of forming N-chloramines (toxic gas).[1]
Thermal Decomposition

C
Combustion releases Nitrogen Oxides (

) and Hydrogen Chloride (

) gas.[1]

GHS Classification (Derived from Analogous Aib-Salts):

  • H315: Causes skin irritation.[1][3]

  • H319: Causes serious eye irritation.[1][3][4]

  • H335: May cause respiratory irritation.[1][3][4]

Waste Stream Decision Matrix

The following logic flow dictates the segregation of this chemical based on its physical state at the time of disposal.

DisposalLogicStartWaste Identification:2-Amino-N-(tert-butyl)-2-methylpropanamide HClStateCurrent Physical State?Start->StateSolidSolid (Powder/Crystals)State->SolidLiquidDissolved in SolutionState->LiquidSolidStreamStream A: Solid Chemical Waste(Trace-Contaminated Debris)Solid->SolidStreamDouble Bag & LabelSolventCheckIdentify Solvent BaseLiquid->SolventCheckOrgSolventOrganic Solvent(DMSO, DMF, DCM)SolventCheck->OrgSolventAqSolventAqueous Solution(Water/Buffer)SolventCheck->AqSolventHalogenCheckHalogenated Solvent?(e.g., DCM, Chloroform)OrgSolvent->HalogenCheckStreamDStream D: Aqueous Chemical Waste(Do NOT Drain Pour)AqSolvent->StreamDContains HCl Salt(Acidic)YesYesHalogenCheck->YesNoNoHalogenCheck->NoStreamBStream B: HalogenatedOrganic WasteStreamCStream C: Non-HalogenatedOrganic WasteYes->StreamBNo->StreamC

Figure 1: Decision tree for segregating 2-Amino-N-(tert-butyl)-2-methylpropanamide HCl into the correct waste stream to prevent cross-contamination and ensure regulatory compliance.

Step-by-Step Disposal Protocols
Protocol A: Disposal of Solid Reagent (Surplus or Expired)

Use this for pure powder or spill cleanup residues.

  • PPE Selection: Wear nitrile gloves (minimum 0.11 mm thickness), safety goggles, and a lab coat.[1] If handling >10 grams outside a fume hood, use an N95 particulate respirator to prevent inhalation of dust.[1]

  • Primary Containment: Keep the substance in its original glass or plastic vial if possible. Ensure the lid is tightly sealed.[1][4][5]

  • Secondary Containment: Place the vial into a clear, sealable polyethylene bag (Zip-lock type). This acts as a "leak guard" and protects waste handlers from external residue.[1]

  • Labeling: Affix a hazardous waste tag.

    • Chemical Name: Write the full name (do not use abbreviations like "Aib-amide").

    • Hazards: Check "Irritant" and "Toxic".[1]

    • Constituents: 100% 2-Amino-N-(tert-butyl)-2-methylpropanamide HCl.[1]

  • Accumulation: Deposit into the Solid Chemical Waste Drum (often a wide-mouth HDPE drum).[1]

    • Note: Do not dissolve the solid in solvent just to dispose of it; this increases waste volume and cost.[1]

Protocol B: Disposal of Reaction Mixtures (Solutions)

Use this if the compound is dissolved in solvents (e.g., DMF, Methanol) or water.

  • pH Check (Aqueous Only): If dissolved in water, check the pH. The HCl salt will make the solution acidic.[1]

    • Action: Do not neutralize unless required by your specific facility's acceptance criteria.[1] Most waste vendors prefer acidic aqueous waste over "reacted" waste.[1]

  • Solvent Segregation:

    • Halogenated: If dissolved in Dichloromethane (DCM) or Chloroform

      
      Red Can  (Halogenated Waste).[1]
      
    • Non-Halogenated: If dissolved in Methanol, Ethanol, DMSO, or DMF

      
      Clear/White Can  (Non-Halogenated Organic Waste).
      
  • Container Compatibility: Ensure the waste container is HDPE plastic or glass.[1] Avoid metal containers for long-term storage of this waste stream, as the chloride ion (

    
    ) from the hydrochloride salt can cause pitting corrosion in steel drums over time.[1]
    
Emergency Response: Spills & Exposure

Self-Validating Safety Mechanism: Before handling, locate the spill kit. Ensure it contains an inert absorbent (vermiculite or sand) and not a reactive neutralizer.[1]

  • Minor Spill (< 5g solid):

    • Dampen a paper towel with water (to prevent dust generation).[1]

    • Wipe up the solid gently.[1]

    • Place the towel and waste into a bag.[1]

    • Clean the surface with soap and water.[1]

    • Dispose of bag as Solid Chemical Waste.[1]

  • Major Spill (> 5g or Solution):

    • Evacuate the immediate area if dust is airborne.[1][3][5]

    • Cover the spill with vermiculite or absorbent pads.[1]

    • Scoop material into a waste bucket.[1]

    • Do not use bleach to clean the surface; use a mild detergent.[1]

Regulatory Compliance & Stewardship
  • RCRA (USA): This compound is not P-listed or U-listed.[1] It is classified as a "Characteristic Waste" if it exhibits ignitability, corrosivity, reactivity, or toxicity. As a solid HCl salt, it is generally managed as Non-Regulated Chemical Waste destined for incineration, but must be labeled accurately to prevent downstream mixing errors.[1]

  • EPA Waste Code: If unlisted, use D002 (Corrosivity) only if the aqueous pH is < 2.[1] Otherwise, label as "Organic Chemical Waste - Toxic/Irritant".[1]

References
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1] [Link]

  • PubChem. (n.d.).[1][6] Compound Summary: alpha-Aminoisobutyric acid derivatives. National Library of Medicine.[1] [Link]

  • U.S. Environmental Protection Agency. (2024). Resource Conservation and Recovery Act (RCRA) Regulations. [Link][1]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[1] Hazard Communication Standard: Safety Data Sheets. [Link][1]

×

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.